CCR4 antagonist 4
描述
Structure
3D Structure
属性
分子式 |
C24H27Cl2N7O |
|---|---|
分子量 |
500.4 g/mol |
IUPAC 名称 |
[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone |
InChI |
InChI=1S/C24H27Cl2N7O/c25-17-7-6-16(19(26)14-17)15-29-22-18-4-3-9-28-21(18)30-24(31-22)33-12-10-32(11-13-33)23(34)20-5-1-2-8-27-20/h3-4,6-7,9,14,20,27H,1-2,5,8,10-13,15H2,(H,28,29,30,31)/t20-/m1/s1 |
InChI 键 |
GDQQUDANFRCFMF-HXUWFJFHSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CCR4 Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The C-C chemokine receptor 4 (CCR4) has emerged as a pivotal therapeutic target in immuno-oncology and inflammatory diseases. Its selective expression on key immune cell subsets, including regulatory T cells (Tregs) and T helper 2 (Th2) cells, positions it as a critical mediator of immune cell trafficking. Antagonizing CCR4 offers a promising strategy to modulate immune responses in the tumor microenvironment and at sites of allergic inflammation. This technical guide provides an in-depth exploration of the mechanisms of action for the primary classes of CCR4 antagonists, presents key quantitative data, details essential experimental protocols for their characterization, and visualizes the core biological and experimental frameworks.
The CCR4-Chemokine Axis: A Core Immunological Regulator
CCR4 and Its Ligands
C-C chemokine receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor (GPCR) that plays a crucial role in directing the migration of various lymphocytes.[1] The primary endogenous ligands for CCR4 are the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[2][3][4] Upon binding these ligands, CCR4 initiates a signaling cascade that results in cellular chemotaxis, guiding the migration of CCR4-expressing cells along a chemokine gradient.[3]
Pathophysiological Significance
The therapeutic interest in CCR4 stems from its expression profile on specific T cell subsets:
-
Regulatory T cells (Tregs): A high percentage of Tregs express CCR4.[5] In many cancers, tumor cells and associated stromal cells secrete CCL17 and CCL22, actively recruiting these immunosuppressive Tregs into the tumor microenvironment (TME).[1][5][6] This influx of Tregs dampens the anti-tumor immune response and facilitates immune evasion.[1][6]
-
T helper 2 (Th2) cells: CCR4 is a characteristic marker for Th2 cells, which are central to the pathogenesis of allergic inflammatory diseases such as atopic dermatitis and asthma.[2][7][8] The recruitment of Th2 cells to inflamed tissues via the CCR4-CCL17/22 axis drives allergic responses.[8][9]
-
Malignant T cells: CCR4 is frequently overexpressed on the surface of malignant T cells in diseases like cutaneous T-cell lymphoma (CTCL) and adult T-cell leukemia/lymphoma (ATLL), making it a direct target on the cancer cells themselves.[10][11][12]
Core Mechanisms of CCR4 Antagonism
CCR4 antagonists can be broadly divided into two main therapeutic modalities: monoclonal antibodies that induce cell death and small molecules that block receptor signaling.
Monoclonal Antibodies: The Mogamulizumab Paradigm
Mogamulizumab is a humanized, defucosylated IgG1 monoclonal antibody and represents the leading example of this class.[12] Its mechanism is not based on blocking ligand binding but on leveraging the immune system to eliminate target cells.
Primary Mechanism: Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) The core mechanism of mogamulizumab is the induction of a powerful ADCC response.[10][11][12][13] The process involves several key steps:
-
Binding: Mogamulizumab specifically binds to the CCR4 receptor on the surface of target cells (e.g., malignant T cells, Tregs).[12]
-
Effector Cell Recruitment: The Fc portion of the bound antibody is recognized by Fcγ receptors (specifically FcγRIIIa) on immune effector cells, primarily Natural Killer (NK) cells.[12][14]
-
Target Cell Lysis: This engagement activates the NK cell, triggering the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the CCR4-expressing target cell.[12]
A critical feature of mogamulizumab is that it has been glyco-engineered to remove fucose from the oligosaccharides in its Fc region.[12][13] This "defucosylation" dramatically increases the binding affinity for the FcγRIIIa receptor on NK cells, enhancing the potency of the ADCC response by more than 50-fold.[12][14] This results in the efficient depletion of both malignant T cells and immunosuppressive Tregs from circulation and the TME.[13][14] Notably, mogamulizumab does not activate the complement system and thus lacks complement-dependent cytotoxicity (CDC).[13]
Small Molecule Inhibitors: A Strategy of Blockade
Small molecule antagonists operate through a fundamentally different mechanism. Instead of mediating cell killing, they act as receptor blockers, preventing the binding of endogenous ligands CCL17 and CCL22.[3][15] This directly inhibits the downstream signaling pathways responsible for chemotaxis.[3]
These compounds are typically allosteric modulators, binding to sites on the receptor distinct from the orthosteric ligand-binding pocket.[7][15][16] They can be categorized into at least two classes based on their binding site and subsequent effect on the receptor:
-
Class I Antagonists (e.g., C021): These molecules are thought to bind to an extracellular region of CCR4.[16] A key characteristic of this class is their ability to induce receptor internalization.[17][18] Beyond simply blocking chemotaxis, compounds like C021 have been shown to exert more profound anti-tumor effects in vitro, including downregulation of CCR4 expression, inhibition of cell proliferation, and induction of apoptosis in CTCL cell lines.[17][18]
-
Class II Antagonists (e.g., AZD2098, FLX475): This class binds to an intracellular pocket of the receptor.[16] A defining feature is that they generally do not cause receptor internalization.[17] Their mechanism is a more direct competitive antagonism of signaling, primarily inhibiting chemotaxis without the broader anti-proliferative effects seen with Class I antagonists.[17][18]
The therapeutic goal of small molecule inhibitors is to precisely block the recruitment of Tregs or Th2 cells into specific tissues, potentially offering a more nuanced immunomodulatory effect with a different safety profile compared to the widespread cell depletion caused by antibodies.[16][17][18]
Quantitative Data and Comparative Analysis
The efficacy and mechanism of different CCR4 antagonists can be quantified and compared using various in vitro parameters. The following tables summarize key data for representative compounds from published studies.
Table 1: In Vitro Pharmacology and Potency
| Parameter | Mogamulizumab (mAb) | FLX475 (Small Molecule, Class II) | C021 (Small Molecule, Class I) | AZD2098 (Small Molecule, Class II) |
|---|---|---|---|---|
| Target | Human CCR4 | Human CCR4 | Human CCR4 | Human CCR4 |
| Mechanism of Action | ADCC-mediated cell depletion[10][11] | Allosteric Antagonist[15] | Allosteric Antagonist[17] | Allosteric Antagonist[17] |
| Binding Affinity (Ki) | High Affinity (pM range)[15] | ~2 nM[15] | N/A | N/A |
| Chemotaxis IC₅₀ (CCL22) | 0.1 nM[15] | 3.5 nM[15] | Potent Inhibition[9] | Potent Inhibition[17][18] |
| Receptor Internalization | No | No[17] | Yes[17][18] | No[17] |
Table 2: In Vitro Anti-Tumor Effects in CTCL Cell Lines
| Parameter | C021 (Class I) | AZD2098 (Class II) |
|---|---|---|
| Cell Proliferation IC₅₀ (MJ cells) | 3.21 µM[18] | No inhibition observed[18] |
| Cell Proliferation IC₅₀ (HuT 78 cells) | 5.98 µM[18] | No inhibition observed[18] |
| Apoptosis Induction | Yes[18] | No[18] |
| Cell Cycle Arrest | Yes[18] | No[18] |
Key Experimental Protocols
Characterizing a novel CCR4 antagonist involves a tiered approach using a suite of in vitro and cellular assays.
Radioligand Binding Assay
-
Principle: Measures the affinity (Ki) of a test compound for CCR4 by quantifying its ability to compete with and displace a high-affinity radiolabeled ligand (e.g., [¹²⁵I]-CCL22).
-
Methodology:
-
Source: Cell membranes are prepared from a cell line stably overexpressing human CCR4 (e.g., CHO-K1 cells).[15]
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled ligand in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of antagonist that displaces 50% of the specific binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
-
Principle: Functionally assesses the ability of an antagonist to inhibit the directed migration of CCR4-expressing cells towards a chemokine gradient.[3][15]
-
Methodology:
-
Apparatus: A multi-well chemotaxis chamber (e.g., Transwell®) with two compartments separated by a porous polycarbonate membrane is used.
-
Setup: The lower chamber is filled with assay medium containing a chemoattractant (e.g., recombinant human CCL22). The upper chamber contains CCR4-expressing cells (e.g., primary human Tregs or a cell line like HUT78) that have been pre-incubated with various concentrations of the antagonist.
-
Incubation: The plate is incubated for several hours to allow cell migration from the upper to the lower chamber.
-
Quantification: Migrated cells in the lower chamber are quantified, typically using a fluorescent dye (like Calcein AM) and a plate reader or by cell counting.
-
-
Data Analysis: A dose-response curve is generated, and the concentration of antagonist that inhibits 50% of cell migration (IC₅₀) is calculated.[3]
ADCC Assay
-
Principle: Measures the ability of a monoclonal antibody to induce the killing of CCR4-positive target cells by effector cells.
-
Methodology:
-
Target Cells: CCR4-expressing cells (e.g., a tumor cell line) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cells: Freshly isolated peripheral blood mononuclear cells (PBMCs) or purified NK cells are used as effector cells.
-
Co-culture: Labeled target cells are incubated with effector cells at a specific Effector:Target (E:T) ratio in the presence of serial dilutions of the test antibody (e.g., Mogamulizumab).
-
Incubation: The co-culture is incubated for several hours. ADCC-mediated lysis of target cells leads to the release of the label into the supernatant.
-
Detection: The amount of released label in the supernatant is quantified using a fluorometer or gamma counter.
-
-
Data Analysis: Specific lysis is calculated relative to spontaneous release (targets alone) and maximum release (targets lysed with detergent) controls. An EC₅₀ value (the antibody concentration required for 50% of maximum lysis) is determined.
Conclusion and Future Directions
The antagonism of the CCR4 receptor presents a powerful and clinically validated strategy for cancer and inflammatory diseases. The available therapeutic modalities operate via distinct and compelling mechanisms.
-
Monoclonal antibodies like mogamulizumab leverage a highly potent, ADCC-based mechanism to physically eliminate CCR4-expressing cells, offering a robust method for depleting both malignant cells and immunosuppressive Tregs.
-
Small molecule inhibitors provide a mechanism based on functional blockade of chemotaxis. The existence of different classes of small molecules, with varying effects on receptor dynamics and downstream cellular processes, offers the potential for more tailored therapeutic interventions that could avoid the broad cellular depletion seen with antibodies, potentially leading to a more favorable side-effect profile.[17][18]
Future research will likely focus on optimizing the selectivity and potency of small molecule antagonists and exploring their efficacy in combination with other immunotherapies, such as checkpoint inhibitors, where blocking Treg infiltration could synergistically enhance anti-tumor responses.[5] The choice between a cell-depleting antibody and a signaling-blocking small molecule will depend on the specific disease context, the desired immunological outcome, and the long-term safety considerations for the patient.
References
- 1. cusabio.com [cusabio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. rapt.com [rapt.com]
- 7. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]
- 12. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mogamulizumab - NCI [dctd.cancer.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
The CCR4 Signaling Axis: A Technical Guide to Antagonist-Mediated Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its primary endogenous ligands are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[2][3] The interaction between CCR4 and its ligands orchestrates the trafficking of these cells to sites of inflammation and into the tumor microenvironment.[4][5] Consequently, the dysregulation of the CCR4 signaling pathway is implicated in the pathogenesis of numerous diseases, including allergic inflammatory conditions like atopic dermatitis and asthma, as well as various cancers such as T-cell lymphomas.[6][7] This has positioned CCR4 as a compelling therapeutic target for the development of novel antagonists.[4] This guide provides an in-depth overview of the CCR4 signaling pathway, the mechanism of action of its antagonists, quantitative data for a specific antagonist, and detailed experimental protocols for its characterization.
The CCR4 Signaling Pathway
Upon binding of its cognate chemokines, CCL17 or CCL22, CCR4 initiates a cascade of intracellular signaling events. As a GPCR, CCR4 couples to heterotrimeric G proteins, primarily of the Gαi and Gαq families.[1]
-
Gαi-Mediated Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2]
-
Gαq-Mediated Pathway: The activation of the Gαq pathway stimulates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] This transient increase in intracellular calcium is a hallmark of CCR4 activation.
-
β-Arrestin Pathway: Following agonist binding, CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which mediates receptor desensitization and internalization, effectively downregulating the signaling response.[1][3]
The culmination of these signaling events leads to various cellular responses, most notably chemotaxis, which is the directed migration of cells along a chemokine gradient.[8]
References
Technical Guide: Target Validation of a CCR4 Antagonist in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The CCR4 Axis as a Therapeutic Target
C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that is pivotal in mediating the migration of specific leukocyte populations.[1] Its primary ligands, CCL17 (TARC) and CCL22 (MDC), orchestrate the trafficking of T-helper 2 (Th2) cells, regulatory T-cells (Tregs), and other T-cell subsets expressing CCR4.[1][2][3][4] This axis is crucial in both healthy immune surveillance and the pathology of various diseases.
In the context of immuno-oncology, the recruitment of immunosuppressive Tregs into the tumor microenvironment (TME) via the CCR4-CCL22/17 pathway can dampen anti-tumor immune responses.[5][6][7] Consequently, antagonizing CCR4 is a promising strategy to block Treg infiltration and enhance the efficacy of immunotherapies like checkpoint inhibitors.[6][7] In inflammatory conditions such as atopic dermatitis and asthma, the CCR4 axis drives the accumulation of pathogenic Th2 cells in inflamed tissues.[4][8]
This guide provides a comprehensive framework for the preclinical target validation of a novel small molecule CCR4 antagonist, herein referred to as "Antagonist 4," focusing on its activity in T-cells. It outlines the essential in vitro assays, provides detailed experimental protocols, and presents data in a structured format for clear interpretation.
The Target: CCR4 Signaling in T-Cells
Upon binding of its ligands, CCL17 or CCL22, CCR4 activates heterotrimeric G proteins, primarily of the Gαi and Gαq families.[9]
-
Gαi Pathway : Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Gαq Pathway : Activation of the Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1][10] This transient increase in intracellular calcium is a hallmark of CCR4 activation and a key measurable endpoint in functional assays.[11]
This signaling cascade culminates in the cellular response of chemotaxis, the directed migration of the T-cell along the chemokine gradient.
Caption: Simplified CCR4 Signaling Pathway in T-Cells.
Preclinical Target Validation Workflow
The validation of a CCR4 antagonist follows a structured, multi-stage process designed to build a comprehensive evidence package for its therapeutic potential. The workflow progresses from initial high-throughput screening to detailed in vitro and ex vivo characterization before moving to in vivo models.
Caption: Standard preclinical workflow for CCR4 antagonist development.[12]
Quantitative Performance Data
The following tables summarize hypothetical but representative quantitative data for "Antagonist 4" compared to known reference compounds. This data is typically generated using the protocols detailed in the subsequent section.
Table 1: In Vitro Potency and Affinity
| Compound | Target | Binding Affinity (Ki, nM) | Calcium Mobilization IC50 (nM) | Chemotaxis IC50 (nM, vs CCL22) | Mechanism of Action |
|---|---|---|---|---|---|
| Antagonist 4 | Human CCR4 | 1.8 | 4.5 | 5.0 | Allosteric Antagonist |
| FLX475 (Ref.) | Human CCR4 | ~2 | N/A | 3.5 | Allosteric Antagonist |
| K777 (Ref.) | Human CCR4 | N/A | N/A | 8.9 | Antagonist |
Data for reference compounds are sourced from publicly available literature.[12][13]
Table 2: Selectivity and In Vivo Efficacy
| Compound | Selectivity vs. other Chemokine Receptors | Route of Admin. | Efficacy Model | Outcome |
|---|---|---|---|---|
| Antagonist 4 | >1000-fold | Oral | Pan02 Mouse Tumor Model | 40% Tumor Growth Inhibition |
| CCR4-351 (Ref.) | High | N/A | Pan02 Mouse Tumor Model | Reduced Treg Infiltration |
| K327 (Ref.) | High | Oral | Ovalbumin-induced Asthma | ID50 = 44 mg/kg |
Data for reference compounds are sourced from publicly available literature.[6][8]
Detailed Experimental Protocols
Standardized, robust protocols are essential for generating high-quality, reproducible data for target validation.
Radioligand Binding Assay (Affinity, Ki)
This competitive binding assay quantifies the affinity of an antagonist for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.[9][12][14]
-
Materials:
-
Cell Source: Membrane preparations from CHO or HEK293 cells stably expressing human CCR4.[12]
-
Test Compound: "Antagonist 4" serially diluted in assay buffer.
-
Non-specific Control: High concentration (e.g., 1 µM) of unlabeled CCL22.[15]
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[9]
-
Apparatus: Glass fiber filter mats (GF/C), cell harvester, scintillation counter.[9][14]
-
-
Protocol:
-
To each well of a 96-well plate, add assay buffer, test compound at various concentrations, and radioligand (at a final concentration near its Kd).[14]
-
Initiate the binding reaction by adding 5-10 µg of CCR4-expressing cell membranes to each well.[15]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14][15]
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates bound from free radioligand.[14]
-
Wash the filters three times with ice-cold wash buffer.[14]
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the log concentration of "Antagonist 4".
-
Determine the IC50 value (concentration that inhibits 50% of binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (Potency, IC50)
This functional assay measures the ability of an antagonist to block the intracellular calcium flux induced by a CCR4 agonist.[16][17] It is a robust method for high-throughput screening and potency determination.[11]
-
Materials:
-
Cell Source: HEK293 or CHO cells stably expressing human CCR4.
-
Agonist: Recombinant human CCL22 or CCL17.
-
Test Compound: "Antagonist 4" serially diluted.
-
Calcium Indicator Dye: Fluo-4 AM or similar cell-permeant calcium-sensitive dye.[11][18]
-
Apparatus: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[11][16][17]
-
-
Protocol:
-
Seed CCR4-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[16]
-
Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.[16]
-
During loading, pre-incubate the cells with various concentrations of "Antagonist 4" or vehicle control.
-
Place the assay plate into the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.[15]
-
Using the integrated pipettor, add a pre-determined concentration of the agonist (e.g., CCL22 EC80) to all wells.[15]
-
Immediately record the fluorescence intensity every second for at least 2 minutes to capture the transient calcium peak.[15]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data relative to positive (agonist only) and negative (vehicle only) controls.
-
Plot the percent inhibition against the log concentration of "Antagonist 4" and determine the IC50 value using a four-parameter logistic fit.
-
T-Cell Chemotaxis Assay (Functional Inhibition)
This assay is the most direct measure of a compound's ability to inhibit the primary biological function of the CCR4 axis: T-cell migration.[19]
-
Materials:
-
Cell Source: CCR4-expressing T-cells (e.g., Hut-78 cell line, or primary human CD4+ T-cells, particularly Tregs).[9][19]
-
Chemoattractant: Recombinant human CCL22.[9]
-
Test Compound: "Antagonist 4" serially diluted.
-
Assay Plates: Transwell plates (e.g., 24-well or 96-well) with a 3.0-5.0 µm pore size membrane.[19]
-
Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA), serum-free.[19]
-
Quantification Method: Flow cytometer with counting beads, or a cell viability reagent (e.g., Calcein-AM, CellTiter-Glo®).[12][15][19]
-
-
Protocol:
-
Cell Preparation: Harvest T-cells and resuspend them in Assay Medium at 1-5 x 10⁶ cells/mL.[19]
-
Pre-incubation: Incubate the cell suspension with various concentrations of "Antagonist 4" or a vehicle control for 30-60 minutes at 37°C.[19][20]
-
Assay Setup: Add Assay Medium containing the chemoattractant (e.g., 10 nM CCL22) to the lower chambers of the Transwell plate. Add medium without chemoattractant to negative control wells (to measure random migration).[9]
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated T-cell suspension to the upper chamber of the inserts.[19]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3 to 7 hours.[19]
-
Quantification: After incubation, carefully remove the inserts. Collect the entire cell suspension from the lower chamber. Quantify the number of migrated cells using flow cytometry (with counting beads for absolute counts) or a fluorescence/luminescence-based method.[15][19]
-
-
Data Analysis:
-
Subtract the number of randomly migrated cells (negative control) from all other counts.
-
Calculate the percent inhibition of chemotaxis for each antagonist concentration relative to the positive control (chemoattractant + vehicle).
-
Determine the IC50 value by non-linear regression.
-
Conclusion
The target validation for a CCR4 antagonist requires a systematic approach combining binding, signaling, and functional assays. The data generated from the protocols outlined in this guide will establish the antagonist's affinity, potency, and ability to inhibit T-cell migration, the key biological function of the CCR4 axis. A strong preclinical data package, demonstrating potent and selective inhibition of CCR4-mediated T-cell functions, provides a solid foundation for advancing a candidate compound like "Antagonist 4" into further development for oncological or inflammatory indications.
References
- 1. benchchem.com [benchchem.com]
- 2. In silico identified CCR4 antagonists target regulatory T cells and exert adjuvant activity in vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico identified CCR4 antagonists target regulatory T cells and exert adjuvant activity in vaccination | Publication | The Pirbright Institute [pirbright.ac.uk]
- 4. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapt.com [rapt.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Internalization of CCR4 and inhibition of chemotaxis by K777, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
An In-depth Technical Guide to the Binding Affinity and Kinetics of CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CCR4 antagonist 4, a significant molecule in the study of C-C chemokine receptor type 4 (CCR4). This document collates available data on its binding affinity, functional inhibition, and the experimental methodologies used for its characterization.
Introduction to CCR4 and its Antagonist 4
C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs). Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The dysregulation of the CCR4 signaling pathway is implicated in various allergic inflammatory diseases and cancers, making it a promising therapeutic target.
"this compound," also identified in scientific literature as "Compound 22" and "CCR4-IN-22," is a potent and selective small molecule antagonist of CCR4.[1] It has been shown to effectively inhibit CCR4-mediated cellular responses in vitro and has demonstrated efficacy in in-vivo models of allergic inflammation.[1]
Binding Affinity and Functional Data
The binding affinity and functional inhibitory capacity of this compound have been quantified through various in-vitro assays. The data is summarized in the table below for clear comparison.
| Parameter | Value | Assay Type | Notes | Reference |
| IC50 (CCR4 binding) | 20 nM (0.02 µM) | Radioligand Binding Assay | Measures the concentration of the antagonist required to displace 50% of the radiolabeled ligand. | [1][2] |
| pKi | 8.74 ± 0.09 | Radioligand Binding Assay | The negative logarithm of the inhibition constant (Ki), indicating high affinity. | [3] |
| IC50 (Ca2+ mobilization) | 3 nM (0.003 µM) | Calcium Mobilization Assay | Measures the concentration required to inhibit 50% of the intracellular calcium release induced by a CCR4 agonist. | [1][2] |
| IC50 (Chemotaxis) | 7 nM (0.007 µM) | Chemotaxis Assay | Measures the concentration required to inhibit 50% of the cell migration towards a CCR4 agonist. | [1][2] |
Note on Binding Kinetics: Despite a thorough review of available literature, specific binding kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound have not been publicly reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the IC50 and Ki values of this compound.
Materials:
-
Membrane preparations from cells expressing human CCR4.
-
Radiolabeled CCR4 ligand (e.g., ¹²⁵I-CCL17 or ¹²⁵I-CCL22).
-
Unlabeled this compound (test compound).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filter mats.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the CCR4-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding to a GPCR.
Objective: To determine the IC50 of this compound in inhibiting agonist-induced calcium flux.
Materials:
-
CCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
CCR4 agonist (e.g., CCL22).
-
This compound.
-
A fluorescence imaging plate reader (e.g., FLIPR).
Protocol:
-
Cell Preparation: Culture CCR4-expressing cells and load them with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the CCR4 agonist (typically at a concentration that elicits a submaximal response, e.g., EC80) to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence imaging plate reader. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 of this compound in blocking cell migration.
Materials:
-
CCR4-expressing cells (e.g., T-lymphocytes).
-
Transwell inserts with a specific pore size (e.g., 5 µm).
-
24-well companion plates.
-
Chemoattractant (CCR4 agonist, e.g., CCL22).
-
This compound.
-
Assay buffer.
-
Method for cell quantification (e.g., cell counting or fluorescence-based methods).
Protocol:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add the chemoattractant to the lower chamber of the wells.
-
Cell Treatment: Pre-incubate the CCR4-expressing cells with varying concentrations of this compound.
-
Cell Seeding: Add the treated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a few hours to allow for cell migration through the porous membrane of the insert towards the chemoattractant in the lower chamber.
-
Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration and determine the IC50 value.
Visualizations
CCR4 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon the activation of CCR4 by its ligands, and the point of inhibition by an antagonist.
Caption: CCR4 Signaling and Antagonist Inhibition.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of an antagonist.
Caption: Radioligand Binding Assay Workflow.
References
- 1. The Effect of Allosteric Modulators on the Kinetics of Agonist-G Protein-Coupled Receptor Interactions in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the C-C Chemokine Receptor 4 (CCR4) in Autoimmune Disease Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in orchestrating immune cell trafficking.[1] Its primary ligands, CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC), are often upregulated in inflamed tissues, creating a chemotactic gradient that directs the migration of specific leukocyte populations.[2][3] CCR4 is predominantly expressed on key T cell subsets, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and Th17 cells, all of which are critically involved in the inflammatory cascades characteristic of autoimmune disorders.[2][4][5][6]
Dysregulation of the CCR4/ligand axis is implicated in the pathogenesis of numerous autoimmune diseases by facilitating the recruitment of these pathogenic or regulatory immune cells into target tissues, thereby perpetuating inflammation and tissue damage.[2] Consequently, CCR4 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions. This technical guide provides a comprehensive overview of the role of CCR4 in preclinical autoimmune disease models, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The CCR4 Signaling Pathway
Upon binding its cognate chemokines, CCL17 or CCL22, CCR4 activates intracellular signaling cascades primarily through Gαi and Gαq proteins.[3] Activation of Gαi inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[3] These signaling events converge to activate pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3-K) cascades, ultimately leading to actin polymerization, cytoskeletal rearrangement, and directed cell migration (chemotaxis).[1]
Role of CCR4 in Preclinical Autoimmune Disease Models
The function of CCR4 has been extensively investigated in various mouse models of human autoimmune diseases. These studies, utilizing CCR4-deficient (CCR4-/-) mice or specific CCR4 antagonists, have provided strong evidence for its pathogenic role.
Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for human MS, characterized by T cell-mediated inflammation, demyelination, and neurodegeneration in the central nervous system (CNS).[7][8] Studies have shown that the expression of CCR4 and its ligand CCL22 is elevated in the CNS during EAE.[7] CCR4-deficient mice exhibit a significantly delayed onset and reduced severity of clinical disease compared to wild-type (WT) counterparts.[7] This resistance to EAE in CCR4-/- mice is associated with diminished infiltration of inflammatory cells, particularly CD11b+Ly6Chi inflammatory macrophages, into the CNS.[7] Interestingly, peripheral T cell responses (Th1 and Th17) remain largely unaltered in CCR4-deficient mice, suggesting the primary role of CCR4 in EAE is the regulation of macrophage trafficking and function rather than the generation of pathogenic T cells.[7]
Table 1: Quantitative Data from EAE Studies in CCR4-/- Mice
| Parameter | Wild-Type (WT) Mice | CCR4-/- Mice | Key Finding | Citation |
|---|---|---|---|---|
| Disease Incidence | High | Significantly Reduced | CCR4 deficiency lowers the number of mice developing EAE. | [7] |
| Mean Day of Onset | Earlier | Significantly Delayed | Lack of CCR4 delays the appearance of clinical symptoms. | [7] |
| Mean Peak Score | Higher | Lower | Disease severity is reduced in the absence of CCR4. | [7] |
| CNS Infiltrate | Abundant Mononuclear Cells | Diminished Infiltrate | CCR4 is crucial for inflammatory cell recruitment to the CNS. |[7] |
Rheumatoid Arthritis (RA) - Collagen-Induced Arthritis (CIA) Model
RA is a chronic autoimmune disease characterized by synovial inflammation and destruction of cartilage and bone.[4] Th17 cells, which express CCR4, are known to play a critical role in RA pathogenesis.[9][10] The CCR4 ligand CCL22 is upregulated in the synovial tissues of RA patients, suggesting a role for the CCR4-CCL22 axis in recruiting pathogenic Th17 cells into the joints.[4][9] In the CIA mouse model, administration of a specific CCR4 inhibitor ameliorated disease severity, reducing paw swelling and joint destruction.[4][10] This therapeutic effect was associated with a significant reduction of Th17 cells in the arthritic joints and regional lymph nodes.[4][9] Furthermore, CCR4-deficient mice are highly resistant to the induction of CIA, confirming the pivotal role of this receptor in the disease process.[4][9]
Table 2: Quantitative Data from CIA Studies
| Model / Treatment | Arthritis Score | Th17 Cells in Joints | Key Finding | Citation |
|---|---|---|---|---|
| DBA/1J Mice + CIA | High | Increased | CIA induction increases Th17 cell populations in joints. | [9] |
| DBA/1J Mice + CIA + CCR4 Inhibitor | Significantly Reduced | Reduced | CCR4 antagonism reduces disease severity and Th17 infiltration. | [4][10] |
| C57BL/6J WT Mice + CIA | Susceptible | N/A | WT mice develop CIA. | [4][9] |
| C57BL/6J CCR4-/- Mice + CIA | Highly Resistant | N/A | CCR4 is essential for the development of CIA. |[4][9] |
Inflammatory Bowel Disease (IBD)
In mouse models of IBD, such as adoptive transfer colitis, CCR4 plays a critical role in the function of regulatory T (Treg) cells.[11] Tregs are essential for maintaining immune homeostasis in the gut.[12] Studies have shown that CCR4-deficient Treg cells fail to accumulate effectively in mesenteric lymph nodes (MLNs) at early time points after adoptive transfer.[11] This impaired trafficking prevents them from suppressing the initial proliferation of pathogenic T cells, leading to the development of severe colitis.[11][12] This demonstrates that CCR4 is crucial for the proper trafficking and in vivo suppressive function of Treg cells, which is necessary to prevent intestinal inflammation.[11]
Table 3: Quantitative Data from IBD Adoptive Transfer Model
| Transferred T reg Cells | Colitis Development | Pathogenic T cell Generation | Key Finding | Citation |
|---|---|---|---|---|
| Wild-Type T reg | Prevented | Suppressed | WT Tregs traffic correctly and prevent colitis. | [11][12] |
| CCR4-/- T reg | Not Prevented | Uncontrolled | CCR4-/- Tregs fail to traffic to MLNs and cannot suppress colitis. |[11] |
Autoimmune Diabetes - Non-Obese Diabetic (NOD) Mouse Model
In the NOD mouse model of type 1 diabetes, CCR4 expression marks a pathogenic population of autoimmune T cells.[13][14] CCR4 is found on memory CD4+ T cells that infiltrate the pancreatic islets.[13][15] Neutralization of the CCR4 ligand CCL22 (MDC) with an antibody led to a significant reduction in CCR4-positive T cell infiltration into the pancreas and inhibited the development of both insulitis and diabetes.[14][15] Conversely, transgenic overexpression of CCL22 in NOD mice enhanced the recruitment of CCR4-bearing T cells and accelerated the onset of clinical disease.[14] These findings collectively demonstrate that the CCR4 pathway is a key participant in the tissue-specific autoimmune reaction that leads to the destruction of insulin-producing beta cells.[13][14]
Table 4: Quantitative Data from Autoimmune Diabetes (NOD) Model
| Treatment / Condition | Insulitis / Diabetes Incidence | Pancreatic CCR4+ T cell Infiltration | Key Finding | Citation |
|---|---|---|---|---|
| Control NOD Mice | High | Present | Spontaneous development of diabetes with T cell infiltration. | [13][14] |
| NOD Mice + anti-CCL22 Ab | Inhibited | Significantly Reduced | Blocking the CCR4 ligand prevents insulitis and diabetes. | [14][15] |
| NOD Mice (CCL22 Transgenic) | Accelerated | Enhanced | Increased CCL22 enhances recruitment of pathogenic T cells. |[14] |
Systemic Lupus Erythematosus (SLE)
In human studies, higher expression of CCR4 has been observed on peripheral blood CD4+ T lymphocytes of active SLE patients compared to healthy controls or patients with inactive disease.[16][17] The level of CCR4 expression shows a significant positive correlation with the SLE Disease Activity Index (SLEDAI) scores.[16][17] This suggests that a Th2-dominant immune response, mediated by CCR4+ cells, is predominant in the active state of SLE and that CCR4 expression may be a relevant marker for disease course and activity.[16][18]
Table 5: Correlative Data from Human SLE Studies
| Parameter | Correlation with CCR4 Expression | Key Finding | Citation |
|---|---|---|---|
| SLE Disease Activity (SLEDAI) | Positive, Significant | Higher CCR4 expression is linked to more active disease. | [16][17] |
| Serum IL-10 Levels | Positive, Significant | IL-10, a Th2-associated cytokine, correlates with CCR4 expression. |[16][17] |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for studying the role of CCR4. Below are protocols for key in vivo and in vitro experiments.
In Vitro: Chemotaxis (Transwell) Assay
This assay measures the ability of CCR4-expressing cells to migrate along a chemokine gradient and the capacity of antagonists to block this migration.[19][20]
Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous membrane. The lower chamber contains a CCR4 ligand (CCL17 or CCL22). CCR4-expressing cells migrate through the pores toward the chemoattractant. The number of migrated cells is quantified to determine the chemotactic response.[19]
Methodology:
-
Cell Preparation: Culture CCR4-expressing cells (e.g., primary T cells, Hut78 cell line) to an adequate density. On the day of the assay, harvest and wash the cells, then resuspend them in serum-free assay buffer (e.g., RPMI 1640 with 1% BSA) at a concentration of 1-2 x 106 cells/mL.[3][20]
-
Antagonist Pre-incubation: In separate tubes, incubate the cell suspension with various concentrations of a CCR4 antagonist or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.[20]
-
Assay Setup:
-
Add assay buffer containing the optimal concentration of chemoattractant (e.g., 0.3-1.0 nM CCL17 or CCL22) to the lower wells of a 24-well or 96-well companion plate.[19][21]
-
Include negative control wells containing assay buffer without chemoattractant to measure basal, random migration.[20]
-
Place the Transwell inserts (typically with a 5 µm pore size for lymphocytes) into the wells.[3]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[20]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically for the specific cell type.[3]
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry.[3][22] Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and fluorescence in the bottom well can be read on a plate reader.[19]
-
-
Data Analysis: Calculate the percentage of migration relative to the positive control (chemoattractant alone). For antagonist studies, plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[3]
Cellular Analysis: Flow Cytometry for CCR4 Expression
This protocol allows for the identification and quantification of CCR4-expressing cells within a heterogeneous population, such as peripheral blood mononuclear cells (PBMCs) or tissue infiltrates.[23][24]
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from blood or tissue. For tissue, this may involve mechanical dissociation and/or enzymatic digestion. Isolate up to 0.5 x 106 cells per sample.[23]
-
Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of cold FACS buffer (e.g., PBS + 1% BSA).[23]
-
Add a fluorescently conjugated anti-CCR4 monoclonal antibody (e.g., anti-human CCR4-APC).
-
Add other cell surface marker antibodies to identify specific populations (e.g., anti-CD3, -CD4, -CD8, -CD25, -CD45RO).
-
Include an isotype control antibody corresponding to the anti-CCR4 antibody to control for non-specific staining.[23]
-
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[23]
-
Washing: Add 2-3 mL of cold FACS buffer and centrifuge cells (e.g., 300 x g for 5 minutes). Discard the supernatant. Repeat the wash step.[23]
-
Acquisition: Resuspend the final cell pellet in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest (e.g., lymphocytes, then CD4+ T cells).
-
Within the target population, determine the percentage of cells positive for CCR4 based on the isotype control gate.
-
Conclusion and Therapeutic Implications
The collective evidence from preclinical models strongly implicates the CCR4/ligand axis as a key driver in the pathogenesis of multiple autoimmune diseases. Its role in recruiting pathogenic T cells (Th17 in RA), inflammatory macrophages (in EAE), and its necessity for the proper function of protective regulatory T cells (in IBD) highlights its multifaceted involvement in immune dysregulation.[4][7][11]
The successful amelioration of disease in EAE and CIA models using CCR4 antagonists or the resistance to disease in CCR4-deficient mice provides a robust rationale for targeting this receptor therapeutically.[2][4][7] Small molecule antagonists and monoclonal antibodies that block CCR4 signaling are in development.[2][25] Mogamulizumab, an anti-CCR4 monoclonal antibody, is already approved for the treatment of certain T-cell lymphomas and works by depleting CCR4-expressing cells.[6][26] A similar strategy could be applied to autoimmune diseases to deplete pathogenic T cell populations or, more selectively, to block their migration into inflamed tissues. However, the critical role of CCR4 in Treg function necessitates careful consideration, as systemic blockade could potentially exacerbate certain autoimmune conditions by impairing regulatory mechanisms.[11][26] Future strategies may focus on developing antagonists with specific properties or local delivery methods to target pathogenic responses while preserving immune homeostasis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The abnormal expression of CCR4 and CCR6 on Tregs in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR4 Contributes to the Pathogenesis of Experimental Autoimmune Encephalomyelitis by Regulating Inflammatory Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR4 plays a pivotal role in Th17 cell recruitment and expansion in a mouse model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. CCR4-dependent regulatory T cell function in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. JCI - CCR4-bearing T cells participate in autoimmune diabetes [jci.org]
- 14. CCR4-bearing T cells participate in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "CCR4-bearing T cells participate in autoimmune diabetes." by Soon H. Kim, Mary M. Cleary et al. [digitalcommons.unmc.edu]
- 16. Increased CCR4 expression in active systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Depletion of regulatory T cells by targeting CC chemokine receptor type 4 with mogamulizumab - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CCR4 Antagonism in Modulating Regulatory T Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regulatory T cells (Tregs) are critical mediators of immune suppression and represent a significant barrier to effective anti-tumor immunity. The C-C chemokine receptor 4 (CCR4), highly expressed on the surface of Tregs, plays a pivotal role in their migration to the tumor microenvironment (TME) and sites of inflammation. This migration is directed by the chemokines CCL17 and CCL22. Consequently, antagonizing the CCR4-CCL17/22 axis has emerged as a promising therapeutic strategy to diminish Treg-mediated immunosuppression and enhance anti-cancer immune responses. This technical guide provides an in-depth overview of the effects of CCR4 antagonists, with a specific focus on "CCR4 antagonist 4," on Treg biology, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to CCR4 and Regulatory T Cells
Regulatory T cells, characterized by the expression of the transcription factor FoxP3, are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance.[1] However, in the context of cancer, their presence within the TME is associated with a poor prognosis, as they inhibit the function of effector T cells that are capable of killing tumor cells.
A key mechanism governing the accumulation of Tregs in the TME is the interaction between CCR4 and its ligands, CCL17 and CCL22, which are often secreted by tumor cells and other cells within the TME.[2][3][4] CCR4 is a G-protein coupled receptor (GPCR) that, upon ligand binding, initiates a signaling cascade leading to cell migration.[5][6] Over 90% of human Tregs express CCR4, making it an attractive target for therapeutic intervention.[7]
Mechanism of Action of CCR4 Antagonists on Tregs
CCR4 antagonists are small molecules or antibodies that block the interaction between CCR4 and its ligands.[8] This blockade inhibits the downstream signaling pathways responsible for Treg migration, effectively preventing their recruitment to the TME.[2][8] Unlike depleting antibodies such as mogamulizumab, which eliminate CCR4-expressing cells via antibody-dependent cell-mediated cytotoxicity (ADCC), small molecule antagonists primarily function by inhibiting cell trafficking.[2][8] This targeted inhibition of migration can potentially offer a more selective approach to modulating Treg function within the tumor, while sparing peripheral Tregs that are important for maintaining immune homeostasis.
Quantitative Data on the Efficacy of CCR4 Antagonists
The efficacy of CCR4 antagonists can be quantified through various in vitro and in vivo assays. Key parameters include the half-maximal inhibitory concentration (IC50) for blocking chemotaxis and the reduction in Treg populations in relevant tissues.
| Antagonist | Assay Type | Target | Ligand | IC50 | Species | Reference |
| This compound | Radioligand Binding | CCR4 | - | 20 nM | - | [9] |
| CCR4-351 | Chemotaxis | iTregs | CCL22 | ~40 nM | Human | [7][10] |
| CCR4-351 | Chemotaxis | iTregs | CCL22 | ~40 nM | Mouse | [7][10] |
| Unnamed Antagonists | Treg Migration | Tregs | CCL22 | 29.6–40.1% inhibition | Human | [3] |
| Unnamed Antagonists | Treg Migration | Tregs | CCL17 | 35.9–46.4% inhibition | Human | [3] |
Key Experimental Protocols
In Vitro Treg Suppression Assay (CFSE-based)
This assay assesses the ability of a CCR4 antagonist to inhibit the suppressive function of Tregs on the proliferation of conventional T cells (Tconv).
Materials:
-
Purified human Tregs (CD4+CD25+CD127lo/-) and Tconv (CD4+CD25-)
-
CCR4 antagonist (e.g., "this compound")
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 beads or soluble antibodies
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Label Tconv with CFSE: Resuspend Tconv at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete medium. Wash the cells twice.
-
Prepare Treg and Tconv co-cultures: Plate the CFSE-labeled Tconv at a constant number (e.g., 5 x 10^4 cells/well).
-
Add Tregs at various ratios: Add Tregs to the wells at different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.
-
Introduce the CCR4 antagonist: Add the CCR4 antagonist at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the co-culture: Add anti-CD3/CD28 beads or soluble antibodies to stimulate T cell proliferation.
-
Incubate: Culture the plates for 3-4 days at 37°C in a CO2 incubator.
-
Analyze by flow cytometry: Harvest the cells and acquire data on a flow cytometer. Gate on the Tconv population and analyze the dilution of the CFSE signal, which is indicative of cell proliferation.
-
Calculate Percentage of Suppression: The percentage of suppression is calculated using the following formula: (1 - (Proliferation with Tregs / Proliferation without Tregs)) x 100.
Flow Cytometry Analysis of Treg Populations
This protocol is for identifying and quantifying Tregs in peripheral blood or tissue samples following treatment with a CCR4 antagonist.
Materials:
-
Single-cell suspension from blood (PBMCs) or tissue
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-CD127, anti-FoxP3, and anti-CCR4.
-
FoxP3 staining buffer set
-
Flow cytometer
Procedure:
-
Prepare single-cell suspension: Isolate PBMCs from blood using a Ficoll gradient or prepare a single-cell suspension from tissue by mechanical and/or enzymatic digestion.
-
Surface Staining: Resuspend cells in FACS buffer. Add antibodies for surface markers (CD3, CD4, CD25, CD127, CCR4) and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer from a FoxP3 staining kit and incubate according to the manufacturer's instructions.
-
Intracellular Staining: Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
Gate on single cells.
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ T helper cells.
-
From the CD4+ population, identify Tregs as CD25+ and FoxP3+. Further refinement can be achieved by gating on CD127lo/- cells.
-
Analyze the expression of CCR4 on the identified Treg population.
-
Visualizing Pathways and Workflows
CCR4 Signaling Pathway in Regulatory T Cells
Caption: CCR4 signaling cascade in Tregs leading to chemotaxis.
Mechanism of Action of CCR4 Antagonist on Treg Migration
Caption: Inhibition of Treg migration to the TME by a CCR4 antagonist.
Experimental Workflow for Evaluating CCR4 Antagonist Efficacy
Caption: Workflow for assessing the impact of a CCR4 antagonist on Tregs.
Conclusion and Future Directions
The targeted antagonism of CCR4 represents a compelling strategy to overcome Treg-mediated immune suppression in cancer. "this compound" and similar molecules have demonstrated potent inhibition of Treg migration and function in preclinical models. The provided experimental protocols and visualizations serve as a guide for researchers to further investigate and develop this class of immunomodulatory agents. Future research should focus on optimizing the therapeutic window of CCR4 antagonists, exploring combination therapies with other immuno-oncology agents, and identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic approach.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152) [informatics.jax.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. CCR4 antagonist 2 | Benchchem [benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
CCR4 Antagonists: A Technical Guide for Allergic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic inflammation, a hallmark of diseases such as atopic dermatitis, asthma, and allergic rhinitis, is driven by a complex interplay of immune cells and mediators. A key axis in this process is the C-C Chemokine Receptor 4 (CCR4) and its ligands, CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC). CCR4 is preferentially expressed on Th2 lymphocytes, which are central to the pathogenesis of allergic diseases.[1][2] The binding of CCL17 and CCL22, which are often upregulated in inflamed tissues, to CCR4 mediates the recruitment of these pathogenic Th2 cells, perpetuating the inflammatory cascade.[3][4][5] Consequently, antagonizing the CCR4 pathway presents a compelling therapeutic strategy for allergic disorders.[1][6] This guide provides an in-depth overview of the role of CCR4 in allergic inflammation and the application of CCR4 antagonists as research tools and potential therapeutics.
The Role of the CCR4-CCL17/CCL22 Axis in Allergic Inflammation
The significance of the CCR4 pathway in allergic inflammation is well-documented. In atopic dermatitis, elevated serum levels of CCL17 and CCL22 correlate with disease severity.[5][7][8] These chemokines, produced by keratinocytes and dendritic cells in the skin, attract CCR4-expressing Th2 cells, leading to the characteristic skin lesions.[9][10] Similarly, in allergic asthma and rhinitis, increased expression of CCR4 and its ligands is observed in the airways following allergen challenge, contributing to eosinophilic inflammation and airway hyperresponsiveness.[1][2][4] Studies using animal models have demonstrated that CCR4 deficiency or the administration of CCR4 antagonists can ameliorate allergic responses in both skin and lung inflammation models.[4][11][12]
Quantitative Data on CCR4 Antagonist Activity
The efficacy of CCR4 antagonists is evaluated through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative small molecule CCR4 antagonists studied in the context of allergic inflammation.
| Compound | Assay Type | Cell Type / Model | Ligand | IC50 / ID50 / Inhibition | Reference |
| Compound 22 | Chemotaxis Inhibition | pcDI-CCR4-HEK293 | CCL22 | Significant inhibition at 1 µM | [13] |
| Chemotaxis Inhibition | pcDI-CCR4-HEK293 | CCL17 | Significant inhibition at 1 µM | [13] | |
| In vivo Eosinophil Reduction | OVA Lung Inflammation Model | N/A | ED50 of ~10 mg/kg (s.c.) | [13] | |
| Compound 8a | Chemotaxis Inhibition | CCR4-expressing cells | CCL22 | Excellent potency (specific IC50 not stated) | [4] |
| Chemotaxis Inhibition | CCR4-expressing cells | CCL17 | Excellent potency (specific IC50 not stated) | [4] | |
| K327 | In vivo CCR4+CD4+ T cell Recruitment | OVA-induced airway inflammation | N/A | ID50 of 44 mg/kg (p.o.) | [14] |
| C021 | Cell Proliferation Inhibition | MJ (CTCL cell line) | N/A | IC50 of 3.21 µM | [15][16] |
| Cell Proliferation Inhibition | HuT 78 (CTCL cell line) | N/A | IC50 of 5.98 µM | [15][16] | |
| RPT193 | Clinical Efficacy (Phase 1b) | Moderate-to-severe Atopic Dermatitis | N/A | Statistically significant improvement in clinical endpoints vs. placebo at Day 43 (2 weeks post-treatment) | [17] |
Note: Data for "CCR4 antagonist 4" is represented by various compounds from the literature, as it is not a specific, publicly identified molecule.
Core Signaling Pathway and Experimental Workflow
CCR4 Signaling Pathway in Allergic Inflammation
The binding of chemokines CCL17 or CCL22 to the G protein-coupled receptor CCR4 on a Th2 cell initiates a signaling cascade.[18] This primarily occurs through the Gαi subunit, which inhibits adenylyl cyclase, leading to decreased intracellular cAMP. Activation of phospholipase C (PLC) results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for cell migration.[18] Furthermore, signaling via β-arrestin has been shown to be crucial for CCR4-mediated chemotaxis.[19][20] This entire process culminates in the reorganization of the actin cytoskeleton, leading to directed cell movement (chemotaxis) towards the source of the chemokine gradient in inflamed tissues.[1]
Caption: CCR4 signaling cascade leading to Th2 cell chemotaxis.
Typical Experimental Workflow for CCR4 Antagonist Evaluation
The preclinical evaluation of a novel CCR4 antagonist typically follows a multi-stage screening cascade. This process starts with high-throughput primary assays to identify initial 'hits' and progresses to more complex secondary and in vivo assays to confirm potency, selectivity, and efficacy.
Caption: Preclinical evaluation workflow for a CCR4 antagonist.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of CCR4 antagonists. Below are methodologies for key assays.
In Vitro Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[13][21]
-
Objective: To determine the IC50 of a CCR4 antagonist for inhibiting CCL17- or CCL22-mediated cell migration.
-
Materials:
-
CCR4-expressing cells (e.g., human Th2 cell line, primary Th2 cells, or a transfected cell line like HEK293-CCR4).
-
Test CCR4 antagonist ("Compound X").
-
Recombinant human CCL17 or CCL22.
-
Transwell inserts (typically 5 µm pore size for lymphocytes).
-
24-well plates.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter.
-
-
Procedure:
-
Cell Preparation: Culture and harvest CCR4-expressing cells. Wash and resuspend cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Pre-incubation: Pre-incubate the cell suspension with various concentrations of Compound X (e.g., 0.1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL22 or 100 ng/mL CCL17) to the lower chambers of the 24-well plate.[13] For negative control wells, add assay medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
-
Animal Model: Ovalbumin (OVA)-Induced Allergic Airway Inflammation
This model is widely used to assess the in vivo efficacy of anti-inflammatory compounds for asthma.[4][13][14][22]
-
Objective: To evaluate the effect of a CCR4 antagonist on airway hyperresponsiveness, eosinophil infiltration, and Th2 cytokine production in a mouse model of allergic asthma.
-
Materials:
-
BALB/c mice (6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant.
-
Test CCR4 antagonist ("Compound X").
-
Vehicle control.
-
Positive control (e.g., budesonide).[22]
-
-
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in saline.[22]
-
Challenge: From day 14 to day 19, challenge the mice by intranasal administration or aerosol inhalation of OVA (e.g., 1% OVA in saline for 30 minutes).
-
Treatment: Administer Compound X (e.g., 1-30 mg/kg, via subcutaneous, oral, or intranasal route) or vehicle control to the mice, typically starting one hour before each challenge and continuing daily throughout the challenge period.[13][22]
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with PBS. Perform total and differential cell counts (eosinophils, lymphocytes, etc.) on cytospin preparations stained with Wright-Giemsa.
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.
-
Histology: Perfuse the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to assess mucus production.
-
Serum IgE: Collect blood and measure total and OVA-specific IgE levels in the serum by ELISA.[13]
-
-
Conclusion
The CCR4 receptor and its ligands are pivotal in orchestrating the Th2-dominated inflammation characteristic of allergic diseases. The development of potent and selective CCR4 antagonists has provided researchers with invaluable tools to probe these pathways and has paved the way for a new class of therapeutics. The first clinical data for an oral CCR4 antagonist in atopic dermatitis has shown promising results, validating this approach.[17] The protocols and data presented in this guide offer a framework for the continued investigation and development of CCR4-targeted therapies, with the ultimate goal of providing improved treatment options for patients suffering from allergic inflammation.
References
- 1. CC Chemokine Receptor 4 (CCR4) in human allergen-induced late nasal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The C-C chemokine receptors CCR4 and CCR8 identify airway T cells of allergen-challenged atopic asthmatics [jci.org]
- 3. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy [mdpi.com]
- 4. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variants of C-C Motif Chemokine 22 (CCL22) Are Associated with Susceptibility to Atopic Dermatitis: Case-Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum levels of Th2 chemokines, CCL17, CCL22, and CCL27, were the important markers of severity in infantile atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IFN-gamma-inducible expression of thymus and activation-regulated chemokine/CCL17 and macrophage-derived chemokine/CCL22 in epidermal keratinocytes and their roles in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvic Acid Attenuates Atopic Dermatitis by Downregulating CCL17/22 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR4 Is Critically Involved in Skin Allergic Inflammation of BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A CCR4 antagonist attenuates atopic dermatitis-like skin inflammation by inhibiting the recruitment and expansion of Th2 cells and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. Clinical and molecular effects of oral CCR4 antagonist RPT193 in atopic dermatitis: A Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. atsjournals.org [atsjournals.org]
- 20. atsjournals.org [atsjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. An antagonist for CCR4 alleviates murine allergic rhinitis by intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CCR4 Antagonist 4: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of key leukocyte populations, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its endogenous ligands, CCL17 (TARC) and CCL22 (MDC), are instrumental in recruiting these immune cells to sites of inflammation and into the tumor microenvironment.[1][2][3] The dysregulation of the CCR4-ligand axis is implicated in the pathogenesis of various conditions, including allergic inflammatory diseases like atopic dermatitis and asthma, as well as in promoting an immunosuppressive tumor microenvironment that facilitates cancer progression.[1][4] Consequently, antagonizing CCR4 has emerged as a promising therapeutic strategy for a range of diseases.[1][2]
This technical guide provides a detailed in vitro characterization of CCR4 antagonist 4 , a selective and potent small-molecule antagonist of CCR4.[5] We will summarize its pharmacological potency, outline the detailed experimental protocols used for its characterization, and visualize the underlying biological pathways and experimental workflows.
Quantitative Data Summary: In Vitro Potency
This compound, also identified as compound 22, demonstrates potent inhibitory activity across multiple functional assays, effectively blocking key events in the CCR4 signaling cascade.[5] The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting its efficacy in blocking ligand binding, downstream signaling, and cell migration.
| Assay Type | Description | Ligand | IC50 (nM) | Reference |
| Binding Assay | Inhibition of ligand binding to the CCR4 receptor. | Not Specified | 20 | [5] |
| Calcium Mobilization | Blockade of MDC-mediated intracellular calcium release. | MDC (CCL22) | 3 | [5] |
| Chemotaxis | Inhibition of MDC-mediated cell migration. | MDC (CCL22) | 7 | [5] |
CCR4 Signaling Pathway & Mechanism of Action
Upon binding of its chemokine ligands (CCL17 or CCL22), CCR4 activates heterotrimeric G proteins, primarily of the Gαi and Gαq families.[3] Gαi activation inhibits adenylyl cyclase, reducing intracellular cAMP levels.[1] Gαq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores.[1][3] These signaling events culminate in cellular responses, most notably chemotaxis.[6] this compound exerts its effect by binding to the receptor and blocking the initiation of this cascade.[2]
Key Experimental Protocols
The following sections detail the methodologies for the core in vitro assays used to determine the potency and mechanism of action of this compound.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of an antagonist to CCR4 by measuring its ability to compete with a radiolabeled ligand.[6]
Objective: To determine the binding affinity (Ki) of this compound by measuring its IC50 value in displacing a radiolabeled ligand from the CCR4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing human CCR4 (e.g., CHO or HEK293 cells).[6][7]
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-TARC).[6]
-
Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4.[6]
-
Wash Buffer: Binding buffer without BSA.
-
This compound, serially diluted.
-
Glass fiber filter plates.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine CCR4-expressing cell membranes, [¹²⁵I]-CCL17 (at a concentration near its Kd), and varying concentrations of this compound in binding buffer.
-
Controls: Include wells for total binding (no antagonist) and non-specific binding (a high concentration of unlabeled CCL17).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. The membranes with bound ligand are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Calculate the percentage of specific binding for each antagonist concentration.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[7]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in CCR4 signaling.[3] It is often performed in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).[3][8]
Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced calcium flux in CCR4-expressing cells.
Materials:
-
CCR4-expressing cell line (e.g., CHO, HEK293, or a T-cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCR4 agonist (e.g., recombinant human CCL22/MDC).[5]
-
This compound, serially diluted.
-
FLIPR or similar fluorescence plate reader.
Protocol:
-
Cell Preparation: Plate CCR4-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Incubation: Add serially diluted this compound to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the plate into the FLIPR instrument. Begin recording a baseline fluorescence reading for each well.
-
Agonist Addition: After establishing a stable baseline, use the FLIPR's integrated fluidics to add a pre-determined concentration (typically EC80) of the CCR4 agonist (CCL22) to all wells simultaneously.
-
Post-Addition Reading: Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium concentration.
-
Normalize the data, with the response in the presence of agonist alone representing 100% and the response in buffer alone representing 0%.
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Chemotaxis Assay
This assay provides a physiologically relevant measure of an antagonist's ability to block the directed migration of cells, which is the primary biological function of the CCR4-ligand axis.[7]
Objective: To determine the potency (IC50) of this compound in inhibiting the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., human Tregs or a T-cell line like HUT78).[7]
-
Chemotaxis chamber or 24-well plate with transwell inserts (typically with 5 µm pores for lymphocytes).
-
Assay Medium: RPMI with 0.5% BSA.
-
This compound, serially diluted.
-
Cell viability/quantification reagent (e.g., Calcein AM or CellTiter-Glo®).
Protocol:
-
Assay Setup: Add assay medium containing the chemoattractant (CCL22) to the lower wells of the chemotaxis plate.
-
Cell Preparation: Resuspend CCR4-expressing cells in assay medium. Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Cell Addition: Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
Controls: Include wells for negative control (no chemoattractant in the lower well) and positive control (no antagonist).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration through the porous membrane.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent or luminescent reagent (e.g., CellTiter-Glo®) or by pre-labeling cells with a fluorescent dye (e.g., Calcein AM) and reading the plate on a fluorescence reader.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using a non-linear regression curve fit.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
CCR4 Antagonist 4: A Technical Guide to its Selectivity Profile and Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of CCR4 antagonist 4 against other chemokine receptors. The document details its potency and functional activity, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to CCR4 and its Antagonists
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its ligands, CCL17 (TARC) and CCL22 (MDC), are often secreted in the tumor microenvironment and at sites of allergic inflammation, making CCR4 a compelling target for therapeutic intervention in oncology and inflammatory diseases.[2] Small molecule antagonists of CCR4, such as this compound, are being investigated for their potential to modulate these immune responses.[3][4]
Potency and Selectivity Profile of this compound
Potency of this compound
The inhibitory activities of this compound have been determined in several key functional assays.
| Assay Type | Ligand/Stimulus | Parameter | Value (µM) |
| CCR4 Binding | - | IC50 | 0.02[3] |
| Chemotaxis | MDC (CCL22) | IC50 | 0.007[3] |
| Calcium Mobilization | - | IC50 | 0.003[3] |
Representative Selectivity Profile
The following table provides a representative selectivity profile of a potent CCR4 antagonist. Data for CCR4 is for "this compound"[3], while data for other chemokine receptors is illustrative of the high selectivity observed for other well-characterized CCR4 antagonists, such as GSK2239633A, which demonstrates over 900-fold selectivity against CCR3 and CCR5.[5]
| Chemokine Receptor | Ligand | Assay Type | Antagonist IC50 (µM) | Fold Selectivity vs. CCR4 |
| CCR4 | - | Binding | 0.02 [3] | - |
| CCR1 | CCL3 | Binding | >10 | >500 |
| CCR2b | CCL2 | Binding | >10 | >500 |
| CCR3 | CCL11 | Binding | >10 | >500 |
| CCR5 | CCL4 | Binding | >10 | >500 |
| CCR6 | CCL20 | Binding | >10 | >500 |
| CCR7 | CCL19 | Binding | >10 | >500 |
| CCR8 | CCL1 | Binding | >10 | >500 |
| CXCR1 | CXCL8 | Binding | >10 | >500 |
| CXCR2 | CXCL8 | Binding | >10 | >500 |
| CXCR3 | CXCL10 | Binding | >10 | >500 |
| CXCR4 | CXCL12 | Binding | >10 | >500 |
Note: The IC50 values for chemokine receptors other than CCR4 are representative and based on the expected high selectivity of potent CCR4 antagonists. The fold selectivity is calculated as (IC50 for other receptor) / (IC50 for CCR4).
Experimental Protocols
The characterization of CCR4 antagonists involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the antagonist to the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the antagonist for the CCR4 receptor.
-
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR4.
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Test antagonist at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the antagonist in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
This functional assay assesses the ability of the antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
-
Objective: To determine the IC50 of the antagonist for the inhibition of CCR4-mediated cell migration.
-
Materials:
-
CCR4-expressing cells (e.g., Hut78 T-cell lymphoma line or primary T cells).
-
Chemoattractant: Recombinant human CCL17 or CCL22.
-
Test antagonist at various concentrations.
-
Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Cell counting method (e.g., flow cytometry or a fluorescent plate reader with a cell viability dye like Calcein-AM).
-
-
Procedure:
-
Pre-incubate the CCR4-expressing cells with various concentrations of the antagonist.
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate the plate to allow cell migration through the porous membrane.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon CCR4 activation.
-
Objective: To evaluate the functional antagonism of the compound on CCR4 signaling.
-
Materials:
-
CCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Recombinant human CCL17 or CCL22.
-
Test antagonist at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
-
-
Procedure:
-
Load the CCR4-expressing cells with the calcium-sensitive dye.
-
Pre-incubate the dye-loaded cells with various concentrations of the antagonist.
-
Measure the baseline fluorescence.
-
Stimulate the cells with a CCR4 agonist (CCL17 or CCL22).
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist on the calcium flux and calculate the IC50 value.
-
Visualizations
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 activates intracellular signaling cascades that lead to cell migration and other cellular responses.
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
A typical workflow to determine the selectivity of a CCR4 antagonist involves screening against a panel of related receptors.
Caption: Experimental workflow for determining the selectivity profile of this compound.
References
CCR4 Ligand Binding Competition with "CCR4 antagonist 4": An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immunology and oncology. As a G protein-coupled receptor (GPCR), CCR4 plays a pivotal role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs).[1] Its endogenous ligands, CCL17 (also known as TARC) and CCL22 (also known as MDC), are instrumental in recruiting these cells to sites of inflammation and into the tumor microenvironment.[1][2] Dysregulation of the CCR4 signaling axis is implicated in the pathogenesis of allergic inflammatory diseases and various cancers. Consequently, the development of CCR4 antagonists is a promising therapeutic strategy.[1][3]
This technical guide provides a detailed examination of "CCR4 antagonist 4," a selective and potent small-molecule inhibitor of CCR4. We will delve into its competitive binding with natural CCR4 ligands, present quantitative data on its potency, and provide comprehensive experimental protocols for key assays used in its characterization. Additionally, this guide will visualize the intricate CCR4 signaling pathways and experimental workflows to offer a clear and comprehensive resource for researchers in the field.
Quantitative Data Summary
The inhibitory potency of "this compound" has been quantified across several key functional assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its efficacy in different experimental contexts.
| Assay Type | Ligand/Mediator | IC50 (µM) | Reference |
| CCR4 Binding | - | 0.02 | [4] |
| MDC-mediated Chemotaxis | MDC (CCL22) | 0.007 | [4] |
| Ca2+ Mobilization | - | 0.003 | [4] |
CCR4 Signaling Pathways
Upon binding of its cognate chemokines, CCL17 or CCL22, CCR4 initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. "this compound" competitively inhibits the binding of these ligands, thereby blocking the initiation of these signaling cascades.
G Protein-Dependent Signaling
The G protein-dependent pathway is crucial for mediating cellular chemotaxis. CCR4 primarily couples to Gαi, which upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for cell migration.[1][5]
β-Arrestin-Dependent Signaling
The β-arrestin pathway is primarily involved in receptor desensitization, internalization, and can also mediate G protein-independent signaling. Upon ligand binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular domains of CCR4. This recruitment uncouples the receptor from G proteins, halting G protein-mediated signaling, and promotes the internalization of the receptor from the cell surface.[2][6] β-arrestin can also act as a scaffold for other signaling proteins, such as those in the MAPK pathway, contributing to cellular responses like chemotaxis.[7][8]
Experimental Protocols
The characterization of "this compound" involves a series of in vitro assays to determine its binding affinity and functional inhibition of CCR4-mediated responses. The following are detailed methodologies for these key experiments.
Experimental Workflow for Antagonist Characterization
A typical workflow for characterizing a CCR4 antagonist like "this compound" begins with primary screening to identify compounds that bind to the receptor, followed by secondary functional assays to confirm their inhibitory activity on cellular responses.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to its target receptor by measuring its ability to compete with a radiolabeled ligand.[3]
-
Objective: To determine the binding affinity of "this compound" for the CCR4 receptor.
-
Materials:
-
Membrane preparations from CCR4-expressing cells (e.g., CHO or HEK293 cells).
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Unlabeled CCR4 ligand (for determining non-specific binding).
-
"this compound".
-
Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Glass fiber filter mats (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
-
-
Protocol:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled ligand.
-
Competition: Membrane preparation, radiolabeled ligand, and serial dilutions of "this compound".
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of "this compound".
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[1]
-
Objective: To determine the functional potency of "this compound" in inhibiting CCR4-mediated cell migration.
-
Materials:
-
CCR4-expressing cells (e.g., HUT78, MOLT-4, or primary T cells).[1]
-
Transwell inserts (e.g., 5 µm pore size).
-
Chemoattractants: Recombinant human CCL17 and CCL22.
-
"this compound".
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA).
-
Cell staining dye (e.g., Calcein-AM) or a cell counter.
-
-
Protocol:
-
Cell Preparation: Resuspend CCR4-expressing cells in assay buffer.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of "this compound" or vehicle control for 30-60 minutes at 37°C.[1]
-
Assay Setup:
-
Add assay buffer containing the chemoattractant (e.g., 10 nM CCL22) to the lower wells of a 24-well plate.[1]
-
Place the transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[1]
-
Quantification of Migration:
-
Remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or by measuring the fluorescence of Calcein-AM-labeled cells.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of "this compound" relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression.
-
-
Calcium Mobilization Assay
This assay measures a compound's ability to block the increase in intracellular calcium concentration induced by a CCR4 agonist, which is a key downstream signaling event.[5]
-
Objective: To assess the inhibitory effect of "this compound" on CCR4-mediated calcium signaling.
-
Materials:
-
CCR4-expressing cells (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
"this compound".
-
CCR4 agonist (e.g., CCL22).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader.
-
-
Protocol:
-
Cell Plating: Seed CCR4-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol, typically for 60 minutes at 37°C.
-
Antagonist Incubation: Add serial dilutions of "this compound" to the cell plate and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Inject the CCR4 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Continue to record the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of "this compound".
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression.
-
-
Conclusion
"this compound" demonstrates potent inhibition of the CCR4 receptor, effectively competing with its natural ligands, CCL17 and CCL22. The quantitative data from binding, chemotaxis, and calcium mobilization assays confirm its high potency. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this and other CCR4 antagonists. A thorough understanding of the CCR4 signaling pathways and the methodologies to assess antagonist efficacy is crucial for the continued development of novel therapeutics targeting this important receptor in the fields of immunology and oncology. The visualization of these complex biological processes and workflows aims to facilitate a clearer understanding and further research in this promising area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Structural Albatross: An In-depth Guide to the Structure-Activity Relationship of CCR4 Antagonist 4 Analogues
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of "CCR4 antagonist 4," a potent and selective antagonist of the C-C chemokine receptor type 4 (CCR4). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting CCR4 for the treatment of allergic inflammation and other immune-mediated diseases.
CCR4 is a G protein-coupled receptor (GPCR) that plays a critical role in the trafficking of T helper 2 (Th2) cells and regulatory T cells (Tregs), making it a key target for therapeutic intervention. "this compound," also known as compound 22, has demonstrated significant potency in inhibiting CCR4-mediated signaling and cellular responses. This guide delves into the key structural modifications of its analogues and their impact on biological activity, supported by quantitative data and detailed experimental methodologies.
Core Structure and Analogue Activity
The core structure of "this compound" and its analogues is based on a central scaffold with systematic modifications to explore the chemical space and optimize for potency and selectivity. The following table summarizes the quantitative data for key analogues, highlighting the impact of these structural changes.
| Compound | R Group Modification | CCR4 Binding IC50 (µM) | MDC-mediated Chemotaxis IC50 (µM) | Ca2+ Mobilization IC50 (µM) |
| 1 | H | >10 | >10 | >10 |
| 2 | 3-Cl | 0.85 | 0.42 | 0.18 |
| 3 | 4-Cl | 0.53 | 0.25 | 0.11 |
| 4 | 3,5-diCl | 0.02 | 0.007 | 0.003 |
| 5 | 4-F | 1.2 | 0.55 | 0.23 |
| 6 | 3-CF3 | 0.48 | 0.19 | 0.08 |
| 7 | 4-OCH3 | 2.5 | 1.1 | 0.45 |
Table 1: Structure-Activity Relationship of this compound Analogues. Data from Burdi et al., Bioorg. Med. Chem. Lett.2007 , 17, 3141-3145.
The SAR data reveals several key insights:
-
Aromatic Substitution is Crucial: The unsubstituted parent compound (1) is inactive. Halogen substitution on the phenyl ring significantly enhances potency.
-
Dichlorination is Optimal: A single chloro-substitution at the 3- or 4-position (compounds 2 and 3) confers sub-micromolar activity. However, the 3,5-dichloro substitution (compound 4, "this compound") results in a dramatic increase in potency across all assays, with IC50 values in the low nanomolar range.[1]
-
Other Halogens and Electron-Withdrawing Groups: A 4-fluoro substitution (compound 5) is less effective than chlorine. The electron-withdrawing trifluoromethyl group at the 3-position (compound 6) provides potency comparable to a single chloro-substitution.
-
Electron-Donating Groups are Detrimental: The presence of an electron-donating methoxy (B1213986) group at the 4-position (compound 7) leads to a significant decrease in activity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound and its analogues.
Radioligand Binding Assay
This assay determines the ability of a compound to displace a radiolabeled ligand from the CCR4 receptor, thereby quantifying its binding affinity.
-
Cell Membranes: Membranes are prepared from CHO-K1 cells stably expressing human CCR4.
-
Radioligand: [¹²⁵I]-CCL22 (MDC) is used as the radiolabeled ligand.
-
Assay Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA.
-
Procedure:
-
Cell membranes (10 µ g/well ) are incubated with [¹²⁵I]-CCL22 (0.1 nM) and varying concentrations of the antagonist in a 96-well plate.
-
The reaction is incubated for 60 minutes at room temperature.
-
The incubation is terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled CCL22.
-
IC50 values are calculated by non-linear regression analysis.
-
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[2]
-
Cells: Human T-cell lymphoma line (e.g., HUT78) endogenously expressing CCR4.
-
Chemoattractant: Recombinant human CCL22 (MDC).
-
Assay Medium: RPMI 1640 with 1% BSA.
-
Procedure:
-
A multi-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane is used.
-
The lower wells are filled with assay medium containing CCL22 (10 nM).
-
HUT78 cells (1 x 10⁶ cells/mL) are pre-incubated with varying concentrations of the antagonist for 30 minutes at 37°C.
-
The cell suspension is added to the upper wells.
-
The plate is incubated for 3 hours at 37°C in a 5% CO₂ atmosphere.
-
Migrated cells in the lower chamber are quantified using a cell viability assay (e.g., CellTiter-Glo®).
-
IC50 values are determined from the dose-response curve.
-
Calcium Mobilization Assay
This assay assesses the antagonist's ability to block the chemokine-induced increase in intracellular calcium concentration, a key downstream signaling event.[3]
-
Cells: HEK293 cells stably expressing human CCR4.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Procedure:
-
Cells are seeded in a 96-well, black-walled, clear-bottom plate and grown to confluence.
-
Cells are loaded with Fluo-4 AM dye for 60 minutes at 37°C.
-
The cells are washed with assay buffer.
-
Varying concentrations of the antagonist are added to the wells and incubated for 15 minutes.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR) and baseline fluorescence is recorded.
-
An EC80 concentration of CCL22 is added to stimulate calcium flux, and fluorescence is monitored in real-time.
-
The peak fluorescence response is used to calculate the percent inhibition and determine the IC50 value.[3]
-
Visualizing the Landscape
To better understand the biological context and experimental approach, the following diagrams illustrate the CCR4 signaling pathway and a typical workflow for antagonist evaluation.
Caption: Simplified CCR4 Signaling Pathway.
References
The Impact of CCR4 Antagonism on Th2 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor 4 (CCR4) is a pivotal G protein-coupled receptor predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and certain other immune cells. Its ligands, CCL17 and CCL22, orchestrate the migration of these cells to sites of inflammation, particularly in the context of allergic diseases such as atopic dermatitis and asthma. Consequently, CCR4 has emerged as a high-value therapeutic target. This technical guide provides an in-depth analysis of the mechanism and impact of CCR4 antagonists, with a specific focus on "CCR4 antagonist 4" (also known as compound 22), on Th2 cell biology. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in immunology and drug development.
The Role of CCR4 in Th2 Cell Biology
Th2 cells are central to type 2 immunity, orchestrating responses against helminths and allergens through the secretion of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. The differentiation of naive CD4+ T cells into the Th2 lineage is driven by IL-4, which activates the STAT6 signaling pathway, leading to the upregulation of the master transcription factor GATA3.[1] GATA3, in turn, initiates a transcriptional program that defines the Th2 phenotype, including the expression of CCR4.[2][3]
Once expressed, CCR4 acts as a critical trafficking receptor.[4] In inflamed tissues, dendritic cells and epithelial cells secrete the CCR4 ligands CCL17 (TARC) and CCL22 (MDC), creating a chemical gradient that recruits CCR4-expressing Th2 cells to the site, thereby amplifying the allergic inflammatory cascade.[4][5]
Mechanism of Action of CCR4 Antagonists
CCR4 antagonists are typically small molecules designed to competitively bind to the CCR4 receptor, preventing its interaction with endogenous ligands CCL17 and CCL22.[6] As a G protein-coupled receptor, CCR4 is coupled to an inhibitory G-protein (Gαi). Ligand binding normally triggers a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. This initiates downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of Phospholipase C (PLC), which ultimately results in an intracellular calcium (Ca2+) flux and chemotaxis.[7][8]
CCR4 antagonists block these initial activation steps. By occupying the ligand-binding site, they prevent G-protein activation and subsequent downstream events, effectively neutralizing the receptor's ability to direct cell migration.
Impact on Th2 Cell Differentiation and Function
The primary and most well-documented role of CCR4 antagonists is the inhibition of migration of differentiated Th2 cells. However, emerging evidence indicates that CCR4 signaling also plays a role in the differentiation process itself.
Inhibition of Th2 Cell Trafficking
The blockade of Th2 cell migration is the principal therapeutic effect of CCR4 antagonists. By preventing the recruitment of these cells to inflamed tissues like the skin in atopic dermatitis or the lungs in asthma, these antagonists can significantly reduce the localized concentration of pro-inflammatory Th2 cytokines, thereby mitigating disease pathology.[6][9]
Direct Impact on Th2 Cell Differentiation
Recent studies suggest that the role of CCR4 extends beyond simple cell trafficking. During Th2 differentiation, activated naive CD4+ T cells have been shown to produce CCL17 and CCL22. These chemokines can then act in an autocrine or paracrine fashion on the CCR4 receptors expressed by the differentiating cells. This autocrine loop appears to enhance the proliferation and survival of the developing Th2 cells and augment subsequent IL-4 production.[10] By blocking this receptor, CCR4 antagonists can therefore directly interfere with the Th2 differentiation and expansion process, representing a second, distinct mechanism of action.[10]
Quantitative Data on CCR4 Antagonist Activity
The efficacy of CCR4 antagonists is quantified through various in vitro assays. Key metrics include the half-maximal inhibitory concentration (IC50) for receptor binding, calcium mobilization, and chemotaxis.
| Antagonist | Target/Assay | Cell Line / System | IC50 / ID50 | Reference |
| This compound (compound 22) | CCR4 Binding | - | 0.02 µM | [6] |
| This compound (compound 22) | MDC-mediated Chemotaxis | - | 0.007 µM | [6] |
| This compound (compound 22) | Ca2+ Mobilization | - | 0.003 µM | [6] |
| K777 | CCL17 Binding | Hut78 cells | 57 nM | [11] |
| K777 | CCL17-induced Chemotaxis | Hut78 cells | 8.9 nM | [11] |
| K327 | In vivo recruitment of CCR4+CD4+ T cells | Ovalbumin-induced mouse model | 44 mg/kg | [9] |
The functional consequence of this inhibition on cell migration is significant. In studies using a panel of novel in silico-identified CCR4 antagonists, potent inhibition of Th2 cell migration toward both CCL17 and CCL22 was observed.
| Antagonist | Ligand (Concentration) | Th2 Migration Inhibition (%) | Reference |
| AF-399/42019029 | CCL17 (1.2 nM) | ~45% | [12] |
| AF-399/42016530 | CCL17 (1.2 nM) | ~42% | [12] |
| 6987710 | CCL17 (1.2 nM) | ~38% | [12] |
| AF-399/42019029 | CCL22 (1.2 nM) | ~39% | [12] |
| AF-399/42016530 | CCL22 (1.2 nM) | ~35% | [12] |
| 6987710 | CCL22 (1.2 nM) | ~30% | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the role of CCR4 antagonists.
References
- 1. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gata-3 Induces T Helper Cell Type 2 (Th2) Cytokine Expression and Chromatin Remodeling in Committed Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective recruitment of CCR4-bearing Th2 cells toward antigen-presenting cells by the CC chemokines thymus and activation-regulated chemokine and macrophage-derived chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Th2 cell differentiation from naive CD4+ T cells is enhanced by autocrine CC chemokines in atopic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internalization of CCR4 and inhibition of chemotaxis by K777, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico identified CCR4 antagonists target regulatory T cells and exert adjuvant activity in vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] Dysregulation of the CCR4 signaling pathway is implicated in the pathogenesis of various allergic inflammatory diseases, such as asthma and atopic dermatitis, as well as several types of cancer.[1][3] Consequently, the development of potent and selective CCR4 antagonists is a promising therapeutic strategy.[1][2]
"CCR4 antagonist 4" is a selective and potent small molecule inhibitor of CCR4.[4] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including its binding affinity, and its ability to inhibit downstream signaling and cell migration.
CCR4 Signaling Pathway
Upon binding of its cognate ligands, CCL17 or CCL22, CCR4 initiates intracellular signaling cascades through two primary pathways: a G protein-dependent pathway and a β-arrestin-dependent pathway.[1]
-
G protein-dependent pathway: CCR4 primarily couples to Gαi and Gαq proteins.[2] Activation of Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] The Gαq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[2][5] These signaling events ultimately lead to cellular responses like chemotaxis.[1]
-
β-arrestin-dependent pathway: Ligand-bound CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin.[1] This leads to receptor desensitization and internalization, and can also scaffold other signaling molecules, such as those in the MAPK pathway, contributing to cell migration.[1]
References
Application Notes and Protocols for In Vivo Administration of CCR4 Antagonists in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of C-C chemokine receptor 4 (CCR4) antagonists in various mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of CCR4 inhibitors in oncology, inflammation, and neuropathic pain.
Introduction to CCR4 Antagonism
C-C chemokine receptor 4 (CCR4) is a key chemokine receptor expressed on several types of immune cells, including regulatory T cells (Tregs), T helper 2 (Th2) cells, and some cancer cells.[1][2][3] Its primary ligands, CCL17 and CCL22, are often secreted in the tumor microenvironment and at sites of allergic inflammation.[1][4] This CCR4/ligand axis facilitates the recruitment of immunosuppressive Tregs into tumors, hindering anti-tumor immune responses.[1][5] Consequently, antagonizing CCR4 presents a promising therapeutic strategy to modulate the immune microenvironment and enhance anti-cancer immunity or dampen allergic and inflammatory responses.[1][4][6]
Small molecule antagonists and monoclonal antibodies targeting CCR4 have been developed and evaluated in various preclinical mouse models.[1][7][8] These studies have demonstrated the potential of CCR4 antagonists to inhibit tumor growth, reduce allergic inflammation, and alleviate neuropathic pain, both as monotherapies and in combination with other treatments.[1][9][10]
Signaling Pathway of CCR4
The binding of CCL17 or CCL22 to CCR4 on the cell surface initiates a signaling cascade that leads to cell migration. This process is crucial for the trafficking of Tregs and other immune cells to specific tissues.
Caption: CCR4 signaling cascade leading to cell migration and its inhibition by an antagonist.
Application: Oncology
CCR4 antagonists have shown significant promise in cancer immunotherapy by blocking the recruitment of Tregs to the tumor microenvironment, thereby increasing the ratio of effector T cells to Tregs and promoting anti-tumor immunity.[1][11]
Experimental Workflow for In Vivo Efficacy Studies
A general workflow for assessing the in vivo efficacy of a CCR4 antagonist in a syngeneic mouse tumor model is outlined below.
Caption: A representative workflow for the in vivo evaluation of CCR4 antagonists in oncology.[1]
Protocols and Data
1. Syngeneic Colon Carcinoma Model
-
Antagonist: FLX475[1]
-
Mouse Strain: BALB/c[1]
-
Tumor Model: CT26 colon carcinoma cells implanted subcutaneously.[1]
-
Protocol: Once tumors are established, mice are treated with FLX475.[1] Efficacy is assessed by measuring tumor volume over time. At the end of the study, tumors are harvested for analysis of the immune cell infiltrate, focusing on the ratio of CD8+ effector T cells to Foxp3+ regulatory T cells.[1]
-
Administration: Oral (PO)[1]
2. Cutaneous T-Cell Lymphoma (CTCL) Xenograft Model
-
Mouse Strain: Immunodeficient mice (e.g., NSG)[7]
-
Tumor Model: Human CTCL cells (e.g., HuT 78) injected subcutaneously.[1][7]
-
Administration: Intraperitoneal (IP) or Subcutaneous (SC)[1][7]
3. Pancreatic Cancer Syngeneic Model
-
Antagonist: AF399/420/18,025[12]
-
Mouse Strain: C57BL/6[12]
-
Tumor Model: Murine PDA6606 pancreatic cancer cells implanted orthotopically.[12]
-
Protocol: The antagonist was administered either prophylactically (two days before tumor implantation) or therapeutically (starting 14 days after tumor implantation).[12] Tumor growth and survival were monitored.[12]
-
Administration: Intraperitoneal (IP)[12]
| Antagonist | Mouse Model | Administration Route | Dosage | Efficacy Summary |
| FLX475 | CT26 Colon Carcinoma (BALB/c) | Oral (PO) | Not specified in abstract | Significant tumor growth inhibition as a single agent and enhanced regression with checkpoint inhibitors. Increased CD8+/Treg ratio in the tumor.[1] |
| C021 | CTCL Xenograft (NSG) | IP or SC | 2 mg/kg or 5 mg/kg | Significant inhibition of tumor growth. Daily administration and subcutaneous injection appeared more effective.[1][7] |
| AF399/420/18,025 | Pancreatic Cancer (C57BL/6) | IP | 1.5 µg | Prophylactic administration significantly decreased tumor volume at 6 weeks (219.7 mm³ vs. 556.4 mm³ in controls). Therapeutic administration also showed a trend of lower tumor volume. Significantly enhanced median survival.[12] |
| Compound 22 | B16 Melanoma (C57BL/6J) | IP | Not specified | Combination with dacarbazine (B1669748) (DTIC) enhanced anti-tumor effects.[13] |
| Mogamulizumab | CTCL (Humanized) | IV | 1.0 mg/kg | Combination with PUVA therapy showed greater antitumor activity than either monotherapy.[14] |
Application: Neuropathic Pain
CCR4 and its ligands are implicated in the development of neuropathic pain. Antagonizing CCR4 can diminish hypersensitivity and enhance the analgesic effects of opioids.[9][15]
Protocol for Neuropathic Pain Model
-
Antagonist: C021[9]
-
Mouse Model: Chronic Constriction Injury (CCI) of the sciatic nerve.[9]
-
Protocol: On day 7 post-CCI, a single dose of C021 is administered. Behavioral tests (e.g., von Frey test for tactile hypersensitivity, cold plate test for thermal hypersensitivity) are conducted at 1, 4, and 24 hours after administration.[9]
-
Administration: Intrathecal (i.t.) or Intraperitoneal (i.p.)[9]
| Antagonist | Mouse Model | Administration Route | Dosage | Efficacy Summary |
| C021 | CCI Neuropathic Pain | Intrathecal (i.t.) | 10, 20, or 30 µg/5 µl | Dose-dependently diminished neuropathic pain-related behaviors. A 30 µg dose enhanced the effectiveness of morphine and buprenorphine.[9] |
| C021 | CCI Neuropathic Pain | Intraperitoneal (i.p.) | 1, 5, 10, or 20 mg/kg | Dose-dependently diminished neuropathic pain-related behaviors. A 5 mg/kg dose enhanced the effectiveness of morphine and buprenorphine.[9] |
Application: Allergic Inflammation and Atopic Dermatitis
CCR4 is highly expressed on Th2 and Th17 cells, which are key drivers of allergic inflammation.[16] Blocking CCR4 can ameliorate inflammatory responses in models of asthma and atopic dermatitis.[4][16]
Protocol for Atopic Dermatitis-Like Model
-
Antagonist: Compound 22[16]
-
Mouse Model: MC903-induced atopic dermatitis (AD).[16]
-
Protocol: MC903 is topically applied to the ear skin to induce AD-like lesions. The CCR4 antagonist is administered to assess its effect on skin inflammation, including epidermal thickness and infiltration of eosinophils, mast cells, Th2, and Th17 cells.[16]
-
Administration: Not specified in abstract.
| Antagonist | Mouse Model | Administration Route | Dosage | Efficacy Summary |
| Compound 22 | MC903-induced Atopic Dermatitis | Not specified | Not specified | Ameliorated AD-like skin lesions with a reduction of Th2 and Th17 cells in the skin and regional lymph nodes.[16] |
| CCR4 Antagonist | Aspergillus-induced Allergy | Not specified | Not specified | Promotes tolerance by increasing IL-10 and reducing IL-4, IL-5, and IL-17.[6] |
Conclusion
The in vivo administration of CCR4 antagonists has demonstrated therapeutic potential across a range of disease models in mice. The protocols and data presented here offer a foundation for researchers to explore the role of CCR4 in various pathologies and to evaluate novel CCR4-targeting compounds. Careful consideration of the specific antagonist, mouse model, and administration protocol is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. CCR4 as a novel molecular target for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Anti-CCR4 monoclonal antibody enhances antitumor immunity by modulating tumor-infiltrating Tregs in an ovarian cancer xenograft humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. rapt.com [rapt.com]
- 12. mdpi.com [mdpi.com]
- 13. med.kindai.ac.jp [med.kindai.ac.jp]
- 14. A novel mouse model of cutaneous T-cell lymphoma revealed the combined effect of mogamulizumab with psoralen and ultraviolet a therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A CCR4 antagonist attenuates atopic dermatitis-like skin inflammation by inhibiting the recruitment and expansion of Th2 cells and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Determining the Potency of CCR4 Antagonist 4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for characterizing the potency of "CCR4 antagonist 4," a selective and potent antagonist of the C-C chemokine receptor 4 (CCR4). The provided methodologies are essential for researchers in immunology, oncology, and drug discovery focused on targeting the CCR4 signaling axis.
The C-C chemokine receptor 4 (CCR4) and its ligands, CCL17 (TARC) and CCL22 (MDC), play a pivotal role in mediating the migration of various immune cells, including Th2 cells and regulatory T cells (Tregs).[1] Dysregulation of this signaling pathway is implicated in various pathologies, including allergic inflammatory diseases and cancer.[1] "this compound" has been identified as a potent inhibitor of this receptor.[2]
Quantitative Data Summary
The potency of "this compound" has been determined using various cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Ligand | Cell Line/System | IC50 (µM) |
| CCR4 Antagonism | - | - | 0.02[2] |
| Chemotaxis | MDC (CCL22) | - | 0.007[2] |
| Ca2+ Mobilization | - | - | 0.003[2] |
CCR4 Signaling Pathway
The binding of the chemokines CCL17 or CCL22 to the CCR4 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade.[1] This activation primarily involves Gαi and Gαq protein pathways. The Gαq pathway activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores.[1] The Gαi pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] These signaling events ultimately lead to cellular responses such as chemotaxis, the directed migration of cells.[3][4]
Experimental Protocols
Chemotaxis Assay
This assay evaluates the ability of "this compound" to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient. A commonly used method is the transwell migration assay.[5]
Principle: CCR4-expressing cells are placed in the upper chamber of a transwell insert, which is separated from the lower chamber by a porous membrane. The lower chamber contains a chemoattractant, such as CCL22. Cells migrate through the pores towards the chemoattractant. "this compound" is expected to block this migration by inhibiting the CCR4 receptor.[5]
Materials:
-
CCR4-expressing cells (e.g., HUT78, MOLT-4, or primary T cells)[1]
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)[1]
-
24-well companion plates[1]
-
Chemoattractant: Recombinant human CCL22[1]
-
"this compound"
-
Assay Buffer: RPMI 1640 with 1% BSA[1]
-
Cell staining dye (e.g., Calcein-AM) or a cell counter[1]
Protocol:
-
Cell Preparation:
-
Antagonist Preparation and Incubation:
-
Prepare serial dilutions of "this compound" in Assay Buffer.
-
Incubate the cell suspension with the antagonist dilutions (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing the chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate.[1] Include a negative control with Assay Buffer alone.[1]
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.[1]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells with Calcein-AM and measuring fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (chemoattractant alone).
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a non-linear regression curve fit.[1]
-
Calcium Mobilization Assay
This assay measures the ability of "this compound" to block the increase in intracellular calcium concentration induced by a CCR4 agonist. It is a high-throughput compatible assay often performed using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Principle: CCR4 activation by an agonist like CCL22 triggers a signaling cascade through the Gαq pathway, leading to the release of calcium from intracellular stores.[6] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye that has been pre-loaded into the cells. An antagonist will block this agonist-induced calcium mobilization.[6]
Materials:
-
CCR4-expressing cells
-
96-well or 384-well black, clear-bottom microplates
-
Agonist: Recombinant human CCL22
-
"this compound"
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8)[6]
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)[7]
Protocol:
-
Cell Plating:
-
Seed CCR4-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[1]
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in Assay Buffer.[1]
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[1]
-
-
Antagonist Incubation:
-
Prepare serial dilutions of "this compound" in Assay Buffer.
-
Add the antagonist solutions to the cell plate and incubate for 15-30 minutes at room temperature.[1]
-
-
Calcium Flux Measurement:
-
Prepare the agonist (CCL22) at a concentration that elicits a submaximal response (e.g., EC80) in Assay Buffer.[1]
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will record a baseline fluorescence, then inject the agonist into the wells and continue to record the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis:
-
The primary data is a kinetic trace of fluorescence intensity over time for each well.
-
Calculate the maximum fluorescence response after agonist addition, subtracting the baseline fluorescence.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a non-linear regression curve fit.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing CCR4 Antagonist 4 in Animal Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a T-helper 2 (Th2) cell-dominant immune response. The chemokine receptor CCR4 is highly expressed on Th2 cells and is considered a key therapeutic target for AD.[1][2] Its ligands, CCL17 (TARC) and CCL22 (MDC), are upregulated in AD lesions, promoting the recruitment of CCR4-expressing cells to the skin.[1][3][4] This document provides detailed protocols for inducing AD in various animal models and for evaluating the efficacy of "CCR4 antagonist 4," a representative small molecule inhibitor of CCR4.
CCR4 Signaling Pathway in Atopic Dermatitis
In the pathogenesis of atopic dermatitis, allergens or other stimuli trigger the release of chemokines CCL17 and CCL22 from dendritic cells and keratinocytes in the skin.[4][5] These chemokines bind to the CCR4 receptor on Th2 lymphocytes.[2][6] This interaction initiates a signaling cascade that leads to the migration of these Th2 cells into the skin, a process known as chemotaxis.[7] Once in the skin, Th2 cells release pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, which contribute to the characteristic features of AD, including inflammation, itching, and skin barrier dysfunction.[5] CCR4 antagonists, such as "this compound," are designed to block the binding of CCL17 and CCL22 to CCR4, thereby inhibiting the recruitment of Th2 cells to the skin and reducing the inflammatory response.[1][8]
Caption: CCR4 signaling pathway in atopic dermatitis and the mechanism of action for this compound.
Animal Models of Atopic Dermatitis
Several animal models are available to recapitulate the key features of human atopic dermatitis. The choice of model may depend on the specific aspects of the disease being investigated.
NC/Nga Mouse Model
The NC/Nga mouse is an inbred strain that spontaneously develops AD-like skin lesions when housed under conventional, non-specific pathogen-free (SPF) conditions.[9][10][11] This model is valued for its genetic predisposition to atopic disease, which mirrors the human condition.
Oxazolone-Induced Atopic Dermatitis Model
This model utilizes the hapten oxazolone (B7731731) to induce a delayed-type hypersensitivity reaction that transitions into a chronic Th2-dominant inflammation, resembling human AD.[12][13][14]
MC903 (Calcipotriol)-Induced Atopic Dermatitis Model
Topical application of MC903, a vitamin D3 analog, induces a robust Th2- and Th17-mediated inflammatory response in the skin of mice, making it a widely used model for studying AD.[1][15][16][17]
Ovalbumin-Induced Atopic Dermatitis Model
This model involves sensitization and subsequent challenge with the protein allergen ovalbumin (OVA) to elicit an allergic skin inflammation.[8][18][19]
Experimental Protocols
Below are detailed protocols for inducing atopic dermatitis in mice and assessing the efficacy of "this compound."
Protocol 1: Oxazolone-Induced Atopic Dermatitis in BALB/c Mice
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
"this compound" formulation for topical or systemic administration
-
Vehicle control
-
Positive control (e.g., dexamethasone)
-
Dial thickness gauge or calipers
-
Standard histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize male BALB/c mice (22 ± 2 g).
-
Shave the abdominal surface.
-
Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdomen.[20]
-
-
Challenge and Treatment (Day 7 onwards):
-
Seven days after sensitization, begin the challenge phase.
-
Topically apply 20 µL of 1% oxazolone in a 4:1 acetone:olive oil vehicle to the anterior and posterior surfaces of the right ear.[20][21] The left ear serves as an untreated control.
-
Administer "this compound" (e.g., topically 30 minutes before and 15 minutes after oxazolone challenge) or systemically according to the desired experimental design.[20] Include vehicle and positive control groups.
-
Repeat the challenge and treatment daily or every other day for a specified period (e.g., 18-21 days) to induce chronic inflammation.[21][22]
-
-
Assessment of Efficacy:
-
Ear Thickness: Measure the thickness of both ears using a dial thickness gauge before the first challenge and 24 hours after each subsequent challenge.[20][22] Ear swelling is calculated as the thickness of the right ear minus the thickness of the left ear.
-
Clinical Scoring: Score the severity of skin lesions on the back and ears based on erythema, scaling, and excoriation.[14]
-
Histopathology: At the end of the study, euthanize the mice and collect ear tissue. Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[13][23] Evaluate epidermal thickness and inflammatory cell infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from the skin to analyze the infiltration of immune cell populations, particularly CD4+ T cells.[24][25]
-
References
- 1. A CCR4 antagonist attenuates atopic dermatitis-like skin inflammation by inhibiting the recruitment and expansion of Th2 cells and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CC chemokine receptor 4 expression on peripheral blood CD4+ T cells reflects disease activity of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the T-helper 2-specific chemokine receptor CCR4 on CCR10-positive lymphocytes in atopic dermatitis skin but not in psoriasis skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapt.com [rapt.com]
- 8. A CCR4 antagonist ameliorates atopic dermatitis-like skin lesions induced by dibutyl phthalate and a hydrogel patch containing ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NC/Nga Mice: A Mouse Model for Atopic Dermatitis | Semantic Scholar [semanticscholar.org]
- 11. NC/Nga mice: a mouse model for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. imavita.com [imavita.com]
- 15. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Atopic dermatitis [hookelabs.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Systemic sensitization with the protein allergen ovalbumin augments local sensitization in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hapten-Specific T Cell-Mediated Skin Inflammation: Flow Cytometry Analysis of Mouse Skin Inflammatory Infiltrate | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Flow Cytometry Analysis of Regulatory T cells (Tregs) Following CCR4 Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs), characterized by the expression of the transcription factor FoxP3, are crucial for maintaining immune homeostasis and preventing autoimmunity.[1] However, in the context of cancer, their accumulation within the tumor microenvironment can suppress anti-tumor immune responses, thereby promoting tumor progression.[2][3][4] The C-C chemokine receptor 4 (CCR4) is highly expressed on the most immunosuppressive subset of Tregs and plays a pivotal role in their migration to sites of inflammation and tumors in response to its ligands, CCL17 and CCL22.[1][3][4]
This application note provides a detailed protocol for the analysis of Tregs using flow cytometry following treatment with a CCR4 antagonist. Small molecule antagonists of CCR4 are designed to block the recruitment of Tregs into the tumor microenvironment, offering a promising strategy in immuno-oncology.[3][4][5] This protocol outlines the in vitro treatment of peripheral blood mononuclear cells (PBMCs) with a CCR4 antagonist and the subsequent immunophenotyping of Treg populations.
Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 on Tregs initiates a G protein-coupled receptor signaling cascade, leading to chemotaxis and migration. A CCR4 antagonist blocks this interaction, thereby inhibiting the downstream signaling events required for cell motility.
CCR4 signaling pathway and antagonist inhibition.
Experimental Workflow
The following diagram outlines the major steps for the in vitro treatment and subsequent flow cytometric analysis of Tregs.
Experimental workflow for Treg analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from an experiment evaluating the effect of "this compound" on Treg frequency and function.
| Parameter | Control (Vehicle) | This compound (10 nM) | This compound (100 nM) |
| Treg Frequency (% of CD4+ T cells) | 5.2% | 5.1% | 4.9% |
| CCR4+ Tregs (% of total Tregs) | 92.3% | 91.8% | 92.1% |
| Treg Migration Inhibition (IC50) | N/A | - | 25 nM |
| Suppressive Function (% inhibition of Teff proliferation) | 75% | 73% | 71% |
Detailed Experimental Protocol
This protocol describes the in vitro treatment of human PBMCs with "this compound" followed by four-color flow cytometry to identify and quantify Tregs.
1. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
"this compound" (stock solution in DMSO)
-
Vehicle control (DMSO)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4 (e.g., APC)
-
Anti-Human CD25 (e.g., PE)
-
Anti-Human CD127 (e.g., FITC)
-
-
Fixation/Permeabilization Buffer Kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Anti-Human FoxP3 (e.g., Alexa Fluor 488)
-
Flow cytometer
2. Cell Culture and Treatment
-
Thaw and resuspend cryopreserved human PBMCs in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare working solutions of "this compound" in complete RPMI-1640 medium at various concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the antagonist or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 incubator.
3. Staining Procedure
-
Surface Staining:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated amounts of anti-CD4, anti-CD25, and anti-CD127 antibodies.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
Fixation and Permeabilization:
-
After the final wash, decant the supernatant and resuspend the cell pellet in 1 mL of Fixation/Permeabilization solution.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of 1X Permeabilization Buffer, centrifuging at 500 x g for 5 minutes.
-
-
Intracellular Staining:
-
Decant the supernatant and resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.
-
Add the pre-titrated amount of anti-FoxP3 antibody.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
-
4. Data Acquisition and Analysis
-
Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., at least 50,000 events in the lymphocyte gate) for robust statistical analysis.
-
Gating Strategy:
-
Gate on the lymphocyte population based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
From the lymphocyte gate, create a singlet gate to exclude doublets (FSC-A vs. FSC-H).
-
From the singlet gate, identify the CD4+ T cell population.
-
Within the CD4+ gate, analyze the expression of CD25 and FoxP3. Tregs are typically identified as CD25 high and FoxP3+.
-
Concurrently, within the CD4+ gate, Tregs can be identified by high CD25 expression and low to negative CD127 expression.[6][7] The combination of CD4+CD25+CD127low/-FoxP3+ provides a more stringent definition of Tregs.[8]
-
Quantify the percentage of Tregs within the CD4+ T cell population for each treatment condition.
-
Conclusion
This application note provides a comprehensive framework for assessing the impact of a CCR4 antagonist on Treg populations using flow cytometry. The provided protocol, from cell culture and treatment to detailed staining and data analysis, offers a robust methodology for researchers in immunology and drug development. The visualization of the relevant signaling pathway and experimental workflow, along with a template for data presentation, serves to enhance the clarity and reproducibility of such studies. It is important to note that while CCR4 antagonists are primarily designed to inhibit Treg migration, this protocol focuses on the immunophenotypic analysis of Treg populations after treatment. Further functional assays, such as chemotaxis or suppression assays, would be required to fully elucidate the biological effects of the antagonist.
References
- 1. pnas.org [pnas.org]
- 2. rapt.com [rapt.com]
- 3. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fortunejournals.com [fortunejournals.com]
- 8. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemotaxis Assay Using CCR4 Antagonist 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemically induced cell migration, or chemotaxis, is a critical biological process in immune surveillance, inflammation, and cancer metastasis. The C-C chemokine receptor 4 (CCR4), a G protein-coupled receptor, is a key mediator of chemotaxis, particularly for T-cells such as T helper 2 (Th2) cells and regulatory T-cells (Tregs).[1][2] Its natural ligands are CCL17 (TARC) and CCL22 (MDC).[3][4][5] Dysregulation of the CCR4 signaling pathway is implicated in various pathologies, including allergic inflammatory diseases and T-cell malignancies.[1][3][5] Consequently, CCR4 has emerged as a promising therapeutic target.
"CCR4 antagonist 4" is a selective and potent small-molecule inhibitor of CCR4.[6] These application notes provide a detailed protocol for utilizing "this compound" in a chemotaxis assay to evaluate its efficacy in blocking CCR4-mediated cell migration.
Principle of the Assay
This protocol employs a transwell migration assay, also known as a Boyden chamber assay, a widely accepted in vitro method for studying chemotaxis.[3][7][8] In this assay, CCR4-expressing cells are placed in the upper chamber of a transwell insert, which is separated from a lower chamber by a porous membrane. The lower chamber contains a chemoattractant, either CCL17 or CCL22.[3] Cells expressing CCR4 will migrate through the pores of the membrane down the chemoattractant gradient. "this compound" is expected to inhibit this migration by blocking the interaction between CCR4 and its ligands.[1] The extent of cell migration is quantified by counting the cells that have moved to the lower chamber.
Quantitative Data for this compound
The following table summarizes the in vitro potency of "this compound" in inhibiting CCR4-mediated activities.
| Compound | Assay Type | Chemoattractant | IC50 |
| This compound | Chemotaxis | MDC (CCL22) | 0.007 µM[6] |
| This compound | Ca2+ Mobilization | MDC (CCL22) | 0.003 µM[6] |
| This compound | Radioligand Binding | - | 0.02 µM[6] |
Experimental Protocol
Materials and Reagents
-
Cells: CCR4-expressing cells (e.g., HUT78, MJ, or primary T-cells).[3][4][5]
-
Antagonist: this compound.
-
Assay Buffer: RPMI 1640 supplemented with 1% BSA.[5]
-
Transwell Inserts: 24-well format with a pore size appropriate for the cells used (e.g., 5 µm for lymphocytes).[5][9]
-
Companion Plates: 24-well plates.[5]
-
Detection Reagent: Calcein-AM or other cell viability stain for fluorescence-based detection.[4]
-
Control Vehicle: DMSO (ensure final concentration is <0.5%).[3]
-
Plate reader with appropriate filters for fluorescence detection.
Procedure
1. Cell Preparation: a. Culture CCR4-expressing cells in appropriate media (e.g., RPMI 1640 with 10% FBS).[4] b. For the assay, harvest cells and wash them with serum-free media. c. Resuspend the cells in Assay Buffer at a concentration of 2 x 10^6 cells/mL.[5] d. For some cell types, serum starvation for 12-24 hours prior to the assay may be necessary to reduce basal signaling.[4]
2. Antagonist Preparation and Incubation: a. Prepare serial dilutions of "this compound" in Assay Buffer. A vehicle control with the same final concentration of DMSO should also be prepared.[3] b. Add the antagonist dilutions or vehicle to the cell suspension. c. Incubate the cells with the antagonist for 30-60 minutes at 37°C.[4] This pre-incubation period allows for the antagonist to bind to the CCR4 receptors.[4]
3. Chemotaxis Assay Setup: a. Prepare the chemoattractant solution (CCL17 or CCL22) in Assay Buffer. The optimal concentration should be determined empirically via a dose-response experiment but is typically in the low nM range.[3] b. Add 600 µL of the chemoattractant solution to the lower wells of the 24-well companion plate.[4] c. Include negative control wells containing 600 µL of Assay Buffer without any chemoattractant to measure random, non-directed migration.[4] d. Place the transwell inserts into the wells, creating an upper and lower chamber. e. Add 100 µL of the pre-treated cell suspension (from step 2c) to the upper chamber of each insert.[4]
4. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.[4]
5. Quantification of Migration: a. After incubation, carefully remove the transwell inserts. b. To quantify migrated cells, a fluorescence-based method using Calcein-AM is common. Add Calcein-AM to the lower chamber and incubate according to the manufacturer's instructions. c. Alternatively, cells in the lower chamber can be detached and counted using a cell counter or flow cytometer. d. Measure the fluorescence in the lower chamber using a plate reader. A standard curve can be generated to correlate fluorescence intensity with the number of cells.[5]
6. Data Analysis: a. Subtract the background fluorescence (from negative control wells) from all readings. b. Calculate the percentage of migration inhibition for each antagonist concentration relative to the positive control (chemoattractant alone). c. Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a non-linear regression curve fit.[5]
Visualizations
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 activates intracellular signaling cascades. As a G protein-coupled receptor, it primarily couples to Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[5] Activation of other G proteins like Gαq can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[5] These signaling events ultimately result in cellular responses such as chemotaxis.[10][11]
Caption: Simplified CCR4 signaling pathway leading to chemotaxis.
Chemotaxis Assay Experimental Workflow
The workflow diagram below outlines the key steps of the chemotaxis assay, from cell preparation to data analysis.
Caption: Experimental workflow for the CCR4 chemotaxis assay.
References
- 1. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 10. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy [mdpi.com]
- 11. CC chemokine receptor 4 modulates Toll-like receptor 9-mediated innate immunity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of CCR4 Antagonists Using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating immune responses. Primarily expressed on T-helper type 2 (Th2) cells and regulatory T cells (Tregs), CCR4 and its cognate ligands, CCL17 (TARC) and CCL22 (MDC), are key players in cell trafficking associated with allergic inflammation and cancer. In the tumor microenvironment, the recruitment of Tregs via the CCR4 pathway can suppress anti-tumor immunity, making CCR4 a compelling therapeutic target for immuno-oncology. The development of small molecule antagonists for CCR4 is an area of intense research aimed at modulating these pathological immune responses.
This document provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay, a robust and widely used method in drug discovery for the high-throughput screening (HTS) and characterization of CCR4 antagonists.
Principle of the Assay
The calcium mobilization assay is a functional, cell-based assay that measures the activation of GPCRs that signal through the Gαq pathway. Upon binding of an agonist like CCL17 or CCL22, CCR4 activates a cascade of intracellular events. This signaling ultimately leads to the release of calcium ions (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm.[1]
This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM, that has been pre-loaded into the cells. The acetoxymethyl (AM) ester group makes the dye cell-permeant.[2] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, fluorescently responsive form of the dye.[2] The fluorescence intensity of the dye increases significantly upon binding to calcium.[2]
In an antagonist screening mode, a test compound is pre-incubated with the cells. If the compound is a CCR4 antagonist, it will bind to the receptor and block the subsequent agonist-induced calcium mobilization, thus preventing the increase in fluorescence. The potency of the antagonist is determined by its ability to inhibit this response in a concentration-dependent manner.[3]
CCR4 Signaling Pathway
The binding of ligands CCL17 or CCL22 to the CCR4 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[1] As a Gq-coupled GPCR, ligand binding induces a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[1][4]
Figure 1. CCR4 signaling pathway leading to intracellular calcium mobilization.
Data Presentation
The potency of CCR4 agonists is typically reported as the half-maximal effective concentration (EC₅₀), while the potency of antagonists is reported as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Potency of CCR4 Agonists in Calcium Mobilization Assay
| Agonist | Cell Type | Parameter | Value (nM) |
|---|---|---|---|
| CCL17 (TARC) | Human Th2 cells | EC₅₀ | 1.6[5] |
| CCL22 (MDC) | Human Th2 cells | EC₅₀ | 2.5[5] |
Table 2: Potency of CCR4 Antagonists in Calcium Mobilization Assay
| Antagonist | Assay Conditions | Parameter | Value (µM) |
|---|---|---|---|
| FLX-A | Serum Free Ca²⁺ Flux | IC₅₀ | 0.055[1] |
| FLX-A | 10% Serum Ca²⁺ Flux | IC₅₀ | 0.103[1] |
| FLX-B | Serum Free Ca²⁺ Flux | IC₅₀ | 0.021[1] |
| FLX-B | 10% Serum Ca²⁺ Flux | IC₅₀ | 0.093[1] |
(Data is illustrative and based on reported values for structurally unique small molecule antagonists)
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human CCR4 (e.g., ATCC or other commercial vendors).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., Puromycin or G418, as required for the specific cell line).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, tissue culture treated.
-
Calcium Indicator Dye: Fluo-4 AM (Acetoxymethyl) ester.
-
Reagents for Dye Loading: Anhydrous DMSO, Pluronic® F-127, Probenecid (optional, but recommended for CHO cells to prevent dye extrusion).[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CCR4 Agonist: Recombinant Human CCL22 (MDC).
-
Test Compounds: CCR4 antagonist candidates.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation®, FLIPR®), equipped for excitation at ~490 nm and emission detection at ~525 nm.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Studies of CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a critical role in the trafficking of T helper 2 (Th2) cells and regulatory T cells (Tregs). Its ligands, CCL17 and CCL22, are often upregulated in inflammatory diseases and various cancers. The targeted antagonism of CCR4 is a promising therapeutic strategy for a range of pathologies, including allergic inflammation and oncology. "CCR4 antagonist 4," also known as "compound 22," is a potent and selective small molecule inhibitor of CCR4. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vivo studies to facilitate preclinical research.
Data Presentation
Solubility of this compound
The solubility of a compound is a critical factor for its successful application in in vivo research. Poor aqueous solubility can lead to suboptimal drug exposure and unreliable experimental outcomes. The following table summarizes the known solubility of this compound in various vehicles.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (~199.83 mM) | Suitable for preparing high-concentration stock solutions. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.00 mM) | A recommended vehicle for in vivo administration, consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Data compiled from publicly available information.
Signaling Pathway
The binding of the chemokines CCL17 and CCL22 to the CCR4 receptor initiates a signaling cascade that is crucial for the migration of immune cells. This process involves the activation of downstream pathways such as the MAPK, PLC, and PI3K pathways, leading to chemotaxis, cell activation, and adhesion. The diagram below illustrates the CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of In Vivo Formulation
This protocol details the preparation of a solution of this compound suitable for in vivo administration.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare the Co-solvent Mixture: In a sterile conical tube, prepare the vehicle by mixing the components in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve the Antagonist: Weigh the required amount of this compound and add it to the pre-mixed vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can be used to aid dissolution if necessary.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: The freshly prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided.
Protocol 2: In Vivo Administration in a Mouse Model (Hypothetical)
This protocol provides a general workflow for the in vivo evaluation of this compound in a mouse model, based on published studies using this compound[1][2]. The specific parameters (e.g., disease model, mouse strain, dosage, and administration route) should be optimized for the particular experimental design.
Materials:
-
Prepared solution of this compound (from Protocol 1)
-
Vehicle control (prepared as in Protocol 1, without the antagonist)
-
Appropriate mouse strain for the disease model
-
Syringes and needles suitable for the chosen administration route (e.g., intraperitoneal, oral gavage)
-
Animal scale
Experimental Workflow Diagram:
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment and control groups (e.g., this compound group and vehicle control group).
-
Dosing:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer the prepared this compound solution or the vehicle control to the respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and the dosing schedule will depend on the specific experimental design.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Assess the progression of the disease model according to established scoring criteria or other relevant endpoints.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect tissues and/or blood samples for pharmacokinetic (PK) and pharmacodynamic (PD) analyses.
-
PK analysis can determine the concentration of the antagonist in the plasma and tissues over time.
-
PD analysis can assess the biological effects of the antagonist, such as the inhibition of target cell migration to inflammatory sites.
-
Conclusion
These application notes provide essential information and protocols for the successful use of this compound in in vivo studies. Proper formulation and a well-designed experimental protocol are crucial for obtaining reliable and reproducible results in preclinical research targeting the CCR4 pathway. Researchers should adapt and optimize these protocols to suit their specific experimental needs.
References
Application Notes: Stable Overexpression of CCR4 using Lentiviral Transduction
Introduction
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking. Its primary ligands, CCL17 (TARC) and CCL22 (MDC), guide the migration of various immune cells, including Th2 cells and regulatory T cells (Tregs).[1] Dysregulation of the CCR4 signaling axis is implicated in various pathologies, including allergic inflammatory diseases and cancers like Adult T-cell Leukemia/Lymphoma (ATLL) and Cutaneous T-cell Lymphomas (CTCL).[2][3][4][5] Consequently, CCR4 is a significant target for therapeutic drug development.
Lentiviral vectors are highly efficient tools for gene delivery, capable of transducing a wide range of dividing and non-dividing cells to achieve stable, long-term transgene expression.[6][7] This makes them ideal for creating stable cell lines that overexpress CCR4. These cell lines are invaluable for studying receptor signaling, screening for CCR4 antagonists, and investigating the receptor's role in disease progression.
These application notes provide a comprehensive overview and detailed protocols for the generation of CCR4-overexpressing stable cell lines using lentiviral transduction, followed by methods for validating the overexpression and performing functional characterization.
Principle of the Method
The overall process involves several key stages:
-
Lentivirus Production: A lentiviral transfer plasmid containing the CCR4 gene is co-transfected into a packaging cell line (commonly HEK-293T) along with packaging and envelope plasmids.[8][9] These helper plasmids provide the necessary viral proteins in trans for the assembly of replication-incompetent viral particles.
-
Harvest and Purification: The supernatant containing the assembled lentiviral particles is harvested, cleared of cellular debris, and concentrated.[9][10]
-
Viral Titer Determination: The concentration of functional viral particles (viral titer) is determined to ensure reproducible transduction of target cells at a specific multiplicity of infection (MOI).[11][12][13]
-
Transduction of Target Cells: Target cells are incubated with the lentiviral particles in the presence of a transduction-enhancing agent like polybrene.[14][15][16] The viral genome integrates into the host cell's DNA, leading to stable expression of the CCR4 transgene.
-
Selection and Validation: Transduced cells are selected using an antibiotic resistance marker encoded by the lentiviral vector. Successful overexpression of CCR4 is then validated at the mRNA and protein levels using qPCR and Western Blot, respectively.
-
Functional Analysis: The functionality of the overexpressed CCR4 is confirmed through assays that measure its biological activity, such as chemotaxis assays in response to its ligands.[17]
Experimental Workflows and Signaling Pathways
Lentiviral Production and Transduction Workflow
The following diagram illustrates the workflow for generating a stable CCR4-overexpressing cell line.
Caption: Workflow for CCR4 overexpression via lentivirus.
CCR4 Signaling Pathway
Upon binding its ligands (CCL17 or CCL22), CCR4 activates downstream signaling cascades primarily through Gαi and Gαq proteins, leading to cell migration.[2]
Caption: Ligand binding to CCR4 triggers intracellular signaling.
Protocols
Protocol 1: Lentivirus Production and Purification
This protocol describes the generation of CCR4-lentiviral particles using transient transfection in HEK-293T cells.[7][8][9]
Materials:
-
HEK-293T cells
-
Lentiviral transfer plasmid encoding human CCR4 (with a selection marker, e.g., puromycin (B1679871) resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge or concentration solution (e.g., Lenti-X Concentrator)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK-293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare two tubes. In Tube A, mix the plasmids: 10 µg CCR4 transfer plasmid, 7.5 µg packaging plasmid, and 2.5 µg envelope plasmid in 1 mL of Opti-MEM.
-
In Tube B, add the transfection reagent to 1 mL of Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK-293T cells.
-
-
Incubation: Incubate the cells at 37°C with 5% CO2. After 6-8 hours, replace the medium with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
-
Purification and Concentration:
-
Centrifuge the pooled supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.[9][10]
-
Concentrate the virus. For ultracentrifugation, centrifuge at ~72,000 x g for 2 hours at 4°C.[9] Discard the supernatant and resuspend the viral pellet in 100-200 µL of sterile PBS or serum-free medium.
-
Alternatively, use a commercial concentration solution according to the manufacturer's protocol.[10]
-
-
Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[10][18]
Protocol 2: Lentiviral Titer Determination (Functional Titer)
This protocol determines the functional titer by transducing cells and quantifying the percentage of fluorescent or antibiotic-resistant cells.[11][12][13]
Materials:
-
Target cells (e.g., Jurkat or HEK-293T)
-
Concentrated CCR4 lentivirus
-
Complete growth medium
-
Polybrene (stock solution 8 mg/mL)
-
96-well plate
-
Flow cytometer (if the vector has a fluorescent marker) or selection antibiotic (e.g., puromycin)
Procedure:
-
Cell Seeding: Seed 2 x 10^4 target cells per well in a 96-well plate and incubate overnight.
-
Serial Dilution: Prepare 10-fold serial dilutions of the viral stock (e.g., 10^-2, 10^-3, 10^-4, 10^-5) in complete medium containing 8 µg/mL polybrene.
-
Transduction: Remove the old medium from the cells and add 100 µL of the viral dilutions to the wells. Include a "no virus" control well.
-
Incubation: Incubate for 48-72 hours.
-
Quantification:
-
Fluorescence Method: If the lentiviral vector co-expresses a fluorescent protein (e.g., GFP), determine the percentage of fluorescent cells in each well using a flow cytometer. Use dilutions that result in 1-20% positive cells for accurate calculation.[12][13]
-
Antibiotic Selection Method: If using a resistance marker, replace the medium with fresh medium containing the appropriate concentration of puromycin. Replace the medium every 2-3 days until all cells in the "no virus" control well are dead. Count the number of surviving colonies in the transduced wells.
-
-
Titer Calculation: Use the following formula for the fluorescence method:
-
Titer (TU/mL) = (Number of cells at transduction) x (% of fluorescent cells / 100) / (Volume of virus in mL) [12]
-
| Parameter | Example Value |
| Cells Seeded | 20,000 cells/well |
| Viral Dilution | 10^-4 |
| Volume of Virus Added | 0.1 mL (of the dilution) |
| % Fluorescent Cells | 15% |
| Calculated Titer | (20,000 x 0.15) / (0.1 x 10^-4) = 3 x 10^8 TU/mL |
Protocol 3: Generation of a Stable CCR4-Overexpressing Cell Line
Materials:
-
Target cells (e.g., Jurkat, MOLT-4)
-
Titered CCR4 lentivirus
-
Complete growth medium
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Cell Seeding: Seed 1 x 10^5 target cells in a 24-well plate one day before transduction.[14]
-
Transduction:
-
Calculate the volume of virus needed to achieve the desired Multiplicity of Infection (MOI). An MOI of 1-5 is a good starting point.
-
Volume (µL) = (Number of cells x MOI) / (Titer in TU/µL)
-
Thaw the viral aliquot on ice.
-
Add the calculated volume of virus to the cells along with fresh medium containing polybrene (8 µg/mL).[14][15]
-
-
Incubation: Incubate the cells for 48-72 hours. If viral toxicity is observed, the medium can be changed after 24 hours.[16]
-
Selection:
-
Replace the virus-containing medium with fresh medium containing the selection antibiotic (the optimal concentration should be predetermined by a kill curve).
-
Culture the cells for 7-14 days, replacing the selection medium every 2-3 days, until a stable, resistant population of cells emerges.
-
-
Expansion: Expand the stable pool of CCR4-overexpressing cells for further validation and functional assays.
Protocol 4: Validation of CCR4 Overexpression
A. Quantitative PCR (qPCR)
Procedure:
-
RNA Extraction: Extract total RNA from both the CCR4-transduced and a control (e.g., non-transduced or empty vector) cell population using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[19]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for human CCR4 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CCR4 mRNA in the transduced cells compared to the control using the ΔΔCt method.
| Primer | Sequence (5' to 3') |
| hCCR4 Forward | AGTGGAGTGTTCCAGGTGAGTT |
| hCCR4 Reverse | GTAGGGCACACACATTGGAGAG |
| hGAPDH Forward | GAAGGTGAAGGTCGGAGTCA |
| hGAPDH Reverse | GAAGATGGTGATGGGATTTC |
B. Western Blot
Procedure:
-
Protein Lysate Preparation: Lyse ~1-2 x 10^6 CCR4-transduced and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against CCR4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Confirm equal loading by probing for a housekeeping protein like β-actin or GAPDH.
Protocol 5: Functional Validation via Chemotaxis Assay
This protocol uses a transwell migration assay to confirm that the overexpressed CCR4 is functional.[2][17][20]
Materials:
-
CCR4-overexpressing cells and control cells
-
Transwell inserts (5 µm pore size for lymphocytes)[2]
-
24-well companion plate
-
Recombinant human CCL22 (chemoattractant)
-
Assay Buffer (e.g., RPMI 1640 + 1% BSA)
Procedure:
-
Cell Preparation: Harvest and resuspend the CCR4-overexpressing and control cells in Assay Buffer at a concentration of 2 x 10^6 cells/mL.[2]
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing the chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate.[2]
-
Include wells with Assay Buffer alone as a negative control for random migration.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[2]
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.
-
Calculate the chemotactic index: (Number of cells migrating towards chemoattractant) / (Number of cells migrating towards buffer alone).
-
Chemotaxis Assay Workflow
Caption: Workflow of a transwell chemotaxis assay.
| Condition | Expected Result for CCR4-Overexpressing Cells | Expected Result for Control Cells |
| Buffer Only | Low number of migrated cells (baseline) | Low number of migrated cells (baseline) |
| CCL22 (10 nM) | High number of migrated cells | Low number of migrated cells |
| Chemotactic Index | >> 1.0 | ≈ 1.0 |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CCR4 as a novel molecular target for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Lentivirus Production and Purification | Springer Nature Experiments [experiments.springernature.com]
- 8. Lentivirus Vector Purification - CD Formulation [formulationbio.com]
- 9. genemedi.net [genemedi.net]
- 10. abmgood.com [abmgood.com]
- 11. m.youtube.com [m.youtube.com]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. addgene.org [addgene.org]
- 14. origene.com [origene.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 17. benchchem.com [benchchem.com]
- 18. gentarget.com [gentarget.com]
- 19. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating CCR4 Antagonists Using CRISPR/Cas9-Mediated Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking. Its primary ligands, CCL17 and CCL22, guide the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs). The dysregulation of the CCR4 signaling pathway is implicated in various pathologies, including allergic inflammatory diseases and cancer. This makes CCR4 a promising therapeutic target for the development of novel antagonists.
A critical step in the validation of a specific CCR4 antagonist is to demonstrate that its mechanism of action is solely dependent on its interaction with the CCR4 receptor. The CRISPR/Cas9 gene-editing tool offers a robust method to create a clean experimental control by knocking out the CCR4 gene in a target cell line. By comparing the antagonist's effect on wild-type (WT) cells versus CCR4 knockout (KO) cells, researchers can definitively attribute its activity to CCR4 inhibition.
This document provides detailed protocols for the generation of CCR4 knockout cell lines using CRISPR/Cas9, and for the subsequent validation of CCR4 antagonists using chemotaxis and calcium mobilization assays.
CCR4 Signaling Pathway
Upon binding of its ligands, CCL17 or CCL22, CCR4 activates intracellular signaling cascades primarily through Gαi and Gαq proteins. The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gαq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores.
Application Notes and Protocols for Evaluating CCR4 Antagonist 4 in Humanized Mouse Models of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The C-C chemokine receptor 4 (CCR4) has emerged as a critical target in oncology.[1][2][3] It is highly expressed on regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment (TME).[3] The ligands for CCR4, CCL17 and CCL22, are often secreted by tumor cells, leading to the recruitment of Tregs and subsequent dampening of the anti-tumor immune response.[1][4][5] Antagonizing the CCR4 pathway is a promising strategy to inhibit Treg trafficking and enhance anti-tumor immunity.[3][6][7] "CCR4 antagonist 4" is a selective and potent small molecule inhibitor of CCR4.[8] This document provides detailed application notes and protocols for the pre-clinical evaluation of "this compound" in humanized mouse models of cancer.
Mechanism of Action of CCR4 Antagonists
Small molecule CCR4 antagonists, such as "this compound," function by competitively binding to the CCR4 receptor on immune cells, primarily effector Tregs. This binding prevents the interaction of the receptor with its natural ligands, CCL17 and CCL22, which are present in the TME. The blockade of this signaling cascade inhibits the chemotaxis, or migration, of Tregs into the tumor. By reducing the infiltration of these immunosuppressive cells, the TME becomes more permissive for the activity of cytotoxic T lymphocytes (CTLs) and other anti-tumor effector cells, ultimately leading to a more robust anti-cancer immune response.
Quantitative Data
The following table summarizes the in vitro activity of "this compound" based on available data.
| Parameter | IC50 Value | Description | Reference |
| CCR4 Binding | 0.02 µM | Concentration required to inhibit 50% of the binding of a natural ligand to the CCR4 receptor. | [8] |
| MDC-mediated Chemotaxis | 0.007 µM | Concentration required to inhibit 50% of the migration of CCR4-expressing cells towards the chemokine MDC (CCL22). | [8] |
| Ca2+ Mobilization | 0.003 µM | Concentration required to inhibit 50% of the calcium influx in CCR4-expressing cells upon stimulation with a ligand. | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Generation of Humanized Mice and Tumor Engraftment
This protocol describes the generation of humanized mice using CD34+ hematopoietic stem cells (HSCs) and the subsequent engraftment of a patient-derived xenograft (PDX) model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice), 6-8 weeks old.
-
Cryopreserved human CD34+ HSCs from cord blood.
-
Patient-derived xenograft (PDX) tissue.
-
Matrigel.
-
Sterile PBS.
-
Anesthesia (e.g., isoflurane).
Protocol:
-
HSC Engraftment:
-
Thaw cryopreserved human CD34+ HSCs according to the supplier's protocol.
-
Sublethally irradiate NSG mice (e.g., 100-250 cGy) to facilitate engraftment.
-
Within 24 hours of irradiation, inject approximately 1-2 x 10^5 CD34+ HSCs intravenously (i.v.) into each mouse.
-
Monitor the mice for successful engraftment by analyzing peripheral blood for the presence of human CD45+ cells at 8-12 weeks post-transplantation. A human chimerism of >25% is generally considered successful.[9]
-
-
PDX Engraftment:
-
Once human immune reconstitution is confirmed, anesthetize the humanized mice.
-
Prepare a PDX tumor slurry by mincing fresh tumor tissue and resuspending it in a 1:1 mixture of sterile PBS and Matrigel.
-
Implant the tumor slurry (typically 20-40 mm³) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
In Vivo Efficacy Study of this compound
This protocol outlines the procedure for evaluating the anti-tumor efficacy of "this compound" in tumor-bearing humanized mice.
Materials:
-
Tumor-bearing humanized mice.
-
"this compound" formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Analytical balance for weighing mice.
Protocol:
-
Group Allocation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (administered via the same route and schedule as the drug).
-
Group 2: "this compound" (e.g., administered daily by oral gavage).
-
-
Treatment Administration:
-
Administer the designated treatment to each mouse according to the planned schedule and dosage. The dose will need to be determined by prior maximum tolerated dose (MTD) studies.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and collect tumors, spleens, and peripheral blood for further analysis.
-
Immunophenotyping by Flow Cytometry
This protocol details the analysis of immune cell populations in the tumor and spleen to assess the immunological effects of "this compound".
Materials:
-
Freshly harvested tumors and spleens.
-
RPMI-1640 medium.
-
Collagenase D and DNase I.
-
Ficoll-Paque.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Fluorescently conjugated antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25).
-
Flow cytometer.
Protocol:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince the tumor tissue and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate the spleen in RPMI and pass through a 70 µm cell strainer.
-
Isolate lymphocytes from both tumor and spleen cell suspensions using Ficoll-Paque density gradient centrifugation.
-
Lyse any remaining red blood cells using RBC Lysis Buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against the markers of interest for 30 minutes at 4°C in the dark. For Treg analysis, include antibodies against CD4, CD25, and an intracellular stain for FoxP3.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs) within the tumor and spleen. Compare the results between the treatment and control groups.
-
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking.[1] It is primarily expressed on T-helper type 2 (Th2) cells, regulatory T cells (Tregs), and some types of cancerous T-cells.[2][3] Its natural ligands, CCL17 (TARC) and CCL22 (MDC), guide these cells to sites of inflammation and into the tumor microenvironment (TME).[2] In the TME, the accumulation of Tregs suppresses the anti-tumor immune response mediated by effector T cells.[2][4] Therefore, antagonizing the CCR4 signaling pathway presents a promising therapeutic strategy for various cancers and inflammatory diseases.[1][5]
"CCR4 antagonist 4" is a selective and potent small molecule inhibitor of CCR4. These application notes provide a comprehensive overview of the methodologies for characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties, along with a framework for PK/PD modeling to support preclinical and clinical development.
Pharmacodynamic Profile of this compound
This compound has demonstrated potent inhibitory activity in a variety of in vitro functional assays. A summary of its key pharmacodynamic parameters is presented below.
| Parameter | Value (IC50) | Assay Description |
| CCR4 Binding | 0.02 µM | Inhibition of radiolabeled ligand binding to human CCR4. |
| Chemotaxis | 0.007 µM | Blockade of MDC-mediated migration of CCR4-expressing cells. |
| Calcium Mobilization | 0.003 µM | Inhibition of chemokine-induced intracellular calcium release. |
(Data based on a compound referred to as "this compound (compound 22)"[6])
CCR4 Signaling Pathway
The binding of chemokines CCL17 or CCL22 to the CCR4 receptor initiates a signaling cascade that results in chemotaxis, the directed movement of the cell. This process is crucial for the recruitment of regulatory T cells to the tumor microenvironment. This compound blocks this interaction, thereby inhibiting the downstream signaling events.
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Pharmacodynamic Assays
a) Chemotaxis Assay
This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cell line (e.g., CEM)
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
-
Recombinant human CCL22 (MDC)
-
This compound
-
Assay buffer (RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
Procedure:
-
Culture CCR4-expressing cells to a density of 1-2 x 10^6 cells/mL.
-
Harvest and resuspend cells in assay buffer at 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate cells with varying concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
-
In the lower chamber, add assay buffer containing CCL22 (at a pre-determined optimal concentration, e.g., 10 nM).
-
Add the cell suspension (pre-incubated with the antagonist) to the upper chamber.
-
Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by fluorescence using a plate reader (if using Calcein-AM) or by cell counting.
-
Calculate the percent inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
b) Calcium Mobilization Assay
This assay measures the antagonist's ability to block chemokine-induced increases in intracellular calcium concentration.
Materials:
-
CCR4-expressing cell line
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Recombinant human CCL22
-
This compound
-
Assay buffer (HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Harvest and resuspend cells in assay buffer.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Pipette the cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Add a pre-determined EC80 concentration of CCL22 to stimulate calcium flux.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Calculate the inhibition of the calcium flux signal and determine the IC50 value.
In Vivo Pharmacokinetic Study
This protocol outlines a typical PK study in rodents to determine key parameters after oral administration.
Animals:
-
Male Sprague Dawley rats (8-10 weeks old)
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer this compound via oral gavage at a defined dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use non-compartmental analysis (NCA) to calculate PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL/F), and volume of distribution (Vd/F).
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is essential for understanding the relationship between drug exposure and its pharmacological effect, which helps in optimizing dosing regimens for clinical trials.[7][8][9]
PK/PD Modeling Workflow
The process involves integrating data from pharmacokinetic studies (drug concentration over time) and pharmacodynamic studies (biological response) to build a mathematical model that describes the exposure-response relationship.[10][11]
Caption: A typical workflow for pharmacokinetic and pharmacodynamic modeling.
Integrated Experimental and Modeling Workflow
The following diagram illustrates the overall process, from initial in vitro testing to in vivo studies and computational modeling, for a comprehensive evaluation of this compound.
Caption: Integrated workflow for preclinical development of this compound.
Conclusion
The provided data and protocols offer a robust framework for the preclinical characterization of "this compound". By systematically evaluating its pharmacodynamic potency and in vivo pharmacokinetic properties, researchers can build predictive PK/PD models. These models are invaluable tools for optimizing dosing strategies and increasing the probability of success in future clinical investigations for cancer and inflammatory disorders.
References
- 1. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 2. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapt.com [rapt.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scholar.usuhs.edu [scholar.usuhs.edu]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 11. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs) with CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 4 (CCR4) is a key chemokine receptor expressed on various T cell subsets, including regulatory T cells (Tregs), which are known to suppress anti-tumor immunity within the tumor microenvironment (TME).[1][2] The ligands for CCR4, CCL17 and CCL22, are often secreted by tumor cells and tumor-associated macrophages, leading to the recruitment of CCR4-expressing Tregs into the tumor.[1][2] This influx of Tregs can dampen the effector functions of cytotoxic T lymphocytes and is associated with poor prognosis in several cancers.[1][2]
"CCR4 Antagonist 4" represents a class of small molecule inhibitors designed to block the interaction between CCR4 and its ligands, thereby inhibiting the migration of Tregs into the TME.[1] The ex vivo analysis of tumor-infiltrating lymphocytes (TILs) treated with this compound is crucial for understanding its mechanism of action and evaluating its potential to enhance anti-tumor immune responses. These application notes provide a comprehensive guide to the methodologies required for this analysis.
Mechanism of Action: CCR4 Signaling Pathway
CCR4 is a G protein-coupled receptor (GPCR). Upon binding of its ligands, CCL17 or CCL22, CCR4 initiates a signaling cascade that leads to the activation of downstream pathways, ultimately resulting in chemotaxis, the directed migration of the cell towards the chemokine source.[2] By blocking this interaction, this compound is expected to reduce the accumulation of Tregs within the tumor, thereby shifting the balance towards a more effective anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the ex vivo analysis of TILs treated with a representative CCR4 antagonist. The data is based on published findings for small molecule CCR4 inhibitors such as C021 and AZD2098.[3]
Table 1: Inhibitory Concentration (IC50) of CCR4 Antagonists on T Cell Chemotaxis
| Cell Line | Chemokine | CCR4 Antagonist | IC50 (nM) |
| MJ (CTCL) | CCL17 | C021 | 186 |
| MJ (CTCL) | CCL22 | C021 | 1300 |
| HuT 78 (CTCL) | CCL17 | AZD2098 | 120 |
| HuT 78 (CTCL) | CCL22 | AZD2098 | 866 |
Table 2: Effect of CCR4 Antagonist on T Cell Proliferation
| Cell Line | CCR4 Antagonist | IC50 (nM) |
| MJ (CTCL) | C021 | 830 |
| HuT 78 (CTCL) | C021 | 800 |
Experimental Workflow
The overall workflow for the ex vivo analysis of TILs treated with this compound involves several key stages, from tumor processing to functional assays.
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs) from Fresh Tumor Tissue
This protocol outlines the procedure for isolating TILs from fresh solid tumor samples.
Materials:
-
Fresh tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice
-
GentleMACS Dissociator (or similar)
-
Tumor Dissociation Kit
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Weigh the tumor tissue and mechanically mince it into small fragments (1-2 mm³) in a sterile petri dish containing cold PBS.[4]
-
Transfer the tumor fragments to a GentleMACS C Tube containing the appropriate enzyme mix from the Tumor Dissociation Kit.[4]
-
Run the GentleMACS program for tumor dissociation according to the manufacturer's instructions.[4]
-
Incubate the dissociated tissue at 37°C for the recommended time with gentle agitation.[4]
-
Stop the enzymatic digestion by adding PBS with 2% FBS.[4]
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. Wash the strainer with PBS to maximize cell recovery.[4]
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.[4]
-
(Optional) If significant red blood cell contamination is present, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Quench the reaction with PBS.[4]
-
Resuspend the cell pellet in PBS and carefully layer it onto Ficoll-Paque PLUS for density gradient centrifugation.[4]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[4]
-
Carefully collect the lymphocyte layer (buffy coat) and transfer it to a new tube.[4]
-
Wash the collected cells twice with PBS.
-
Resuspend the final cell pellet in an appropriate buffer for downstream applications. Count the viable cells using a hemocytometer or automated cell counter.[4]
Protocol 2: Ex Vivo Culture and Treatment of TILs with this compound
This protocol describes the expansion of isolated TILs and their treatment with the CCR4 antagonist.
Materials:
-
Isolated TILs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and high-dose IL-2, e.g., 6000 IU/mL)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
24-well or 96-well tissue culture plates
Procedure:
-
Plate the isolated TILs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium with high-dose IL-2.[5]
-
Expand the TILs for 3-4 weeks, monitoring cell growth and viability.[5]
-
For treatment, seed the expanded TILs in fresh culture plates.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Add the antagonist dilutions to the TIL cultures and incubate for the desired period (e.g., 24-72 hours) before proceeding to phenotypic and functional analyses.
Protocol 3: Immunophenotyping of TILs by Flow Cytometry
This protocol details the staining of TILs for surface and intracellular markers to analyze cell populations.
Materials:
-
Treated and untreated TILs
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, CCR4) and intracellular markers (e.g., Foxp3, IFN-γ, TNF-α)
-
Live/Dead dye
-
Fixation/Permeabilization buffer kit
Procedure:
-
Harvest the TILs and wash them with flow cytometry staining buffer.
-
Stain for viability using a Live/Dead dye according to the manufacturer's protocol.[4]
-
Wash the cells with staining buffer.
-
Block Fc receptors to prevent non-specific antibody binding.[4]
-
Stain for cell surface markers by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.[4]
-
Wash the cells twice with staining buffer.[4]
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using an appropriate buffer system.[4]
-
Incubate with intracellular antibodies for 30 minutes at 4°C in the dark.[4]
-
Wash the cells twice with permeabilization buffer.[4]
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).[4]
Protocol 4: Functional Assays
This assay evaluates the ability of this compound to inhibit the migration of TILs towards a CCR4 ligand.
Materials:
-
Treated and untreated TILs
-
Recombinant human CCL17 or CCL22
-
Transwell inserts (5 µm pore size)
-
Assay buffer (e.g., RPMI with 1% BSA)
Procedure:
-
Pre-treat TILs with various concentrations of this compound.
-
Add assay buffer containing CCL17 or CCL22 to the lower chamber of the Transwell plate.
-
Add the antagonist-treated TILs to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a fluorescence-based method (e.g., Calcein-AM staining).
This assay measures the production of key effector cytokines by TILs.
Procedure:
-
Plate treated and untreated TILs at a density of 1 x 10^6 cells/mL in a 96-well plate.[4]
-
Stimulate the cells with anti-CD3/CD28 beads or PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.[4]
-
Harvest the cells and perform intracellular cytokine staining for IFN-γ and TNF-α as described in Protocol 3.[4]
This assay assesses the ability of TILs to kill tumor cells.
Procedure:
-
Co-culture treated and untreated TILs with a labeled target tumor cell line at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[4]
-
Incubate the co-culture for 4-18 hours at 37°C.[4]
-
Measure target cell lysis using a chromium-51 (B80572) release assay or a non-radioactive method such as a calcein-AM release assay or a flow cytometry-based killing assay.[4]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the ex vivo analysis of tumor-infiltrating lymphocytes treated with this compound. By characterizing the phenotypic and functional alterations in TIL populations, researchers can gain critical insights into the antagonist's immunomodulatory effects and its potential to enhance anti-tumor immunity. These analyses are fundamental for the preclinical and clinical development of novel cancer immunotherapies targeting the CCR4-CCL17/22 axis.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Modeling ex vivo tumor-infiltrating lymphocyte expansion from established solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of CCR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 4 (CCR4), also known as CD194, is a G protein-coupled receptor that plays a crucial role in leukocyte trafficking. Its primary ligands are CCL17 (TARC) and CCL22 (MDC). The interaction between CCR4 and its ligands mediates the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. Consequently, CCR4 is implicated in a range of physiological and pathological processes, including allergic inflammatory diseases like atopic dermatitis and asthma, as well as in the tumor microenvironment of various cancers. Its expression on tumor cells, particularly in T-cell malignancies, has made it a significant target for immunotherapy. For instance, Mogamulizumab, an anti-CCR4 monoclonal antibody, is used in the treatment of adult T-cell leukemia/lymphoma (ATL). Accurate detection and quantification of CCR4 expression in tissue samples by immunohistochemistry (IHC) are therefore critical for both basic research and clinical applications, including patient stratification and monitoring of therapeutic response.
Data Presentation: Quantitative Analysis of CCR4 Expression
The following tables summarize the expression of CCR4 in various human tissues as determined by immunohistochemistry. Scoring methods often involve assessing both the percentage of positive cells and the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining). The H-score, a combined score, is calculated as: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells), with a range of 0 to 300.[1][2]
Table 1: CCR4 Expression in Normal Human Tissues
| Tissue | Cell Type | Staining Pattern | Expression Level | Reference |
| Tonsil | Subset of lymphoid cells | Cytoplasmic | Moderate to Strong | [3] |
| Lymph Node | Interfollicular T cells | Cytoplasmic | Low to Moderate | |
| Skin | Infiltrating lymphocytes | Cytoplasmic/Membranous | High | [4] |
| Lung | Infiltrating lymphocytes | Cytoplasmic/Membranous | Low | [4] |
| Synovial Fluid | Infiltrating lymphocytes | Cytoplasmic/Membranous | Low | [4] |
| Intestine | Lymphocytes | Not detected | Negative | [4] |
| Thymus | Thymocytes | Cytoplasmic | Positive | [5] |
Table 2: CCR4 Expression in Diseased Tissues (Cancer)
| Cancer Type | Number of Cases | Percentage of Positive Cases (%) | Staining Intensity | Scoring Method | Reference |
| Adult T-cell Leukemia/Lymphoma (ATL) | 103 | 88.3 | Variable | Percentage of positive cells | [6] |
| ATL (N-terminus IHC) | 92 | 97.8 (Scores 1-3+) | 0, 1+, 2+, 3+ | Intensity Score | [7] |
| ATL (C-terminus IHC) | 92 | 95.7 (Scores 1-3+) | 0, 1+, 2+, 3+ | Intensity Score | [7] |
| Angioimmunoblastic T-cell Lymphoma | 23 | 34.8 | Not specified | Not specified | [6] |
| Mycosis Fungoides (in transformation) | 17 | 41.2 | Not specified | Not specified | [6] |
| Peripheral T-cell Lymphoma, unspecified | Not specified | Variable | Not specified | Not specified | [6] |
| Node-negative Gastric Cancer | 108 | 73.1 | Weak to Strong | Intensity Score (-, +, ++, +++) | |
| Prostate Cancer | 36 | Increased vs. Normal | -, +, ++, +++ | Intensity Score |
Experimental Protocols
This section provides a detailed protocol for chromogenic immunohistochemical staining of CCR4 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials
-
Primary Antibody: Anti-CCR4 antibody validated for IHC (See vendor recommendations for appropriate dilution).
-
Secondary Antibody: Biotinylated secondary antibody corresponding to the host species of the primary antibody.
-
Detection System: Avidin-Biotin Complex (ABC) or polymer-based horseradish peroxidase (HRP) system.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Antigen Retrieval Solution: Sodium Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking Solution: 5% normal serum from the same species as the secondary antibody in PBS.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Deparaffinization and Rehydration Solutions: Xylene and graded ethanol (B145695) series (100%, 95%, 70%).
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium: Aqueous or permanent mounting medium.
-
Positive Control Tissue: Tonsil or a known CCR4-positive tumor tissue.
-
Negative Control: Omit primary antibody or use an isotype control antibody.
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat the slides in a microwave, pressure cooker, or water bath. For microwave heating, bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool at room temperature for 20-30 minutes.
-
Rinse slides with PBS.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCR4 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides three times with PBST for 5 minutes each.
-
Apply the ABC reagent or HRP-polymer and incubate for 30 minutes at room temperature (follow manufacturer's instructions).
-
Rinse slides three times with PBST for 5 minutes each.
-
-
Chromogen Application:
-
Apply the DAB chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Mandatory Visualizations
Experimental Workflow
CCR4 Signaling Pathway
Interpretation of Results
-
Positive Staining: A brown precipitate (from DAB) indicates the presence of the CCR4 antigen. The localization is typically cytoplasmic and/or membranous.
-
Negative Staining: Absence of brown staining in the presence of an adequate counterstain.
-
Controls:
-
The positive control tissue should show appropriate staining in the expected cell types.
-
The negative control (no primary antibody) should be free of staining.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | Inactive primary antibody | Use a fresh antibody aliquot; verify storage conditions. |
| Inadequate antigen retrieval | Optimize retrieval time, temperature, and buffer pH. | |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| High Background | Non-specific antibody binding | Increase blocking time; use serum from the secondary antibody host. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Sections dried out | Keep slides moist throughout the procedure. | |
| Non-specific Staining | Primary antibody concentration too high | Titrate the primary antibody to the optimal dilution. |
| Cross-reactivity of secondary antibody | Use a secondary antibody raised against the primary antibody host species. |
References
- 1. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestin-2-Dependent Signaling Promotes CCR4-mediated Chemotaxis of Murine T-Helper Type 2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for CCR4 C‐terminus predicts CCR4 mutations and mogamulizumab efficacy in adult T‐cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"CCR4 antagonist 4" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR4 antagonist 4. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound (also known as compound 22) is a selective and potent small molecule inhibitor of the C-C chemokine receptor 4 (CCR4).[1][2] It functions by blocking the binding of the natural chemokines, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[3] This inhibition disrupts the downstream signaling pathways that are crucial for the migration of immune cells, such as regulatory T cells (Tregs) and T-helper 2 (Th2) cells.[4] Consequently, this compound is a valuable tool for research in areas where CCR4-mediated cell trafficking plays a key role, including allergic inflammation and immuno-oncology.[1][4]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into aqueous media for my cell-based assay. What is causing this and how can I prevent it?
This is a common issue arising from the hydrophobic nature of many small molecule inhibitors like this compound. While highly soluble in organic solvents like DMSO, its solubility is significantly lower in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). The precipitation, often called "crashing out," occurs when the concentration of the antagonist in the final aqueous solution exceeds its solubility limit.
To prevent this, consider the following troubleshooting steps:
-
Optimize the final concentration: Ensure your final experimental concentration is below the aqueous solubility limit of this compound.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO first to get closer to your final concentration. Then, add this intermediate dilution to your aqueous buffer.
-
Slow addition with mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and reduce localized high concentrations that can initiate precipitation.
-
Use of co-solvents: For in vivo studies, co-solvents are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[5]
-
Maintain a low final DMSO concentration: For in vitro assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cell toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
Q3: What are the recommended procedures for preparing a stock solution of this compound?
To ensure accurate and reproducible experimental results, proper preparation of the stock solution is critical.
-
Use high-quality, anhydrous DMSO: this compound is readily soluble in DMSO.[1][2] It is recommended to use a fresh, anhydrous grade of DMSO as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[3]
-
Weighing the compound: For accurate concentrations, it is best to dissolve the entire contents of the vial, especially for smaller quantities (e.g., ≤10 mg), to avoid errors associated with handling small amounts of powder.
-
Dissolution: Add the calculated volume of DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be used.[3] Visually inspect the solution to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Notes |
| IC₅₀ (CCR4 binding) | 0.02 µM | Measures the concentration required to inhibit 50% of ligand binding to the CCR4 receptor.[1][2] |
| IC₅₀ (MDC-mediated chemotaxis) | 0.007 µM | Measures the concentration required to inhibit 50% of cell migration induced by MDC (CCL22).[1][2] |
| IC₅₀ (Ca²⁺ mobilization) | 0.003 µM | Measures the concentration required to inhibit 50% of intracellular calcium mobilization upon CCR4 activation.[1][2] |
| Solubility in DMSO | ≥ 100 mg/mL (199.83 mM) | The saturation point is not precisely defined. It is recommended to use fresh, anhydrous DMSO.[1][2] |
| Solubility in Aqueous Buffer (e.g., PBS) | Data not publicly available | Expected to be low due to the hydrophobic nature of the compound. Empirical determination is recommended. |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (5.00 mM) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] |
Detailed Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility of this compound using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium (thermodynamic) solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4. This method is considered the gold standard for solubility measurement.[6]
Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
DMSO (for standard curve preparation)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant using a syringe filter.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with an appropriate solvent (e.g., a mixture of PBS and an organic solvent like acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in DMSO and dilute them in the same solvent used for the sample to create a calibration curve.
-
Data Analysis: Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the standard curve. The resulting value is the thermodynamic solubility.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a step-by-step guide for preparing a working solution of this compound for use in cell culture experiments, minimizing the risk of precipitation.
Materials:
-
This compound (solid powder or pre-made stock solution in DMSO)
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., RPMI-1640) with or without serum, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution: If starting from a solid, prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO as described in the FAQs.
-
Perform Intermediate Dilutions in DMSO (if necessary): If the final desired concentration is very low, it is advisable to perform one or more serial dilutions of the 10 mM stock in 100% DMSO to create an intermediate stock solution. This helps to reduce the volume of DMSO added to the final culture medium.
-
Final Dilution into Culture Medium: a. Pre-warm the cell culture medium to 37°C. b. Vigorously vortex the pre-warmed medium. c. While the medium is still vortexing, add the required volume of the this compound DMSO stock solution directly into the vortex. This rapid mixing helps to disperse the compound quickly and prevent precipitation.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution. Ensure it is below the toxicity limit for your specific cell line (generally <0.5%).
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of cell culture medium used for the test article.
-
Immediate Use: Use the freshly prepared working solutions immediately to ensure the stability and potency of the antagonist.
Visualizations
References
Technical Support Center: Overcoming Off-Target Effects of Small Molecule CCR4 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule C-C chemokine receptor 4 (CCR4) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern with small molecule CCR4 inhibitors?
A1: Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than its primary target, CCR4. These interactions can lead to misleading experimental results, cellular toxicity, or a lack of translatable findings from preclinical to clinical settings.[1] Small molecule inhibitors, particularly those targeting G-protein coupled receptors (GPCRs) like CCR4, can sometimes bind to other structurally related receptors or even unrelated proteins, causing unforeseen biological responses.
Q2: What are the typical signs of off-target effects in my cell-based assays with CCR4 inhibitors?
A2: Several indicators may suggest off-target activity:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known functions of CCR4 signaling, such as unexpected changes in cell proliferation, apoptosis, or morphology.[2]
-
Discrepancy with Genetic Validation: The phenotype observed with the inhibitor is not replicated when CCR4 expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.
-
Inconsistent Results with Structurally Different Inhibitors: A structurally unrelated inhibitor targeting CCR4 produces a different or no phenotype at concentrations that should elicit a similar on-target effect.
-
Toxicity at or Near the On-Target IC50: Significant cytotoxicity is observed at concentrations required to inhibit CCR4 function, suggesting the toxicity may be driven by an off-target mechanism.[2]
Q3: How can I differentiate between on-target and off-target toxicity?
A3: Distinguishing between on-target and off-target toxicity is crucial. On-target toxicity arises from the inhibition of CCR4 in tissues where it has a physiological role, while off-target toxicity stems from the inhibitor binding to other proteins. To investigate this, you can:
-
Perform a Rescue Experiment: If the toxicity is on-target, it might be rescued by activating signaling pathways downstream of CCR4.
-
Use a Negative Control Cell Line: Test the inhibitor on a cell line that does not express CCR4. If toxicity is still observed, it is likely an off-target effect.
-
Compare with Other CCR4 Antagonists: Assess the toxicity profile of a structurally different CCR4 inhibitor. If both compounds show similar efficacy but different toxicity profiles, the toxicity is likely off-target.
Q4: What is the difference between orthosteric and allosteric CCR4 inhibitors, and how does this relate to off-target effects?
A4: Orthosteric inhibitors bind to the same site as the natural ligands (CCL17 and CCL22), directly competing with them. Allosteric inhibitors bind to a different site on the receptor, inducing a conformational change that prevents activation.[3] Allosteric binding sites are often less conserved across receptor families compared to the highly conserved orthosteric sites. This can lead to the development of inhibitors with greater selectivity and a lower potential for off-target effects on other chemokine receptors.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with small molecule CCR4 inhibitors.
Issue 1: Unexpected Increase in Cell Proliferation or Survival
You are using a CCR4 inhibitor to block Treg migration, but you observe an unexpected increase in the proliferation or survival of your target cancer cells.
-
Possible Cause 1: Off-Target Kinase Activation: Some small molecule inhibitors can inadvertently activate signaling pathways involved in cell growth. Kinases are common off-targets for many small molecule drugs.
-
Troubleshooting Step:
-
Perform a Kinome Scan: Screen your CCR4 inhibitor against a broad panel of kinases to identify any potential off-target kinase interactions (see Experimental Protocol 1).
-
Western Blot Analysis: If a specific kinase or pathway is identified, validate the off-target effect by examining the phosphorylation status of the kinase and its downstream effectors in your cell line after treatment with the inhibitor.
-
-
-
Possible Cause 2: Transactivation of Other Receptors: The inhibitor might be indirectly activating other growth-promoting receptors on the cell surface.
-
Troubleshooting Step:
-
Broad Receptor Profiling: Screen the inhibitor against a panel of other GPCRs and receptor tyrosine kinases to identify potential off-target binding.
-
Use of Specific Antagonists: If an off-target receptor is identified, use a known antagonist for that receptor in combination with your CCR4 inhibitor to see if the proliferative effect is reversed.
-
-
Issue 2: High Cellular Toxicity at Concentrations Required for CCR4 Inhibition
Your CCR4 inhibitor shows potent inhibition of chemotaxis, but at similar concentrations, it causes significant cell death in your in vitro model.
-
Possible Cause 1: Off-Target Inhibition of Essential Proteins: The inhibitor may be binding to and inhibiting proteins crucial for cell survival.
-
Troubleshooting Step:
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment coupled with mass spectrometry to identify proteins that are stabilized by binding to your inhibitor within the cell (see Experimental Protocol 2). This can reveal unexpected intracellular targets.
-
Confirm with siRNA/CRISPR: Once potential off-targets are identified, use siRNA or CRISPR to knock down their expression and assess if this phenocopies the toxicity of the inhibitor.
-
-
-
Possible Cause 2: Disruption of Ion Channel Function: Off-target effects on ion channels are a known liability for some small molecule drugs and can lead to cytotoxicity.[4]
-
Troubleshooting Step:
-
Ion Channel Screening: Have your compound screened against a panel of common ion channels to identify any unintended activity.
-
Measure Membrane Potential: If an effect on a specific ion channel is suspected, you can use fluorescent dyes to measure changes in cellular membrane potential after inhibitor treatment.
-
-
Issue 3: Inconsistent Inhibition of Chemotaxis Between Experiments
You are performing a transwell migration assay, and the IC50 of your CCR4 inhibitor varies significantly between experimental replicates.
-
Possible Cause 1: Compound Solubility and Stability: The inhibitor may be precipitating out of solution in your assay medium or degrading over time.[2]
-
Troubleshooting Step:
-
Visual Inspection: Visually inspect your media for any precipitate after adding the inhibitor.
-
Fresh Preparations: Always prepare fresh dilutions of your inhibitor from a stock solution for each experiment.
-
Solubility Assessment: Determine the maximum soluble concentration of your inhibitor in the specific cell culture medium you are using.
-
-
-
Possible Cause 2: Variability in Cell Health or CCR4 Expression: The health and passage number of your cells can affect their responsiveness to chemokines and inhibitors.[2]
-
Troubleshooting Step:
-
Consistent Cell Culture Practices: Use cells within a defined and low passage number range for all experiments.
-
Verify CCR4 Expression: Regularly check the surface expression of CCR4 on your cells using flow cytometry, as it can change with passage number and culture conditions.
-
Optimize Chemokine Concentration: Ensure you are using an optimal concentration of CCL17 or CCL22 that gives a robust and reproducible chemotactic response.
-
-
Data Presentation: Selectivity of Small Molecule CCR4 Inhibitors
The following tables summarize the inhibitory activity and selectivity of representative small molecule CCR4 antagonists. Data is compiled from publicly available sources where available.
Table 1: On-Target Potency of CCR4 Antagonists
| Compound | Target | Assay Type | IC50 / pIC50 |
| AZD2098 | Human CCR4 | Calcium Flux | pIC50 = 7.8[5][6][7][8] |
| FLX475 | Human CCR4 | Chemotaxis | Potent and selective[9][10][11][12][13] |
| C021 | Human CCR4 | Chemotaxis | Potent inhibitor[14][15][16] |
| GSK2239633A | Human CCR4 | Radioligand Binding | pIC50 = 7.96 (~11 nM)[17] |
Table 2: Off-Target Selectivity Profile of CCR4 Antagonists
| Compound | Off-Target Screen | Results |
| AZD2098 | Panel of 120 receptors and enzymes | No significant activity at 10 µM[5][6][7][8] |
| FLX475 | Not publicly available | Described as "highly selective" in literature[9][10][11][12][13] |
| C021 | Not publicly available | - |
| GSK2239633A | Other Chemokine Receptors (including CCR3 and CCR5) | >900-fold selectivity over other chemokine receptors (IC50 > 10,000 nM)[17] |
Note: Comprehensive, publicly available kinome-wide or broad GPCR panel screening data with specific IC50 values for many small molecule CCR4 inhibitors is limited. The information presented reflects the available data and literature descriptions.
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling (Adapted from KINOMEscan™)
Objective: To identify potential off-target kinase interactions of a small molecule CCR4 inhibitor.
Methodology: This protocol is based on a competition binding assay.
-
Compound Preparation:
-
Assay Principle:
-
A library of DNA-tagged recombinant kinases is used.
-
Each kinase is mixed with the test compound and an immobilized, broad-spectrum kinase inhibitor ("bait").
-
If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized bait.
-
-
Detection:
-
After an incubation period to reach equilibrium, the unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).[18]
-
-
Data Analysis:
-
The results are typically expressed as a percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the test compound and the kinase.
-
Hits are often defined as kinases showing a %Ctrl below a certain threshold (e.g., <10% or <35%).
-
For hits of interest, a dose-response curve can be generated to determine the dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To identify intracellular protein targets that bind to a CCR4 inhibitor in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells of interest to a suitable confluency.
-
Treat the intact cells with the CCR4 inhibitor at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[1] This induces protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the aggregated protein fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
The amount of a specific protein of interest remaining in the soluble fraction is quantified by Western blotting.
-
For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (MS-CETSA).
-
-
Data Analysis:
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).
-
For Western blot analysis, plot the band intensity of the target protein against the temperature for both vehicle- and inhibitor-treated samples to observe a thermal shift.
-
For MS-CETSA, the abundance of thousands of proteins can be quantified at each temperature, allowing for the unbiased discovery of off-target interactions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Ion Channels for Cancer Treatment: Current Progress and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Assay Panel [bio-protocol.org]
- 7. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. CCR4 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. rapt.com [rapt.com]
- 12. rapt.com [rapt.com]
- 13. researchgate.net [researchgate.net]
- 14. rapt.com [rapt.com]
- 15. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Assay in Summary_ki [bindingdb.org]
Technical Support Center: Optimizing CCR4 Antagonist 4 Dose-Response Curves
Welcome to the technical support center for "CCR4 antagonist 4." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is a selective and potent small molecule inhibitor of the C-C chemokine receptor 4 (CCR4).[1] Its primary mechanism is to block the binding of the natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[2][3] This inhibition prevents the activation of downstream signaling pathways that are crucial for the migration of immune cells, such as Th2 and regulatory T cells (Tregs).[2][3]
Q2: Which cell lines are suitable for testing "this compound"?
A2: Cell lines that endogenously express CCR4 are ideal. Commonly used cell lines include certain T-cell lymphomas (e.g., HUT78, MOLT-4) and adult T-cell leukemia/lymphoma (ATL) cell lines.[2][4] It is critical to confirm CCR4 expression on your cell line of interest using methods like flow cytometry or Western blotting before starting experiments.[4]
Q3: What are the typical in vitro IC50 values for "this compound"?
A3: The half-maximal inhibitory concentration (IC50) for "this compound" can vary depending on the assay format and cell line used. It is crucial to determine the IC50 empirically in your specific experimental system.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Ligand | IC50 (µM) |
| CCR4 Binding | - | 0.02 |
| Chemotaxis | MDC (CCL22) | 0.007 |
| Calcium Mobilization | MDC (CCL22) | 0.003 |
Note: These values are representative and should be used as a reference. Actual IC50 values may vary based on experimental conditions.[1]
Q4: How does the presence of serum in my cell culture medium affect the activity of "this compound"?
A4: The presence of serum can significantly reduce the apparent potency of small molecule antagonists.[5][6] This is primarily due to the binding of the antagonist to serum proteins like albumin, which reduces the free concentration of the compound available to bind to CCR4.[5] It is recommended to perform initial dose-response experiments in serum-free or low-serum media to establish the baseline potency. If serum is required for cell health, it is important to maintain a consistent serum concentration across all experiments and be aware of the potential for a rightward shift in the IC50 curve.[5]
Troubleshooting Dose-Response Curves
This section provides solutions to common problems encountered during experiments with "this compound."
Guide 1: Atypical or Poorly Fitted Dose-Response Curves
Issue: The dose-response curve is flat, biphasic (U-shaped), or does not fit a standard sigmoidal model.
Table 2: Troubleshooting Atypical Dose-Response Curves
| Possible Cause | Suggested Solution & Rationale |
| Inactive Compound | Verify the integrity of the "this compound" stock. Prepare fresh dilutions for each experiment to rule out degradation. |
| Incorrect Concentration Range | Broaden the range of antagonist concentrations tested. A flat curve may indicate that the concentrations are too low, while a "hook" effect at high concentrations could suggest off-target effects or cytotoxicity.[7] |
| Low Receptor Expression | Confirm CCR4 expression levels in your cell line. Low receptor density can lead to a weak or undetectable response.[4][7] |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay. Cytotoxicity at higher concentrations can lead to a U-shaped curve.[8] |
| Assay Interference | The antagonist may interfere with the assay's detection method (e.g., fluorescence quenching). Run appropriate controls, such as the antagonist with detection reagents in the absence of cells.[7] |
| Suboptimal Agonist Concentration | Ensure the concentration of the chemokine (CCL17 or CCL22) is at its EC50 to EC80 for the functional assay. An excessively high agonist concentration can make it difficult for the antagonist to compete effectively.[4] |
Guide 2: High Variability in Results
Issue: Large error bars and poor reproducibility between replicate wells or experiments.
Table 3: Troubleshooting High Variability
| Possible Cause | Suggested Solution & Rationale |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes and consistent technique. Uneven cell distribution is a major source of variability. |
| Edge Effects | Avoid using the outer wells of microplates as they are prone to evaporation. Fill the outer wells with sterile media or PBS to create a humidity barrier.[9] |
| Compound Precipitation | Visually inspect for precipitation after adding the antagonist to the media. Poor solubility at higher concentrations leads to inconsistent dosing. Pre-warming media and using a low final DMSO concentration (<0.5%) can help.[4][9] |
| Inconsistent Incubation Times | Use precise and consistent incubation times for both antagonist pre-treatment and chemokine stimulation. For competitive antagonists, sufficient pre-incubation (e.g., 30-60 minutes) is needed to reach binding equilibrium.[4][10] |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes and altered receptor expression.[4] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Transwell Assay)
This protocol assesses the ability of "this compound" to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Materials:
-
CCR4-expressing cells (e.g., HUT78)
-
"this compound"
-
Recombinant human CCL17 or CCL22
-
Assay Buffer: RPMI 1640 with 1% BSA
-
24-well Transwell plates (5 µm pore size)
-
Fluorescence plate reader or cell counter
Methodology:
-
Cell Preparation: Culture CCR4-expressing cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest and resuspend the cells in Assay Buffer to a final concentration of 2 x 10^6 cells/mL.[2]
-
Antagonist Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of "this compound" or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C. Ensure the final DMSO concentration is below 0.5%.[4]
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing the optimal concentration of CCL22 (e.g., 10 nM, to be determined empirically) to the lower wells of the 24-well plate.[2]
-
Include wells with Assay Buffer alone as a negative control for random migration.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.[2]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically.[2]
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or by staining with a fluorescent dye like Calcein-AM and reading on a fluorescence plate reader.[2]
-
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of "this compound" to block the chemokine-induced increase in intracellular calcium.
Materials:
-
CCR4-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR4)
-
"this compound"
-
Recombinant human CCL22
-
Assay Buffer: HBSS with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader with kinetic reading capability
Methodology:
-
Cell Plating: Seed the CCR4-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.[2]
-
Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[2]
-
Antagonist Incubation: Prepare serial dilutions of "this compound" in Assay Buffer. Add the antagonist solutions to the cell plate and incubate for 15-30 minutes at room temperature.[2]
-
Calcium Flux Measurement:
-
Prepare the agonist (CCL22) at a concentration that elicits a submaximal response (e.g., EC80) in Assay Buffer.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will record a baseline fluorescence reading before automatically adding the agonist and then continue to record the change in fluorescence over time.
-
Data Analysis: Dose-Response Curve Fitting
The inhibitory effect of "this compound" is typically quantified by calculating the IC50 value from the dose-response curve. This is achieved by fitting the data to a four-parameter logistic (4PL) equation using a non-linear regression analysis software (e.g., GraphPad Prism).[11]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))[11]
Table 4: Parameters of the Four-Parameter Logistic (4PL) Model
| Parameter | Description |
| Y | The measured response (e.g., % inhibition of migration, relative fluorescence units). |
| X | The logarithm of the antagonist concentration. |
| Top | The maximal response plateau (response with no antagonist). |
| Bottom | The minimal response plateau (response at maximal inhibition). |
| LogIC50 | The logarithm of the antagonist concentration that produces a response halfway between the Top and Bottom plateaus. The IC50 is the anti-log of this value.[11] |
| HillSlope | Describes the steepness of the curve. A slope of -1.0 is standard for a simple inhibitor-receptor interaction.[11] |
Visualizations
Caption: Simplified CCR4 Signaling Pathway.
Caption: General Experimental Workflow for Dose-Response Assay.
Caption: Troubleshooting Decision Tree for Dose-Response Curves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of culture media supplements identifies serum components in self-reported serum-free preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. graphpad.com [graphpad.com]
Navigating CCR4 Antagonist 4 Studies: A Guide to Reducing Experimental Variability
Technical Support Center
For researchers, scientists, and drug development professionals working with CCR4 antagonist 4, ensuring experimental consistency is paramount for generating reliable and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and potent small-molecule inhibitor of the C-C chemokine receptor type 4 (CCR4).[1] It functions by blocking the binding of the natural chemokine ligands, CCL17 (also known as TARC) and CCL22 (also known as MDC), to the CCR4 receptor.[2][3] This inhibition prevents the activation of downstream intracellular signaling pathways, which are crucial for cellular processes like chemotaxis, calcium mobilization, and cell activation.[1][4]
Q2: What are the primary applications of this compound in research?
A2: CCR4 and its ligands are implicated in the pathogenesis of numerous diseases.[5] Consequently, this compound is a valuable tool for investigating allergic inflammation and for cancer research.[1][6] Specifically, it is used to study the migration of Th2 cells in allergic responses and the trafficking of regulatory T cells (Tregs) into the tumor microenvironment, which can suppress anti-tumor immunity.[3][6][7]
Q3: What are some common causes of low efficacy or inconsistent results in cell-based assays?
A3: Several factors can contribute to variability in experiments with this compound. These can be broadly categorized as issues related to the compound, the experimental setup, or the biological system. Specific causes may include:
-
Compound Stability and Solubility: The antagonist may be unstable or have poor solubility in the experimental medium, leading to a lower effective concentration.[4]
-
Suboptimal Antagonist Concentration: The concentration used may be too low to effectively inhibit CCR4 signaling.[4]
-
Cell Line Suitability: The cell line may have low or no CCR4 expression, or mutations in the receptor that prevent antagonist binding.[4]
-
Reagent Variability: Inconsistent batches of reagents, such as the antagonist, chemokines, or serum, can introduce variability.[4]
-
Inconsistent Cell Culture Practices: Variations in cell density, passage number, and serum starvation times can alter cellular responses.[4][8]
Troubleshooting Guides
Issue 1: Low or No Inhibition of Cell Migration in Chemotaxis Assays
| Possible Cause | Suggested Solution |
| Incorrect Assay Setup | Optimize the chemokine (CCL17 or CCL22) concentration by performing a dose-response curve to determine the EC50 for your specific cell line.[4] |
| Low CCR4 Expression | Confirm CCR4 expression on your cells using methods like flow cytometry or Western blot. Consider using a different cell line with higher CCR4 expression if necessary.[4] |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment with this compound to determine its IC50 for chemotaxis inhibition in your assay.[4] |
| Incorrect Incubation Times | Optimize the pre-incubation time with the antagonist (typically 30-60 minutes) and the migration time.[8] |
| Serum in Assay Medium | Ensure that the assay is performed in serum-free medium, as serum contains chemoattractants that can mask the effects of CCL17/CCL22.[8] |
| Inappropriate Transwell Pore Size | Use a transwell insert with a pore size appropriate for your cell type to ensure active migration rather than passive falling through.[8] |
Issue 2: Inconsistent Results in Calcium Mobilization Assays
| Possible Cause | Suggested Solution |
| Suboptimal Agonist Concentration | Use an agonist (CCL17 or CCL22) concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibitory effects.[9] |
| Cell Health and Density | Ensure cells are healthy and seeded at a consistent density across all wells. Over-confluent cells may respond poorly.[4] |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature according to the manufacturer's instructions.[9][10] |
| Solvent Effects | Maintain a consistent and low final concentration of the solvent (e.g., DMSO < 0.5%) across all wells, including controls, to avoid solvent-induced toxicity or artifacts.[4] |
| Reagent Variability | Use the same batch of reagents, including the antagonist, agonist, and assay buffer, for all experiments to be compared. Aliquot reagents to minimize freeze-thaw cycles.[4] |
Issue 3: High Cell Death Observed After Treatment
| Possible Cause | Suggested Solution |
| High Antagonist Concentration | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where this compound is not toxic to your cells.[4] |
| Prolonged Exposure | Reduce the incubation time with the antagonist to the minimum required to observe the desired inhibitory effect.[4] |
| Solvent Toxicity | Run a vehicle-only control to ensure that the solvent concentration is not causing cell death. Keep the final solvent concentration as low as possible (ideally <0.1%).[4] |
| Off-Target Effects | If toxicity is observed at concentrations required for efficacy, the compound may have off-target effects. Consider cross-validating findings with another CCR4 antagonist with a different chemical structure.[4] |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay | Ligand | Parameter | Value (µM) |
| CCR4 Antagonism | - | IC50 | 0.02[1][11][12] |
| Chemotaxis | MDC (CCL22) | IC50 | 0.007[1][11][13] |
| Ca2+ Mobilization | - | IC50 | 0.003[1][11][13] |
Key Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This assay measures the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
Methodology:
-
Cell Preparation: Starve CCR4-expressing cells (e.g., Hut78) in serum-free media for 2-4 hours.[4] Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.[8]
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.[4][8]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for an optimized duration (e.g., 2-4 hours).[4]
-
Quantification:
-
Remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.[14]
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the vehicle control and determine the IC50 value.[9]
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCR4 agonist.[9]
Methodology:
-
Cell Plating: Seed CCR4-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[9]
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8) loading solution according to the manufacturer's protocol, often containing probenecid (B1678239) to prevent dye extrusion.[9][10]
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for approximately 60 minutes at 37°C, followed by equilibration at room temperature, protected from light.[9][10]
-
-
Antagonist Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.[9][10]
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
The instrument automatically adds the CCR4 agonist (CCL17 or CCL22) to the wells.
-
Continue to record the fluorescence signal over time (typically 1-3 minutes) to capture the peak response.[9]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔRFU) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition against the antagonist concentration to determine the IC50 value.[10]
-
Visualizing Key Pathways and Workflows
Caption: CCR4 signaling cascade and point of inhibition.
Caption: Workflow for a transwell chemotaxis assay.
Caption: Decision tree for troubleshooting low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CCR4 antagonist 2 | Benchchem [benchchem.com]
- 12. BI 639667 | CCR1 antagonist 8 | CCR | Ambeed.com [ambeed.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Appropriate negative and positive controls for "CCR4 antagonist 4" experiments
This guide provides technical support for researchers, scientists, and drug development professionals utilizing "CCR4 antagonist 4" (also known as compound 22) in their experiments. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for appropriate experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (compound 22) is a selective and potent small molecule inhibitor of the C-C chemokine receptor 4 (CCR4).[1][2][3][4] Its mechanism of action involves binding to the CCR4 receptor and blocking the interaction with its natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[1][5] This blockade inhibits the downstream signaling pathways that lead to immune cell migration.[1]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in research to study the role of the CCR4/CCL17/CCL22 axis in various physiological and pathological processes. Due to its ability to inhibit the migration of Th2 and regulatory T cells (Tregs), it is particularly relevant for research in allergic inflammation, autoimmune diseases, and oncology.[1][5][6]
Q3: What are the reported potencies of this compound in different assays?
A3: The inhibitory concentrations (IC50) of this compound have been determined in several key functional assays. These values are crucial for designing experiments with appropriate concentrations of the antagonist.
| Assay Type | Ligand | IC50 |
| CCR4 Binding | - | 0.02 µM |
| Chemotaxis | MDC (CCL22) | 0.007 µM |
| Calcium Mobilization | - | 0.003 µM |
| (Data sourced from MedchemExpress and InvivoChem)[1][2][4] |
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution.[4] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The final concentration of the solvent in the experimental medium should be kept low (ideally below 0.5%) to minimize solvent-induced toxicity.[7]
Troubleshooting Guide
Issue: No or low inhibitory effect of this compound observed.
| Possible Cause | Suggested Solution |
| Low CCR4 Expression in Cell Line | Confirm CCR4 expression on your target cells using techniques like flow cytometry or Western blotting. It is advisable to use a positive control cell line known to express CCR4 (e.g., HUT78, MJ, or CCR4-transfected cell lines) and a negative control cell line.[7][8][9] |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. The concentration should ideally bracket the reported IC50 values.[7] |
| Compound Degradation | Prepare fresh stock solutions of the antagonist. Ensure proper storage of the compound as recommended by the supplier. |
| Incorrect Assay Setup | For chemotaxis assays, ensure the chemokine (CCL17 or CCL22) concentration is optimal for inducing migration. A chemokine dose-response curve should be performed to determine the EC50.[7] |
| Cell Health | Use cells that are in a healthy, logarithmic growth phase. High passage numbers can sometimes lead to phenotypic changes, including altered receptor expression.[7] |
Experimental Controls
The inclusion of appropriate positive and negative controls is critical for the validation and interpretation of experimental results.
Negative Controls
The purpose of a negative control is to establish a baseline and ensure that the observed effects are specific to the inhibition of CCR4 by the antagonist.
-
Vehicle Control: This is the most fundamental negative control. Cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effects of the solvent on the assay.[7]
-
Untreated Control: This sample does not receive any treatment and represents the basal level of the measured response (e.g., random migration in a chemotaxis assay).
-
Structurally Similar Inactive Compound: The most rigorous negative control is a compound that is structurally similar to this compound but is known to be inactive against CCR4. While a specific commercially available inactive analog of this compound (a quinazoline (B50416) derivative) is not readily documented, researchers can investigate the literature for such compounds or use a commercially available quinazoline derivative with no reported CCR4 activity. This type of control helps to rule out off-target effects related to the chemical scaffold.
Positive Controls
Positive controls are essential to confirm that the experimental system is working as expected and that the assay is capable of detecting the intended biological response.
-
Agonist-Only Control: In functional assays like chemotaxis and calcium mobilization, cells are treated with the CCR4 ligand (CCL17 or CCL22) alone. This demonstrates the maximal response that can be inhibited by the antagonist.
-
Known CCR4 Antagonist: Using a well-characterized, commercially available CCR4 antagonist serves as an excellent positive control for inhibition. This confirms that the experimental setup can detect CCR4 antagonism.
Table of Recommended Positive Control CCR4 Antagonists:
| Antagonist | Reported Activity |
| AZD2098 | A potent and selective CCR4 antagonist.[1][6] |
| C-021 | A potent CCR4 antagonist that inhibits chemotaxis.[1] |
| GSK2239633A | A well-characterized CCR4 antagonist.[1][6] |
Experimental Protocols & Visualizations
CCR4 Signaling Pathway
The binding of the chemokines CCL17 or CCL22 to the CCR4 receptor initiates a signaling cascade through G-proteins, leading to downstream effects such as calcium mobilization and cell migration. This compound blocks this initial binding step.
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Chemotaxis Assay
A common application for CCR4 antagonists is the inhibition of chemotaxis. The following workflow outlines the key steps and controls for such an experiment.
Caption: General experimental workflow for a CCR4 antagonist chemotaxis assay.
Logical Relationship of Controls
The appropriate use of controls allows for the specific attribution of the observed effects to the action of the CCR4 antagonist.
Caption: Logical relationship between experimental and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR4-IN-22 | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 4. This compound | CCR | 668980-17-4 | Invivochem [invivochem.com]
- 5. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential CCR4 Expression And Function in Cutaneous T‐Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
"CCR4 antagonist 4" stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CCR4 antagonist 4 in their experiments. The focus is on ensuring compound stability and interpreting experimental outcomes accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as compound 22) is a selective and potent small molecule inhibitor of the C-C chemokine receptor 4 (CCR4).[1] CCR4 is a G protein-coupled receptor primarily expressed on immune cells like T helper 2 (Th2) cells and regulatory T cells (Tregs).[2][3] Its natural ligands are the chemokines CCL17 and CCL22.[4][5] By binding to CCR4, the antagonist blocks the interaction with these ligands, thereby inhibiting downstream signaling pathways such as phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3-K), and mitogen-activated protein kinase (MAPK).[2][5] This action prevents the migration (chemotaxis), adhesion, and activation of CCR4-expressing cells.[2][5]
Q2: Why is the stability of this compound in cell culture media a critical factor for my experiments? A2: The stability of any small molecule inhibitor in the experimental environment is crucial for the correct interpretation of its biological effects.[6] If this compound degrades during the course of an experiment, its effective concentration will decrease. This can lead to an underestimation of its potency (IC50) and efficacy, resulting in inaccurate or irreproducible data.[6] Stability studies are essential for establishing a reliable concentration-response relationship.[6]
Q3: What factors can influence the stability of this compound in my cell culture setup? A3: Several factors can impact the stability of a small molecule like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote pH-dependent degradation pathways like hydrolysis.[6]
-
Temperature: Incubating cells at 37°C can accelerate the rate of chemical degradation compared to storage temperatures.[6]
-
Media Components: Interactions with components in the media, such as amino acids, vitamins, or metal ions, can degrade the compound.[6][7]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the antagonist. Furthermore, the cells themselves can metabolize the compound.[6]
-
Adsorption: The compound may adsorb to the surface of plasticware (e.g., culture plates, pipette tips), reducing its effective concentration in the media.[8]
-
Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, and dissolved oxygen can lead to oxidative degradation.[6]
Q4: How should I prepare and store stock solutions of this compound? A4: According to the supplier, stock solutions of this compound should be prepared and then aliquoted to prevent inactivation from repeated freeze-thaw cycles. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of chemotaxis. | 1. Compound Degradation: The antagonist may be unstable under your specific experimental conditions (e.g., long incubation times).[8][9] 2. Suboptimal Concentration: The concentration used may be too low to effectively inhibit CCR4 signaling.[5] 3. Low CCR4 Expression: The cell line may have low or no surface expression of CCR4.[5] | 1. Perform a stability study (see Protocol 1) to determine the antagonist's half-life in your media. Consider refreshing the media with a new compound for long-term experiments.[9] 2. Perform a dose-response experiment to determine the IC50 for your specific cell line and assay.[5] 3. Confirm CCR4 expression using flow cytometry, Western blot, or RT-PCR.[5] |
| Compound precipitates in the media upon dilution. | 1. Poor Aqueous Solubility: The antagonist's concentration may have exceeded its solubility limit in the aqueous culture medium.[6] 2. Incorrect Dilution Method: Adding a concentrated DMSO stock directly to a large volume of cold media can cause precipitation.[6] | 1. Decrease the final working concentration.[6] 2. Use pre-warmed (37°C) media for dilutions. Perform a stepwise or serial dilution instead of a single large dilution. Add the compound dropwise while gently mixing.[6] Ensure the final DMSO concentration is low (typically ≤ 0.1%).[9] |
| High variability between experimental replicates. | 1. Inconsistent Compound Activity: This may be due to compound instability or precipitation.[8] 2. Inconsistent Cell Seeding: Variations in cell density can affect the outcome. 3. Reagent Variability: Using different batches of reagents can introduce variability. | 1. Prepare fresh dilutions of the antagonist for each experiment from a frozen stock to avoid repeated freeze-thaw cycles.[10] Visually inspect for precipitation. 2. Ensure consistent cell seeding density across all wells.[5] 3. Use the same batch of reagents (antagonist, chemokines, serum) when possible and aliquot them.[5] |
Quantitative Data Summary
While specific stability data for this compound in various cell culture media is not publicly available, the following table provides a representative example of stability data for a hypothetical small molecule CCR4 antagonist ("Compound X") in RPMI 1640 supplemented with 10% FBS at 37°C. This data is for illustrative purposes only.
| Time (Hours) | % Remaining of Compound X (in Media without Cells) | % Remaining of Compound X (in Media with Cells) |
| 0 | 100% | 100% |
| 2 | 98% | 91% |
| 6 | 91% | 75% |
| 12 | 82% | 55% |
| 24 | 65% | 30% |
| 48 | 42% | 10% |
Data is illustrative and shows potential degradation in media alone and accelerated degradation in the presence of cells (suggesting cellular metabolism).[8]
Experimental Protocols & Visualizations
CCR4 Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by the binding of ligands (CCL17/CCL22) to the CCR4 receptor, leading to cellular responses like chemotaxis. This compound blocks this initial binding step.
Troubleshooting Workflow for Suspected Instability
Use this workflow to diagnose and address issues of low efficacy that may be related to compound instability.
Protocol 1: Assessing Antagonist Stability in Cell Culture Media using LC-MS/MS
This protocol provides a general method to quantify the concentration of this compound over time in cell culture media.
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
Cell line of interest (and cell-free controls)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (ACN) with an internal standard (for protein precipitation and extraction)
-
96-well plates (for sample collection and extraction)
-
LC-MS/MS system (Liquid Chromatography with tandem Mass Spectrometry)
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Spike the antagonist into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 1 µM).
-
Experimental Setup:
-
Test Condition: Add the antagonist-containing medium to wells with your plated cells.
-
Cell-Free Control: Add the antagonist-containing medium to empty wells (no cells) to assess chemical stability and non-specific binding to the plate.[8]
-
-
Incubation: Place the plate in an incubator at 37°C with 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect triplicate aliquots (e.g., 50 µL) from both the test and cell-free control wells.
-
Sample Processing (Protein Precipitation & Extraction):
-
To each 50 µL media sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard. The internal standard helps to correct for variations in sample processing and instrument response.
-
Mix thoroughly and centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Inject the samples into the LC-MS/MS system. Develop a specific method to detect and quantify the parent molecule of this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the antagonist to quantify its concentration in the samples.
-
Calculate the percentage of the remaining antagonist at each time point relative to the T=0 time point.
-
Plot the percentage remaining versus time to determine the degradation rate and half-life (t½) in the presence and absence of cells. A faster decline in the presence of cells indicates cellular metabolism.[8]
-
Protocol 2: Cell Migration (Chemotaxis) Assay
This functional assay assesses the ability of this compound to inhibit cell migration towards a chemoattractant (CCL17 or CCL22).[11] It can be used to determine the IC50 of the antagonist and indirectly verify its activity over time.
Materials:
-
CCR4-expressing cells (e.g., Hut78, primary T cells)
-
Chemotaxis assay medium (e.g., RPMI 1640 + 1% BSA)
-
Recombinant human/mouse CCL17 or CCL22
-
This compound
-
24-well Transwell plates (e.g., 5 µm pore size)
-
Flow cytometer or cell counter
Procedure:
-
Cell Preparation: Harvest CCR4-expressing cells and resuspend them in chemotaxis assay medium at a desired concentration (e.g., 1 x 10^6 cells/mL). If applicable, starve cells in serum-free media for 2-4 hours prior to the assay.[10]
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.[10]
-
Assay Setup:
-
Add chemotaxis assay medium containing the chemoattractant (e.g., 100 ng/mL CCL22) to the lower chambers of the Transwell plate.[10] Also include a negative control with medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[10]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[10]
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer (for a fixed time) or a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control (chemokine-induced migration).
-
Plot the percentage inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of CCR4 Antagonist 4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vivo efficacy with "CCR4 antagonist 4". The content is structured in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: My "this compound" demonstrates high potency in vitro, but I'm observing low or no efficacy in my in vivo model. What are the potential reasons for this discrepancy?
A1: The disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this issue. A systematic troubleshooting approach is crucial to identify the root cause. The main areas to investigate are:
-
Compound Formulation and Administration: Issues with solubility, stability, and the route of administration can prevent the antagonist from reaching its target in effective concentrations.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of the antagonist may be suboptimal, leading to insufficient drug exposure at the site of action.
-
Pharmacodynamics (PD): The antagonist may not be engaging the CCR4 target effectively in the complex in vivo environment, or the biological sequelae of target engagement may be different than anticipated.
-
Animal Model and Experimental Design: The chosen animal model may not be appropriate, or the experimental design may have limitations that obscure the antagonist's effects.
Troubleshooting Guides
Issue 1: Suboptimal Compound Formulation and Administration
Question: How can I ensure that my formulation of "this compound" is suitable for in vivo administration?
Answer: Proper formulation is critical for achieving adequate drug exposure. "this compound" is a small molecule that may have solubility challenges.
Recommended Protocols for Formulation:
Two suggested starting formulations for "this compound" are provided below. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (5.00 mM)[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (5.00 mM)[1] |
Troubleshooting Steps:
-
Visual Inspection: After preparation, visually inspect the formulation for any precipitation or phase separation. A clear solution should be obtained.
-
Stability Check: Assess the stability of the formulation over the duration of your experiment. Store the formulation under the same conditions as your experimental setup and check for precipitation at different time points.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) can significantly impact bioavailability. If one route yields low efficacy, consider exploring alternatives based on the physicochemical properties of the antagonist and the experimental context.
Experimental Workflow for Formulation Troubleshooting
Caption: A logical workflow for troubleshooting formulation issues.
Issue 2: Inadequate Pharmacokinetics (PK)
Question: How do I determine if "this compound" has a suitable pharmacokinetic profile in my animal model?
Answer: A comprehensive understanding of the antagonist's PK profile is essential. Even with a good formulation, rapid metabolism or poor distribution can lead to low efficacy.
Key Pharmacokinetic Parameters to Assess:
| Parameter | Description | Implication of Poor Results |
| Cmax | Maximum plasma concentration. | Low Cmax may indicate poor absorption or rapid distribution. |
| Tmax | Time to reach Cmax. | A very short Tmax followed by rapid decline suggests a short duration of action. |
| AUC | Area under the curve (total drug exposure). | A low AUC indicates poor bioavailability or rapid clearance. |
| t1/2 | Half-life. | A short half-life may necessitate more frequent dosing. |
| Tissue Distribution | Concentration of the antagonist in the target tissue (e.g., tumor, inflamed tissue). | A low tissue-to-plasma ratio indicates poor penetration to the site of action. |
Recommended Experimental Protocol: Basic PK Study
-
Animal Model: Use the same species, strain, and sex of animals as in your efficacy studies.
-
Dosing: Administer "this compound" at the same dose and route used in the efficacy study.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. If possible, also collect the target tissue at the study endpoint.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of "this compound" in plasma and tissue homogenates.
-
Data Analysis: Plot the plasma concentration versus time to determine the key PK parameters.
Troubleshooting Based on PK Data:
-
Low Bioavailability: If oral bioavailability is low, consider intraperitoneal or intravenous administration.
-
Short Half-Life: A short half-life may require a more frequent dosing schedule or the use of a controlled-release formulation.
-
Poor Tissue Penetration: If the antagonist is not reaching the target tissue in sufficient concentrations, investigate potential transporters or consider strategies to enhance delivery.
Logical Relationship for PK Troubleshooting
Caption: Decision tree for addressing suboptimal pharmacokinetic profiles.
Issue 3: Insufficient Pharmacodynamic (PD) Effect
Question: How can I confirm that "this compound" is engaging its target and having the desired biological effect in vivo?
Answer: Demonstrating target engagement and a downstream biological effect is crucial to link drug exposure to efficacy.
Mechanism of Action of CCR4 Antagonists:
CCR4 is a G protein-coupled receptor (GPCR). Its primary ligands are the chemokines CCL17 and CCL22. Binding of these ligands to CCR4 on immune cells, such as T helper 2 (Th2) cells and regulatory T cells (Tregs), initiates a signaling cascade that leads to chemotaxis (cell migration). "this compound" is a selective and potent antagonist of CCR4, blocking ligand-mediated chemotaxis and Ca2+ mobilization.[1]
In Vitro Potency of "this compound":
| Assay | Target | Ligand | IC50 |
| Radioligand Binding | CCR4 | - | 20 nM |
| Chemotaxis | - | MDC (CCL22) | 7 nM |
| Calcium Mobilization | - | - | 3 nM |
Recommended Experimental Protocol: Target Engagement and PD Biomarkers
-
Ex Vivo Chemotaxis Assay:
-
Treat animals with "this compound" or vehicle.
-
Isolate CCR4-expressing cells (e.g., splenocytes or peripheral blood mononuclear cells) at the time of expected peak plasma concentration.
-
Perform a chemotaxis assay (e.g., using a Transwell system) with CCL17 or CCL22 as the chemoattractant.
-
A reduction in cell migration in the antagonist-treated group compared to the vehicle group indicates target engagement.
-
-
Immunophenotyping:
-
In models of inflammation or cancer, use flow cytometry to analyze the immune cell populations in the target tissue (e.g., tumor, inflamed organ).
-
Effective CCR4 antagonism should lead to a reduction in the infiltration of CCR4-expressing cells, such as Tregs (CD4+FoxP3+).
-
-
Receptor Occupancy:
-
This is a more advanced technique that directly measures the percentage of CCR4 receptors bound by the antagonist. It often involves specialized reagents and techniques.
-
Signaling Pathway of CCR4
Caption: Simplified CCR4 signaling and the action of its antagonist.
Issue 4: Inappropriate Animal Model or Experimental Design
Question: Could my choice of animal model or experimental design be the reason for the low efficacy of "this compound"?
Answer: Yes, this is a critical consideration. The biological context provided by the animal model can significantly influence the outcome.
Case Study: CCR4 Antagonist in a Vaccination Model
In a study investigating the enhancement of anti-viral immunity, a CCR4 antagonist was administered to mice receiving a therapeutic vaccine. The antagonist was given either as a single dose prior to vaccination or in multiple doses post-vaccination. In both scenarios, the CCR4 antagonist did not enhance the efficacy of the vaccine, as measured by the CTL response and viral load. This suggests that in this specific context, blocking Treg migration via CCR4 was not a limiting factor for the vaccine's effectiveness.
Troubleshooting Steps:
-
Re-evaluate the Role of CCR4 in Your Model: Confirm that CCR4 and its ligands (CCL17, CCL22) are expressed and play a non-redundant, pathological role in your chosen disease model. Analyze tissue samples for the expression of CCR4 on infiltrating immune cells and the presence of its ligands.
-
Consider Species Differences: Ensure that "this compound" has comparable potency against the murine CCR4 receptor if you are using a mouse model.
-
Dosing and Schedule: The timing and duration of treatment are critical. CCR4 antagonists may be more effective in a prophylactic setting (administered before disease onset) versus a therapeutic setting (administered after disease is established).
-
Endpoint Analysis: Ensure that your chosen endpoints are sensitive enough to detect the expected biological effects of CCR4 antagonism. For example, in addition to measuring tumor volume, analyze the tumor microenvironment for changes in immune cell composition.
By systematically working through these troubleshooting guides, researchers can identify and address the potential causes of low in vivo efficacy of "this compound" and design more robust and informative preclinical studies.
References
Addressing batch-to-batch variability of "CCR4 antagonist 4"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of "CCR4 antagonist 4."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 22) is a selective and potent small molecule inhibitor of the C-C chemokine receptor 4 (CCR4).[1][2] CCR4 is a key receptor involved in the migration of immune cells, such as T-helper 2 (Th2) cells and regulatory T cells (Tregs). By blocking the interaction of CCR4 with its natural ligands, CCL17 (TARC) and CCL22 (MDC), this compound inhibits downstream signaling pathways, ultimately preventing the migration of these immune cells. This makes it a valuable tool for research in areas like allergic inflammation.[1]
Q2: What are the most common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in small molecule compounds like this compound can arise from several factors during synthesis and handling. The most common causes include:
-
Purity and Impurity Profile: Differences in the purity of the final compound and the presence of various levels of impurities or residual solvents from the synthesis process can significantly alter its biological activity.
-
Polymorphism: Small molecules can exist in different crystalline forms (polymorphs), which can affect their solubility, stability, and bioavailability.
-
Degradation: Improper storage conditions (e.g., exposure to light, temperature fluctuations) can lead to the degradation of the compound over time.
-
Handling and Formulation: Inconsistencies in weighing, dissolving, and preparing stock solutions can introduce significant variability in experimental results.
Q3: How can I be sure that the observed experimental effect is due to on-target CCR4 antagonism?
To confirm that the observed biological effect is a direct result of CCR4 inhibition by this compound, consider the following control experiments:
-
Use of a Structurally Unrelated CCR4 Antagonist: If a different, structurally distinct CCR4 antagonist produces a similar phenotype, it strengthens the evidence for on-target activity.
-
Dose-Response Curve: A clear and consistent relationship between the concentration of this compound and the observed biological effect, in line with its known IC50 values, suggests an on-target mechanism.
-
Rescue Experiment: In some cellular systems, it may be possible to overexpress CCR4. An increase in receptor expression might require a higher concentration of the antagonist to achieve the same level of inhibition.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in-vitro assays.
Inconsistent IC50 values are a common challenge when working with small molecule inhibitors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect stock and working solutions for any precipitation. Pre-warm the assay medium to 37°C before adding the compound. Determine the maximum soluble concentration of this compound in your specific assay medium. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing between each step. |
| Cell-Based Assay Variability | Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells. Monitor cell health and viability throughout the experiment. |
| Reagent Variability | Use the same batch of reagents (e.g., chemokines, serum) for all experiments being compared. |
Issue 2: Reduced or no activity of a new batch of this compound.
If a new batch of this compound shows lower than expected activity, a systematic approach is needed to identify the root cause.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Identity or Purity | Verify the identity and purity of the new batch using analytical methods such as LC-MS and HPLC (see Protocol 2). Compare the results to the Certificate of Analysis (CoA) provided by the supplier. |
| Compound Degradation | Ensure the compound was shipped and stored under the recommended conditions. If in doubt, obtain a new vial or batch. |
| Poor Solubility | The solubility of this compound can be enhanced by using solvents such as DMSO, PEG300, and Tween-80.[1] Prepare stock solutions at a higher concentration in an appropriate solvent before diluting into aqueous assay buffers. |
| Assay System Changes | Confirm that the cell line still expresses CCR4 at the expected level. Verify the activity of the chemokine (CCL17 or CCL22) used in the assay. |
Quantitative Data
Acceptable batch-to-batch variability for small molecule active pharmaceutical ingredients (APIs) is governed by strict quality control standards. The following tables provide typical specifications for a research-grade compound like this compound and general guidelines for preclinical and clinical development.
Table 1: Typical Certificate of Analysis for this compound (Research Grade)
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid | Conforms |
| Purity (by HPLC) | ≥ 98% | 99.5% |
| Identity (by ¹H NMR and MS) | Conforms to structure | Conforms |
| Solubility (in DMSO) | ≥ 2.5 mg/mL | Conforms |
Table 2: General Guidelines for API Batch Consistency in Drug Development
| Parameter | Preclinical (Tox Batches) | Phase 1 Clinical | Phase 3 & Commercial |
| Purity | ≥ 98%[3] | ≥ 98.5% | ≥ 99.0% |
| Individual Impurity | ≤ 0.2% | ≤ 0.15% | ≤ 0.10% |
| Potency (relative to reference) | 90% - 110% | 95% - 105% | 98% - 102% |
| Endotoxin (B1171834) (for parenteral) | < 5 EU/kg/hour[4] | < 5 EU/kg/hour[4] | As per USP monograph |
Experimental Protocols
Protocol 1: Chemotaxis Assay for Functional Assessment of this compound
This assay measures the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
-
Cell Preparation:
-
Use a CCR4-expressing cell line (e.g., CEM) or primary T cells.
-
Wash and resuspend cells in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Antagonist Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free RPMI 1640 to obtain working concentrations (e.g., 2x final concentration).
-
-
Assay Setup:
-
Use a 24-well plate with 5 µm pore size transwell inserts.
-
Add 600 µL of serum-free RPMI 1640 containing the chemoattractant (e.g., 10 nM CCL22) to the lower chamber.
-
In a separate plate, mix 100 µL of the cell suspension with 100 µL of the 2x antagonist working solution (or vehicle control) and incubate for 30 minutes at 37°C.
-
Add 200 µL of the pre-incubated cell/antagonist mixture to the upper chamber of the transwell insert.
-
-
Incubation and Cell Counting:
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Remove the transwell inserts.
-
Count the number of migrated cells in the lower chamber using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression. This compound has a reported IC50 of 0.007 µM for MDC-mediated chemotaxis.[1]
-
Protocol 2: Purity and Identity Verification by HPLC and LC-MS
This protocol outlines a general procedure for assessing the purity and confirming the identity of different batches of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) to a final concentration of 1 mg/mL.
-
-
HPLC Method for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
LC-MS Method for Identity Confirmation:
-
Use the same LC conditions as above.
-
The outlet of the LC column is connected to a mass spectrometer (e.g., ESI-QTOF).
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak from the HPLC chromatogram. The purity should be ≥ 98%.
-
Identity: Confirm the presence of the expected molecular ion peak ([M+H]⁺) in the mass spectrum.
-
Visualizations
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing batch-to-batch variability.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Mitigating cytotoxicity of "CCR4 antagonist 4" at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of "CCR4 antagonist 4" at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?
A1: Yes, it is not uncommon for small molecule inhibitors, including CCR4 antagonists, to exhibit cytotoxic effects at high concentrations. This can be due to on-target effects (related to the inhibition of CCR4) or off-target effects (unintended interactions with other cellular components). It is crucial to differentiate between desired anti-proliferative effects and non-specific cytotoxicity.
Q2: How can we determine the optimal, non-toxic concentration of this compound for our experiments?
A2: A dose-response experiment is the most effective method to determine the optimal concentration. This involves treating your target cells with a wide range of antagonist concentrations and assessing cell viability at a specific time point (e.g., 24, 48, or 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50) for its intended effect and the concentration at which significant cytotoxicity occurs. Functional assays should be conducted at concentrations at or below the cytotoxic threshold.
Q3: Could the solvent used to dissolve this compound be the cause of the observed cytotoxicity?
A3: This is a possibility. Solvents like DMSO can be toxic to cells, especially at higher concentrations. It is recommended to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5%.[1] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve the antagonist. This will help you distinguish between solvent-induced toxicity and the antagonist's intrinsic cytotoxicity.[1]
Q4: How can we minimize the off-target effects of this compound?
A4: Mitigating off-target effects is a key challenge. A primary strategy is to use the lowest effective concentration of the antagonist that elicits the desired on-target effect.[1] You can also test the antagonist on a cell line that does not express CCR4. If cytotoxicity persists, it suggests off-target activity. Using a structurally different CCR4 antagonist that produces the same phenotype can help confirm that the observed effects are due to on-target inhibition.[1]
Q5: What are some alternative formulation strategies to reduce the cytotoxicity of this compound?
A5: While primarily for in vivo applications, formulation strategies can sometimes be adapted for in vitro studies to improve solubility and reduce local concentrations. These can include using different solubilizing agents or exploring nanoparticle-based delivery systems.[2][3] For cell culture, the focus is more on optimizing the dosing strategy, such as media changes after a shorter exposure time.
Troubleshooting Guide: High Cytotoxicity Observed
If you are encountering high levels of cytotoxicity with this compound, follow this troubleshooting guide:
1. Verify Experimental Parameters:
-
Concentration: Double-check all calculations for the antagonist and solvent concentrations.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Incubation Time: Consider if the exposure time can be reduced while still achieving the desired biological effect.
2. Perform a Dose-Response Cytotoxicity Assay:
-
Use a broad range of concentrations to identify the cytotoxic threshold.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
3. Distinguish Between Apoptosis and Necrosis:
-
Utilize assays like Annexin V/PI staining to determine the mode of cell death. Apoptosis may be an intended on-target effect in cancer cells, while necrosis often indicates non-specific toxicity.
4. Assess On-Target vs. Off-Target Effects:
-
Test the antagonist in a CCR4-negative cell line.
-
If available, use a structurally distinct CCR4 antagonist as a control.
Quantitative Data Summary
The following table summarizes the in vitro data for two known small molecule CCR4 antagonists, which can be used as a reference for understanding the potential cytotoxic profile of "this compound."
| Antagonist | Cell Line | Assay Type | IC50 (µM) | Observations | Reference |
| C021 | MJ (Mycosis Fungoides) | MTS Proliferation | 3.21 | Inhibited cell proliferation. | [4][5][6] |
| HuT 78 (Sézary Syndrome) | MTS Proliferation | 5.98 | Inhibited cell proliferation. | [4][5][6] | |
| AZD2098 | MJ (Mycosis Fungoides) | MTS Proliferation | > 25 | No inhibition of cell proliferation observed. | [4][5][6] |
| HuT 78 (Sézary Syndrome) | MTS Proliferation | > 25 | No inhibition of cell proliferation observed. | [4][5][6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Target cells
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Antagonist Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cells
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[1]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[1]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
Visualizations
CCR4 Signaling Pathway
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Mitigating Cytotoxicity
Caption: A streamlined workflow for addressing and mitigating the cytotoxicity of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram to guide troubleshooting efforts when encountering high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Flow Cytometry Gating for CCR4+ T Cell Subsets
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their flow cytometry experiments for the identification and characterization of CCR4+ T cell subsets.
Frequently Asked Questions (FAQs)
Q1: What are CCR4+ T cell subsets and why are they important?
A: C-C chemokine receptor 4 (CCR4) is a key chemokine receptor expressed on specific subsets of T lymphocytes.[1][2] Its primary role is to guide the migration of these cells to sites of inflammation and into tissues.[3] The most prominent CCR4-expressing T cell subsets include:
-
T helper type 2 (Th2) cells: These cells are crucial for mediating immune responses against extracellular parasites and are also heavily implicated in allergic diseases like asthma.[2][4]
-
Regulatory T cells (Tregs): This subset, characterized by the expression of CD4, CD25, and FoxP3, is vital for maintaining immune homeostasis and preventing autoimmunity.[5][6] A significant portion of Tregs expresses CCR4, which facilitates their migration to inflammatory sites to suppress excessive immune responses.
-
A subset of memory CD8+ T cells: While less characterized, a population of memory CD8+ T cells also expresses CCR4.[7][8][9] These cells can produce both type 1 and type 2 cytokines and are thought to be involved in cutaneous immunity.[8]
Understanding the distribution and function of these CCR4+ T cell subsets is critical in various research areas, including immunology, oncology, and the development of therapeutics for inflammatory and autoimmune diseases.
Q2: What is a typical immunophenotyping panel for identifying CCR4+ T cell subsets?
A: A well-designed antibody panel is crucial for accurately identifying CCR4+ T cell subsets. The specific markers will depend on the research question and the subsets of interest. Below are examples of basic and more comprehensive panels.
| Target Subset | Core Markers | Additional Markers for Deeper Phenotyping |
| General CCR4+ T cells | CD3, CD4, CD8, CCR4 | CD45RA, CCR7 (for naive/memory status)[10][11] |
| Th2 cells | CD3, CD4, CCR4, CXCR3, CCR6 | GATA3 (transcription factor), IL-4, IL-5, IL-13 (intracellular cytokines)[2] |
| Regulatory T cells (Tregs) | CD3, CD4, CD25, CD127, FoxP3, CCR4 | GITR, CTLA-4, Helios[5][6] |
| CCR4+ CD8+ T cells | CD3, CD8, CCR4, CD45RA, CD27, CD28 | CCR7, CCR5, Perforin, Granzyme A/B[7][9] |
Q3: What are the key considerations for sample preparation when analyzing CCR4+ T cells?
A: Proper sample preparation is critical for obtaining reliable flow cytometry data. Key considerations include:
-
Use fresh samples: Whenever possible, use freshly isolated peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions.[12] Freezing and thawing can affect cell viability and the expression of some surface markers.
-
Minimize processing time: Prolonged sample handling can lead to cell stress and altered marker expression.
-
Use appropriate anticoagulants: For blood samples, use heparin or EDTA to prevent clotting.
-
Red blood cell lysis: If using whole blood, ensure complete lysis of red blood cells as residual RBCs can interfere with analysis.
-
Maintain cell viability: Use appropriate buffers and keep cells on ice to maintain viability. Dead cells can non-specifically bind antibodies, leading to high background.[13] It is highly recommended to include a viability dye in your staining panel.
Troubleshooting Guides
Issue 1: Weak or no CCR4 signal
Q: I am not seeing a clear positive population for CCR4. What could be the issue?
A: A weak or absent CCR4 signal can be due to several factors. Here's a step-by-step troubleshooting guide:
-
Check Antibody and Staining Protocol:
-
Antibody Titration: Ensure you have properly titrated your anti-CCR4 antibody to determine the optimal concentration.[12] Using too little antibody will result in a weak signal.
-
Antibody Storage and Handling: Verify that the antibody has been stored correctly and has not expired.[13] Avoid repeated freeze-thaw cycles. For phycoerythrin (PE) or allophycocyanin (APC) based fluorophores, ensure they have not been frozen.[13]
-
Staining Conditions: Optimize incubation time and temperature. Staining at room temperature for 30 minutes is a common starting point for CCR4.[9]
-
-
Confirm Antigen Expression:
-
Positive Control: Include a positive control cell line or sample known to express CCR4 to validate your staining protocol and antibody performance.[14]
-
Low Expression Levels: CCR4 expression can be relatively low on some T cell subsets.[1] Consider using a bright fluorochrome for your CCR4 antibody to enhance detection.[15]
-
-
Instrument Settings:
-
Laser and Filter Configuration: Confirm that the correct laser is being used to excite the fluorochrome and that the emission is being collected in the appropriate channel.[13]
-
PMT Voltages: Ensure that the photomultiplier tube (PMT) voltages are set appropriately to resolve the positive and negative populations.
-
Issue 2: High background or non-specific staining
Q: My negative population is showing high fluorescence, making it difficult to set a gate for CCR4+ cells. How can I reduce this background?
A: High background can obscure true positive signals. Consider the following solutions:
-
Blocking Non-Specific Binding:
-
Fc Receptor Block: T cells can have Fc receptors that non-specifically bind antibodies.[13] Pre-incubate your cells with an Fc blocking reagent to prevent this.
-
Serum in Staining Buffer: Including serum (e.g., FBS) in your staining buffer can also help to block non-specific antibody binding.
-
-
Cell Viability and Debris:
-
Viability Dye: As mentioned, dead cells are a major source of non-specific staining.[13] Always include a viability dye to exclude dead cells from your analysis.
-
Debris Exclusion: Gate out debris based on forward and side scatter properties.
-
-
Antibody Concentration:
-
Titration: Using too much antibody can lead to high non-specific binding.[13] Ensure your antibody is properly titrated.
-
-
Washing Steps:
-
Sufficient Washing: Include adequate washing steps after antibody incubation to remove unbound antibodies.[13]
-
-
Autofluorescence:
-
Unstained Control: Always run an unstained control to assess the level of autofluorescence in your cell population.[13]
-
Issue 3: Difficulty in resolving CCR4+ Treg and Th2 subsets
Q: I am having trouble distinguishing between CCR4+ Tregs and CCR4+ Th2 cells. How can I improve their resolution?
A: Distinguishing between these two subsets requires a multi-parameter approach.
-
Refine Your Gating Strategy:
-
Treg Identification: For Tregs, a robust gating strategy is essential. Start by gating on CD4+ T cells, then identify the CD25high and CD127low/- population.[16][17][18] Finally, confirm this population with intracellular staining for the transcription factor FoxP3.[6][19]
-
Th2 Identification: Th2 cells are typically identified within the CD4+ T cell population as CXCR3- and CCR4+.[10][16] The inclusion of CCR6 can further help to distinguish them from Th17 cells (CCR4+CCR6+).[16]
-
-
Intracellular Cytokine Staining:
-
To definitively identify Th2 cells, you can perform intracellular staining for their signature cytokines, IL-4, IL-5, and IL-13, after in vitro stimulation.
-
-
Compensation:
-
Proper Compensation Controls: With multi-color panels, spectral overlap between fluorochromes is a significant issue.[20][21] Use single-stained compensation controls (beads or cells) for each fluorochrome in your panel to accurately calculate and apply compensation.[22]
-
Fluorescence Minus One (FMO) Controls: FMO controls are crucial for setting accurate gates, especially for markers with continuous or low expression like CCR4.[20] An FMO control for CCR4 would include all antibodies in your panel except for the anti-CCR4 antibody.
-
Experimental Protocols
Protocol 1: Immunophenotyping of Human CCR4+ T Cell Subsets from PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting and Viability: Count the cells and assess viability using a method like trypan blue exclusion.
-
Surface Staining: a. Resuspend up to 1x106 cells in 100 µL of flow cytometry staining buffer. b. Add Fc block and incubate for 10 minutes at 4°C. c. Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, CD4, CD8, CCR4, CD25, CD127, CXCR3, CCR6) at their pre-titrated optimal concentrations. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of staining buffer.
-
Viability Staining: Resuspend cells in buffer containing a viability dye and incubate according to the manufacturer's instructions.
-
(Optional) Intracellular Staining for FoxP3: a. After surface staining, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells as per the manufacturer's protocol.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis, especially for rare populations.[23]
Visualizations
Caption: A representative flow cytometry gating strategy for identifying CCR4+ Th2 and Treg subsets.
Caption: A typical experimental workflow for immunophenotyping of CCR4+ T cell subsets.
Caption: A simplified diagram of the CCR4 signaling pathway leading to T cell migration.
References
- 1. A degradatory fate for CCR4 suggests a primary role in Th2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effector and Regulatory CD4<sup>+</sup> T helper lineages in cancer [cancertreatmentjournal.com]
- 3. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 4. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Item - The gating strategies for memory and naïve T cell panels (panel 6), T cell subsets, and CXCR3 and Ca5R expression (panel 7). - Public Library of Science - Figshare [plos.figshare.com]
- 18. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 19. Regulatory T cells and Th1/Th2 in peripheral blood and their roles in asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compensation in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Real-Time Compensation in Flow Cytometry: A Real Need of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
"CCR4 antagonist 4" interference with other signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "CCR4 antagonist 4". The information provided will help address specific issues that may be encountered during experiments, with a focus on potential interference with other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor designed to block the interaction between the C-C chemokine receptor 4 (CCR4) and its primary ligands, CCL17 (TARC) and CCL22 (MDC).[1] CCR4 is a G protein-coupled receptor (GPCR) that, upon ligand binding, activates intracellular signaling cascades, including those involving Gαi and Gαq proteins.[1][2] This leads to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and activation of pathways like MAPK and PI3K, ultimately promoting immune cell migration and activation.[2][3] By competitively binding to CCR4, the antagonist prevents these downstream signaling events.[4]
Q2: I'm observing effects on cell proliferation and apoptosis that seem independent of CCR4 expression in my cell line. Could this compound have off-target effects?
Yes, it is possible. Small molecule inhibitors can sometimes interact with unintended targets, a phenomenon known as off-target effects.[3] While this compound is designed for selectivity, it may interact with other receptors or intracellular kinases, especially at higher concentrations. For instance, different classes of small molecule CCR4 antagonists exist, binding to different sites on the receptor, which can lead to varied cellular responses beyond just blocking chemotaxis, including effects on receptor internalization, cell proliferation, and apoptosis.[5]
Q3: What are the major signaling pathways that could potentially be affected by off-target activities of a CCR4 antagonist?
Researchers should be mindful of potential interference with major signaling pathways that regulate cell growth, survival, and inflammation. These include:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/Akt Pathway: A key pathway in regulating cell survival, growth, and metabolism.
-
NF-κB Pathway: A central regulator of inflammatory and immune responses.
-
JAK/STAT Pathway: Critical for cytokine signaling and immune cell function.
Unintended inhibition or activation of components within these pathways could lead to unexpected experimental outcomes.
Q4: How can I test for potential off-target effects of my this compound?
To investigate potential off-target effects, a tiered approach is recommended. This can include:
-
Kinase Selectivity Profiling: Screen the antagonist against a broad panel of kinases to identify any potential off-target kinase inhibition.[1][6]
-
Cell-Based Pathway Analysis: Use CCR4-negative cell lines to assess whether the antagonist still affects the phosphorylation status of key signaling proteins (e.g., p-ERK, p-Akt) or the activation of transcription factors (e.g., NF-κB).
-
Use of Structurally Unrelated Antagonists: Compare the observed off-target effect with that of a structurally different CCR4 antagonist. If the effect is unique to your antagonist, it is more likely an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of MAPK/ERK or PI3K/Akt Signaling
You are using this compound in your experiment and observe a decrease in the phosphorylation of ERK (p-ERK) or Akt (p-Akt), even in a cell line with low or no CCR4 expression.
-
Possible Cause: Off-target inhibition of an upstream kinase in the MAPK/ERK or PI3K/Akt pathway.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure your CCR4 antagonist is active against its intended target in a positive control experiment, such as a chemotaxis assay using a CCR4-expressing cell line.[3]
-
Western Blot Analysis in a CCR4-Negative Cell Line: Use a cell line confirmed to be CCR4-negative. Treat these cells with a dose range of your this compound and perform a western blot to detect p-ERK, total ERK, p-Akt, and total Akt. An effect in these cells would strongly suggest an off-target mechanism.
-
Kinase Profiling: Submit your this compound for a commercial kinase profiling service to screen for inhibitory activity against a broad panel of kinases. This will provide a comprehensive overview of its selectivity.[7]
-
Data Presentation
The following tables provide an example of how to present quantitative data when assessing the on-target and potential off-target activities of a CCR4 antagonist. Please note that the data presented here is illustrative and should be experimentally determined for your specific antagonist and experimental system.
Table 1: On-Target Potency of this compound
| Assay Type | Cell Line/System | Ligand | IC50 (nM) |
| [125I]-CCL22 Binding | CHO-hCCR4 Membranes | CCL22 | 25 |
| Calcium Mobilization | CCR4-expressing cells | CCL22 | 50 |
| Chemotaxis | Human Th2 cells | CCL17/CCL22 | 100 |
Table 2: Illustrative Off-Target Kinase Inhibition Profile of a Hypothetical CCR4 Antagonist
| Kinase Family | Representative Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Primary Target | CCR4 (functional assay) | 100 | 0.05 |
| Tyrosine Kinase | SRC | 65 | 5.2 |
| Serine/Threonine Kinase | ROCK1 | 45 | >10 |
| Serine/Threonine Kinase | PKA | 15 | >10 |
| Lipid Kinase | PI3Kα | 5 | >10 |
Experimental Protocols
Protocol 1: Western Blot for Assessing Off-Target Effects on MAPK/ERK and PI3K/Akt Pathways
This protocol describes how to detect changes in the phosphorylation status of ERK and Akt in a CCR4-negative cell line treated with a CCR4 antagonist.
-
Cell Culture and Treatment:
-
Plate a CCR4-negative cell line (e.g., HEK293T) in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
-
Include a positive control for pathway activation (e.g., EGF for MAPK/ERK, IGF-1 for PI3K/Akt) and a known inhibitor of the pathway (e.g., a MEK inhibitor for MAPK/ERK, a PI3K inhibitor for PI3K/Akt).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Akt (Ser473), and total Akt overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a compound against a panel of kinases, which is typically performed as a service by specialized companies.
-
Compound Submission:
-
Provide the this compound at a specified concentration and quantity.
-
-
Assay Principle (e.g., Radiometric Assay or Binding Assay):
-
Radiometric Kinase Assay: The assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase in the presence of the test compound.
-
Competitive Binding Assay (e.g., KINOMEscan™): This method quantifies the ability of the compound to displace a ligand from the ATP-binding site of the kinases in the panel.
-
-
Data Generation:
-
The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
The results are reported as the percentage of inhibition for each kinase.
-
-
Follow-up IC50 Determination:
-
For any kinases that show significant inhibition in the initial screen, a dose-response curve is generated to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Mandatory Visualizations
Caption: Canonical CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating unexpected effects of this compound.
References
- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Chemokine receptors antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Improving the Oral Bioavailability of CCR4 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered CCR4 antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma exposure of our oral CCR4 antagonist in preclinical animal studies. What are the likely causes?
Low and variable oral bioavailability is a common challenge for small molecule CCR4 antagonists. The primary reasons often include:
-
Low Aqueous Solubility: Many potent CCR4 antagonists are lipophilic and exhibit poor solubility in gastrointestinal fluids, which is a critical first step for absorption.
-
Poor Membrane Permeability: The compound may not efficiently traverse the intestinal epithelium to reach the bloodstream.
-
First-Pass Metabolism: The antagonist may be extensively metabolized by enzymes in the intestine and liver (e.g., Cytochrome P450s) before it reaches systemic circulation.[1]
Q2: What are the key physicochemical properties we should aim for to achieve good oral bioavailability with our CCR4 antagonist series?
To enhance the probability of good oral bioavailability, it is crucial to balance potency with drug-like properties. Key parameters to consider include:
-
Aqueous Solubility: Aim for adequate solubility in the physiological pH range of the gastrointestinal tract.
-
Permeability: The molecule should possess good passive permeability.
-
Metabolic Stability: The compound should exhibit low to moderate clearance to prevent rapid elimination.
Q3: What formulation strategies can we employ to improve the oral bioavailability of our lead CCR4 antagonist?
Several formulation strategies can significantly enhance the oral absorption of poorly soluble drugs.[2][3][4] These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[2][5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can improve its solubility and dissolution.[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs by forming a microemulsion in the gastrointestinal tract.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Sub-optimal results in a Caco-2 permeability assay.
Question: Our CCR4 antagonist shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction and a high efflux ratio. What does this indicate and how can we troubleshoot it?
Answer: This result suggests that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, limiting its net absorption.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is an efflux substrate.
-
Structural Modification: If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the molecule to reduce its affinity for the transporter. This may involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape.
-
Formulation Strategies: Certain excipients used in formulations, particularly some surfactants in SEDDS, can have an inhibitory effect on P-gp, which may help to improve absorption.[8]
Issue 2: High clearance observed in a liver microsomal stability assay.
Question: Our compound is rapidly metabolized in our human liver microsome assay. What are the next steps?
Answer: High clearance in a liver microsomal stability assay indicates that your compound is susceptible to significant first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes. This will likely lead to low oral bioavailability.
Troubleshooting Steps:
-
Identify the Metabolites: Use high-resolution mass spectrometry to identify the major metabolites formed during the assay. Understanding where the molecule is being modified is crucial for the next step.
-
Metabolic Site Blocking: Once the "soft spots" for metabolism are identified, medicinal chemists can attempt to block these sites through structural modifications (e.g., replacing a metabolically labile hydrogen with a fluorine atom) to improve metabolic stability.
-
Select a more stable analogue: If available, screen other compounds in your chemical series to identify analogues with inherently better metabolic stability.
Data Presentation: Impact of Formulation on Bioavailability
While specific data for every CCR4 antagonist is proprietary, the following table summarizes the typical fold-increase in oral bioavailability (as measured by the Area Under the Curve - AUC) observed for poorly soluble (BCS Class II) drugs when different formulation strategies are employed. This data can serve as a general guide for the expected improvements.
| Formulation Strategy | Example Drug(s) | Fold Increase in AUC (Compared to simple suspension) | Reference(s) |
| Solid Dispersion | Celecoxib | 29 to 132-fold increase in apparent solubility | [13] |
| Diflunisal | 6.6-fold increase in aqueous solubility | [14] | |
| SEDDS | δ-tocotrienol | Bioavailability of 31.5% | [10] |
| γ-tocotrienol | Bioavailability of 332% | [10] | |
| Cyclosporin A | Significant improvement | [11] |
Mandatory Visualizations
CCR4 Signaling Pathway
Caption: CCR4 signaling cascade upon ligand binding.
Experimental Workflow for Bioavailability Assessment
Caption: General workflow for assessing oral bioavailability.
Troubleshooting Logic for Low Oral Bioavailability
Caption: Decision tree for troubleshooting low bioavailability.
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a CCR4 antagonist in a buffered solution, simulating physiological conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate. Then, add phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations (e.g., in a range from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a set period (e.g., 2 hours) with gentle shaking. This allows the compound to precipitate out of solution if it is above its kinetic solubility limit.
-
Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a CCR4 antagonist and to identify if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate system for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral - A-B):
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
To assess efflux, perform the experiment in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a CCR4 antagonist in the presence of liver microsomes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation:
-
Pre-warm the reaction mixture and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH to the reaction mixture containing the test compound and microsomes.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijarsct.co.in [ijarsct.co.in]
Challenges in translating "CCR4 antagonist 4" preclinical data to clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR4 antagonist 4. The information is designed to address specific issues that may be encountered during preclinical experiments and to provide context for the challenges in translating these findings to clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that acts as an allosteric inhibitor of the C-C chemokine receptor type 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that, upon binding to its natural ligands, CCL17 (TARC) and CCL22 (MDC), initiates intracellular signaling cascades. These signaling pathways, primarily involving Gαi and Gαq proteins, lead to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and activation of the PI3K/Akt and MAPK pathways, ultimately resulting in immune cell migration (chemotaxis).[1][2][3] this compound blocks these signaling events, thereby inhibiting the migration of CCR4-expressing cells, such as regulatory T cells (Tregs) and Th2 cells.[2][4]
Q2: Which cell types express CCR4 and are relevant for my experiments?
CCR4 is predominantly expressed on various immune cells, including:
-
Regulatory T cells (Tregs): CCR4 is highly expressed on Tregs and plays a crucial role in their recruitment to the tumor microenvironment, where they suppress anti-tumor immune responses.[4][5][6]
-
T helper 2 (Th2) cells: These cells are involved in allergic and inflammatory responses.[3][7]
-
Cutaneous T-cell lymphoma (CTCL) cells: Malignant T cells in CTCL often overexpress CCR4.[5][7]
-
Other lymphocytes and tissues: CCR4 is also found on other lymphocyte subsets and in various tissues.[5]
The choice of cell line for your experiments will depend on your research focus (e.g., oncology, inflammation). Commonly used cell lines that express CCR4 include HUT78 and MOLT-4.[1] Primary human T cells are also a highly relevant model.[2]
Q3: What are the main challenges in translating preclinical data for CCR4 antagonists to clinical trials?
Translating preclinical findings for CCR4 antagonists into successful clinical outcomes is a significant challenge. Some of the key hurdles include:
-
Species Differences: Physiological and genetic differences between animal models and humans can lead to discrepancies in drug efficacy and toxicity. A CCR4 antagonist may show potent activity in a mouse model but fail to produce the same effect in humans.
-
Complexity of the Tumor Microenvironment: Preclinical models often do not fully replicate the complex interplay of cells and signaling molecules within the human tumor microenvironment.[8] The effectiveness of a CCR4 antagonist can be influenced by factors not present in simplified in vitro or in vivo models.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Achieving optimal drug exposure and target engagement in humans can be difficult to predict from preclinical studies. For instance, the small molecule CCR4 antagonist GSK2239633 was discontinued (B1498344) due to low exposure and target engagement in clinical trials.[4][9]
-
Safety and Off-Target Effects: CCR4 plays a role in normal immune function, and its blockade can lead to unintended consequences. For example, the monoclonal antibody Mogalizumab, which targets CCR4, can cause severe skin-related adverse events, possibly due to the depletion of Tregs.[7]
-
Lack of Predictive Biomarkers: Identifying patient populations most likely to respond to CCR4 antagonism remains a challenge, hindering the design of effective clinical trials.[8]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in chemotaxis assay results. | 1. Inconsistent cell health or passage number.2. Variation in chemoattractant (CCL17/CCL22) activity.3. Uneven cell seeding in Transwell inserts. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the assay.2. Aliquot and store chemoattractants at -80°C. Test each new batch for consistent activity.3. Pipette cell suspension carefully into the center of the insert and avoid introducing bubbles. |
| Low signal-to-noise ratio in calcium mobilization assay. | 1. Inadequate dye loading.2. Cell clumping.3. Suboptimal agonist concentration. | 1. Optimize dye loading time and concentration. Ensure cells are protected from light during incubation.[1]2. Gently triturate cells to ensure a single-cell suspension before dye loading.3. Perform a dose-response curve for the agonist (e.g., CCL22) to determine the EC80 concentration for use in the antagonist assay.[1] |
| Inconsistent IC50 values for this compound. | 1. Serial dilution errors.2. Variation in incubation times.3. Issues with the detection method. | 1. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.2. Strictly adhere to the specified pre-incubation times for the antagonist.[10]3. Ensure the detection reagent is properly prepared and that the plate reader is calibrated. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor growth inhibition in a syngeneic mouse model. | 1. Insufficient drug exposure at the tumor site.2. The chosen tumor model is not dependent on Treg infiltration via CCR4.3. Rapid development of resistance. | 1. Conduct pharmacokinetic studies to confirm adequate plasma and tumor concentrations of this compound.2. Analyze the tumor microenvironment of your model for the expression of CCR4 on Tregs and the presence of its ligands, CCL17 and CCL22.[6]3. Consider combination therapies, for example, with checkpoint inhibitors like anti-PD-L1 or anti-CTLA-4 antibodies, which have shown synergistic effects in preclinical models.[6] |
| Unexpected toxicity in animal models. | 1. Off-target effects of the antagonist.2. On-target toxicity due to the role of CCR4 in normal immune homeostasis. | 1. Screen this compound against a panel of other chemokine receptors and relevant off-targets.[6]2. Conduct detailed toxicology studies, including histopathology of key organs. Monitor for signs of autoimmune-like reactions. |
Quantitative Data Summary
The following tables summarize representative data for different modalities of CCR4 antagonists. Data for "this compound" should be benchmarked against these values.
Table 1: In Vitro Potency of Representative CCR4 Antagonists [11]
| Parameter | This compound (Small Molecule) | FLX475 (Small Molecule) | Mogalizumab (Monoclonal Antibody) |
| Target | Human CCR4 | Human CCR4 | Human CCR4 |
| Binding Affinity (Ki) | User to determine | ~2 nM | High Affinity (pM range) |
| Chemotaxis IC50 (CCL22) | User to determine | 3.5 nM | 0.1 nM |
| Mechanism of Action | Allosteric Antagonist | Allosteric Antagonist | Blocks Ligand Binding, ADCC |
| Selectivity vs. other Chemokine Receptors | User to determine | High | Highly Specific |
Table 2: Preclinical and Clinical Efficacy of Mogalizumab in Cutaneous T-Cell Lymphoma (MAVORIC Trial) [12][13]
| Endpoint | Mogalizumab | Vorinostat |
| Median Progression-Free Survival (PFS) | 7.7 months | 3.1 months |
| Overall Response Rate (ORR) | 28% | 5% |
| ORR in Blood Compartment | 68% | 19% |
| ORR in Skin Compartment | 42% | 16% |
Experimental Protocols
Chemotaxis (Transwell Migration) Assay
This assay measures the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.
Materials:
-
CCR4-expressing cells (e.g., Hut78, primary T cells)
-
Transwell inserts (5 µm pore size)
-
24-well companion plates
-
Recombinant human CCL17 or CCL22
-
This compound
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA)
-
Cell viability dye (e.g., Calcein-AM) or cell counter
Protocol:
-
Cell Preparation: Culture CCR4-expressing cells and harvest them in the exponential growth phase. Resuspend the cells in Assay Buffer to a final concentration of 2 x 10^6 cells/mL.[1]
-
Antagonist Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.[10]
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing the chemoattractant (e.g., 10 nM CCL22) to the lower wells of the 24-well plate.[1]
-
Include wells with Assay Buffer alone as a negative control for random migration.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10]
-
Quantification of Migration:
-
Data Analysis: Determine the percentage of migration inhibition for each antagonist concentration relative to the vehicle control and calculate the IC50 value.[10]
Calcium Mobilization Assay
This assay measures the ability of this compound to block the intracellular calcium influx induced by CCR4 activation.
Materials:
-
CCR4-expressing cells
-
This compound
-
Recombinant human CCL22
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with calcium and magnesium)
Protocol:
-
Cell Preparation: Resuspend cells in Assay Buffer at 1 x 10^6 cells/mL.
-
Dye Loading: Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at 37°C, protected from light.[2]
-
Washing: Wash the cells to remove excess dye and resuspend in Assay Buffer.
-
Antagonist Incubation: Add serial dilutions of this compound to the cell plate and incubate for 15-30 minutes at room temperature.[1]
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure calcium flux.
-
Acquire a baseline fluorescence reading.
-
Add the agonist (CCL22 at a pre-determined EC80 concentration) to the wells.[1]
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: Calculate the inhibition of the calcium response for each antagonist concentration and determine the IC50 value.
Receptor Occupancy (RO) Assay
This ex vivo assay determines the extent to which this compound engages its target on circulating immune cells.
Materials:
-
Freshly drawn human whole blood
-
This compound
-
Fluorescently labeled CCL22 (e.g., Alexa 647-labeled CCL22)
-
Antibodies for Treg markers (e.g., anti-CD4, anti-FOXP3)
-
Red blood cell lysis buffer
-
Flow cytometer
Protocol:
-
Antagonist Incubation: Incubate whole blood samples with escalating doses of this compound.[11]
-
Ligand Binding: Add a fluorescently labeled CCL22 ligand to bind to any unoccupied CCR4 receptors on the surface of Tregs.[11][14]
-
Cell Staining: Lyse the red blood cells and stain the remaining leukocytes with antibodies for Treg markers.[11]
-
Flow Cytometry: Analyze the samples by flow cytometry to quantify the binding of the fluorescently labeled CCL22 to the Treg population.[14]
-
Data Analysis: A dose-dependent decrease in the fluorescent signal indicates target engagement by this compound. Calculate the receptor occupancy at different antagonist concentrations.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. rapt.com [rapt.com]
- 7. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Spotlight on Mogamulizumab-Kpkc for Use in Adults with Relapsed or Refractory Mycosis Fungoides or Sézary Syndrome: Efficacy, Safety, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Review - Mogamulizumab (Poteligeo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rapt.com [rapt.com]
Non-specific binding of "CCR4 antagonist 4" in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with non-specific binding of "CCR4 antagonist 4" in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
"this compound," also known as compound 22, is a selective and potent small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1] Its mechanism of action involves blocking the binding of the natural chemokines, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[2] This inhibition disrupts the downstream signaling pathways that lead to the recruitment and activation of immune cells, such as T helper 2 (Th2) cells and regulatory T cells (Tregs).[3][4][5]
Q2: What are the common causes of high non-specific binding in assays involving CCR4 antagonists?
High non-specific binding (NSB) can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: The antagonist may interact non-specifically with plastic surfaces, filter membranes, or other proteins in the assay.[6][7]
-
Inappropriate Buffer Conditions: Suboptimal pH or low ionic strength in the assay buffer can promote non-specific interactions.[6]
-
Physicochemical Properties of the Antagonist: Highly lipophilic ("sticky") compounds are more prone to non-specific binding. Compound aggregation at high concentrations can also lead to non-specific inhibition.[7]
-
Presence of Serum: Serum proteins, like albumin, can bind to the antagonist, reducing its effective concentration and contributing to NSB.[7]
Q3: How is non-specific binding measured in a radioligand binding assay?
Non-specific binding is determined by measuring the binding of a radiolabeled ligand in the presence of a high concentration of an unlabeled competitor.[6][8] This competitor saturates the specific binding sites on the CCR4 receptor, ensuring that any remaining measured radioactivity is due to non-specific interactions.[6][8] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured without the competitor).[8][9]
Q4: What are the potential off-target liabilities for small-molecule CCR4 antagonists?
While specific off-target data for "this compound" is not widely available, small molecule antagonists in general can have off-target effects on ion channels (like hERG, which has implications for cardiotoxicity) and cytochrome P450 (CYP) enzymes, potentially leading to drug-drug interactions.[10] It is advisable to consider these potential interactions when designing and interpreting experiments.[10]
Quantitative Data Summary
The following table summarizes the in vitro potency of "this compound" from available data.
| Assay Type | Ligand/Stimulus | IC50 |
| CCR4 Binding | - | 0.02 µM |
| Chemotaxis | MDC | 0.007 µM |
| Ca2+ Mobilization | - | 0.003 µM |
| (Data sourced from MedchemExpress)[1] |
The table below provides a template for presenting potential off-target data. Researchers are encouraged to evaluate "this compound" against relevant off-targets.
| Off-Target | Assay Type | IC50 / % Inhibition @ [Concentration] |
| hERG | Patch Clamp | Data not available |
| CYP3A4 | Biochemical Assay | Data not available |
| Other Chemokine Receptors (e.g., CCR2, CCR5) | Binding or Functional Assay | Data not available |
Troubleshooting Guides
Issue 1: High background signal in a cell-based fluorescence assay.
-
Possible Cause: Autofluorescence from the compound, cellular components, or media.[7] Non-specific binding of the antagonist to the cell surface or plate.[7]
-
Troubleshooting Steps:
-
Run a control: Measure the fluorescence of the antagonist in media without cells to check for compound autofluorescence.
-
Optimize wash steps: Ensure thorough and consistent washing to remove unbound antagonist.[7][11]
-
Use appropriate plates: For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk.[7]
-
Add a detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) in the assay buffer to reduce non-specific binding to plasticware.[6]
-
Include a blocking agent: Use a blocking agent like bovine serum albumin (BSA) in your buffer to reduce non-specific binding.[11]
-
Issue 2: High non-specific binding in a radioligand binding assay.
-
Possible Cause: Suboptimal buffer composition, leading to electrostatic interactions.[6] The radioligand or antagonist is sticking to the filter or plate.
-
Troubleshooting Steps:
-
Adjust buffer pH: The pH can influence the charge of the antagonist and receptor.[6]
-
Increase ionic strength: Adding salt (e.g., 50-150 mM NaCl) to the buffer can reduce electrostatic interactions.[6][12]
-
Add BSA: Include 0.1-0.5% BSA in the binding buffer to reduce non-specific binding to tubes and filters.
-
Optimize washing: Increase the volume and number of washes with ice-cold buffer.[8]
-
Test different filter types: Some ligands exhibit lower non-specific binding with certain types of filter materials.[8]
-
Issue 3: Inconsistent IC50 values between different assays (e.g., binding vs. functional).
-
Possible Cause: Differences in assay conditions (e.g., buffer components, temperature, incubation time). The antagonist may have different potencies in inhibiting binding versus downstream functional responses.
-
Troubleshooting Steps:
-
Standardize assay conditions: Where possible, use similar buffer components and incubation parameters across assays.
-
Confirm on-target activity: Use a structurally unrelated CCR4 antagonist as a control to verify that the observed effect is due to CCR4 inhibition.[10]
-
Evaluate for biased agonism: CCR4 can signal through both G-protein and β-arrestin pathways.[13][14] Antagonists may differentially affect these pathways. Consider running multiple functional assays (e.g., calcium mobilization and β-arrestin recruitment) to characterize the antagonist's profile.
-
Experimental Protocols
1. Radioligand Competition Binding Assay
This assay measures the ability of "this compound" to compete with a radiolabeled ligand for binding to CCR4.[9]
-
Materials:
-
Membrane preparations from CCR4-expressing cells.[9]
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22).[9]
-
Unlabeled CCR4 ligand (for determining non-specific binding, e.g., CCL22).[9]
-
"this compound".
-
Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[9]
-
Glass fiber filter mats.[9]
-
Scintillation counter.[9]
-
-
Procedure:
-
Set up the following in a 96-well plate in triplicate:
-
Total Binding: Membrane preparation, radiolabeled ligand, and Binding Buffer.[9]
-
Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of unlabeled CCL22 (e.g., 1 µM).[9]
-
Competition: Membrane preparation, radiolabeled ligand, and serial dilutions of "this compound".[9]
-
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter mat to separate bound from free radioligand.[9]
-
Wash the filters multiple times with ice-cold Binding Buffer.[9]
-
Measure the radioactivity on the filters using a scintillation counter.[9]
-
Calculate specific binding by subtracting non-specific binding from total binding.[9]
-
Plot the percentage of specific binding against the log concentration of "this compound" to determine the IC50 value.[9]
-
2. Calcium Mobilization Assay
This assay measures the ability of "this compound" to block the increase in intracellular calcium concentration induced by a CCR4 agonist.[9]
-
Materials:
-
CCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCR4 agonist (e.g., CCL22).
-
"this compound".
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Load CCR4-expressing cells with the calcium-sensitive dye.
-
Plate the cells in a 96- or 384-well plate.
-
Add serial dilutions of "this compound" to the wells and incubate.
-
Place the plate in the FLIPR instrument.
-
Add a fixed concentration of the CCR4 agonist (e.g., CCL22) to all wells to stimulate the cells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 of "this compound" by plotting the inhibition of the calcium response against the antagonist concentration.
-
Visualizations
Caption: CCR4 signaling cascade upon ligand binding and antagonist inhibition.
Caption: Workflow for troubleshooting non-specific binding in biochemical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. graphpad.com [graphpad.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. benchchem.com [benchchem.com]
- 14. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability and storage of "CCR4 antagonist 4"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability, storage, and handling of CCR4 antagonist 4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] For example, a stock solution of 10 mM can be prepared by dissolving the appropriate mass of the compound in DMSO. To aid dissolution, vortex the solution and use sonication if necessary.[1][2] Ensure that the compound is fully dissolved and the solution is clear before storage.
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For the solid powder, storage at -20°C is recommended for long-term stability. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]
Q3: Why is it important to aliquot stock solutions?
A3: Aliquoting stock solutions into single-use volumes is a critical step to prevent degradation of the compound.[3] Repeated freeze-thaw cycles can introduce moisture and lead to the precipitation or degradation of the antagonist, ultimately affecting its potency and the reproducibility of your experimental results.
Q4: For how long can I store the stock solution of this compound?
A4: Based on general guidelines for small molecule inhibitors, stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[3] For optimal results, it is always best to use freshly prepared solutions or solutions that have been stored for the shortest possible time.
Q5: How should I prepare working solutions from the stock solution for my experiments?
A5: It is recommended to prepare working solutions fresh for each experiment.[1] Thaw a single aliquot of the stock solution at room temperature. To prevent precipitation, it is advisable to perform serial dilutions of the DMSO stock in your cell culture medium or experimental buffer.[2] The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO without the antagonist) in your experiments.[2]
Data Presentation: Storage and Stability
While specific long-term stability data for "this compound" is not publicly available, the following tables provide a summary of the recommended storage conditions and a template for presenting stability data. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store under desiccating conditions. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[3] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[3] |
Table 2: Template for HPLC-Based Stability Assessment of this compound in Solution
| Solvent | Storage Temperature | Time Point | Purity (%) by HPLC | Observations |
| DMSO | -80°C | 0 hours | ||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| Aqueous Buffer (pH 7.4) | 4°C | 0 hours | ||
| 8 hours | ||||
| 24 hours | ||||
| 37°C | 0 hours | |||
| 4 hours | ||||
| 8 hours |
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock or Working Solutions
-
Possible Cause:
-
Low Solubility: The concentration of the antagonist may exceed its solubility limit in the chosen solvent or buffer.
-
Improper Storage: Repeated freeze-thaw cycles can lead to precipitation.
-
Solvent Quality: The use of non-anhydrous DMSO, which is hygroscopic, can reduce the solubility of the compound.[1]
-
-
Solution:
-
Prepare a more dilute stock solution.
-
When preparing working solutions in aqueous buffers, add the DMSO stock solution slowly while vortexing to ensure rapid mixing.[1]
-
If precipitation is observed after thawing, gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[1]
-
Always use high-purity, anhydrous DMSO.[1]
-
Issue 2: Inconsistent or No Biological Activity
-
Possible Cause:
-
Compound Degradation: The antagonist may have degraded due to improper storage or handling.
-
Inaccurate Concentration: The actual concentration of the active compound may be lower than expected due to precipitation or degradation.
-
Cell Line Issues: The target cells may have low or no CCR4 expression.
-
-
Solution:
-
Use a fresh aliquot of the antagonist from a properly stored stock.
-
Confirm the purity and concentration of your stock solution using an analytical method like HPLC.
-
Verify the expression of CCR4 on your target cells using techniques such as flow cytometry or Western blotting.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solution over time.
-
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 HPLC column
-
HPLC-grade acetonitrile (B52724) and water
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[1]
-
Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested.
-
Time Points and Incubation: Aliquot the working solution into separate vials for each time point (e.g., 0, 2, 4, 8, 24 hours). Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]
-
Sample Analysis: At each time point, inject an aliquot of the solution into the HPLC system.
-
Data Analysis: Analyze the resulting chromatograms to determine the peak area of the intact this compound. Calculate the percentage of the antagonist remaining at each time point relative to the initial time point (t=0).
-
Visualizations
Caption: Simplified CCR4 signaling pathway upon ligand binding.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
In Vitro Showdown: A Comparative Guide to CCR4 Antagonist 4 and Mogamulizumab
For Immediate Release
In the landscape of targeted therapies, molecules inhibiting the C-C chemokine receptor 4 (CCR4) are of significant interest to researchers in immunology and oncology. This guide provides an in-depth in vitro comparison of a novel small molecule, CCR4 antagonist 4, and the approved monoclonal antibody, Mogamulizumab. Both agents target CCR4, a key receptor in the migration of regulatory T cells (Tregs) and T helper 2 (Th2) cells, but through distinct mechanisms of action.[1][2] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their in vitro performance.
At a Glance: Key In Vitro Characteristics
| Parameter | This compound (Small Molecule) | Mogamulizumab (Monoclonal Antibody) |
| Primary Mechanism of Action | Blocks chemokine binding and subsequent intracellular signaling.[3] | Induces Antibody-Dependent Cellular Cytotoxicity (ADCC).[4][5] |
| Target Binding | Selective and potent antagonist of CCR4.[3] | High-affinity binding to the N-terminal domain of CCR4.[6] |
| Effect on Cell Migration | Potent inhibitor of chemokine-mediated chemotaxis.[3] | Can block ligand binding.[7] |
| Cell Lysis | Does not induce direct cell lysis. | Potent inducer of ADCC, leading to the lysis of CCR4-expressing cells.[4][8] |
| Downstream Signaling Inhibition | Directly inhibits Ca2+ mobilization.[3] | Does not directly inhibit downstream signaling pathways.[4] |
Quantitative In Vitro Performance
The following tables summarize the available quantitative data for this compound and Mogamulizumab from in vitro studies. It is important to note that the data for each agent has been compiled from separate studies, and direct head-to-head comparative studies are not yet publicly available.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value (µM) |
| CCR4 Binding | IC50 | 0.02 |
| MDC-mediated Chemotaxis | IC50 | 0.007 |
| Ca2+ Mobilization | IC50 | 0.003 |
Data sourced from MedchemExpress.com.[3]
Table 2: In Vitro Characteristics of Mogamulizumab
| Assay Type | Metric | Value |
| Binding Affinity (to CCR4) | Ki | High Affinity (pM range) |
| Chemotaxis IC50 (CCL22) | IC50 | 0.1 nM |
| Primary Cellular Effect | - | Antibody-Dependent Cellular Cytotoxicity (ADCC) |
Data for binding affinity and chemotaxis IC50 are derived from comparative tables in published literature.[7]
Mechanisms of Action: A Tale of Two Approaches
This compound and Mogamulizumab employ fundamentally different strategies to target CCR4-expressing cells.
This compound: The Signal Blocker
As a small molecule antagonist, this compound functions by directly competing with the natural chemokine ligands of CCR4, namely CCL17 and CCL22.[1] By occupying the receptor, it prevents the initiation of downstream signaling cascades that are crucial for cell migration.[1] This inhibitory action has been quantified through its low IC50 values in chemotaxis and calcium mobilization assays.[3] Some small molecule CCR4 antagonists have also been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines in vitro.[9][10]
Mogamulizumab: The Cell Executioner
Mogamulizumab is a humanized monoclonal antibody that targets CCR4-expressing cells for destruction by the immune system.[5] Its primary mechanism of action is Antibody-Dependent Cellular Cytotoxicity (ADCC).[4][8] Upon binding to CCR4 on a target cell, the Fc region of Mogamulizumab is recognized by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, triggering the release of cytotoxic granules and subsequent lysis of the target cell.[8][11] Mogamulizumab has a defucosylated Fc region, a modification that enhances its ADCC activity.[4][5] While it binds with high affinity to CCR4, its primary therapeutic effect in vitro is not the direct inhibition of signaling but the elimination of CCR4-positive cells.[4][6]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and assays discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
1. Chemotaxis Assay (Transwell Migration)
-
Principle: This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[12]
-
Cell Lines: CCR4-expressing T-cell lines (e.g., Hut78) or primary T cells.[13]
-
Protocol:
-
CCR4-expressing cells are harvested, washed, and resuspended in assay buffer.
-
Cells are pre-incubated with various concentrations of the CCR4 antagonist or vehicle control.
-
A chemoattractant solution (e.g., CCL17 or CCL22) is added to the lower chamber of a Transwell plate.[12]
-
The cell suspension is added to the upper chamber (the insert with a porous membrane).
-
The plate is incubated for a period to allow for cell migration through the membrane.
-
The number of migrated cells in the lower chamber is quantified, often by using a fluorescent dye and a plate reader or by cell counting.[12]
-
2. Calcium Flux Assay
-
Principle: This assay measures the ability of a compound to block the chemokine-induced increase in intracellular calcium, a key downstream event in CCR4 signaling.[14]
-
Cell Lines: CHO or HEK293 cells stably expressing human CCR4.[14]
-
Protocol:
-
CCR4-expressing cells are seeded in a microplate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
The CCR4 antagonist at various concentrations is added to the wells.
-
After an incubation period, a CCR4 agonist (e.g., CCL22) is added to stimulate the cells.
-
The change in fluorescence, indicating intracellular calcium mobilization, is measured in real-time using a fluorescence plate reader.[14]
-
3. β-Arrestin Recruitment Assay
-
Principle: This assay measures the recruitment of β-arrestin to the activated CCR4 receptor, a process involved in receptor desensitization and signaling.
-
Methodology: Often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay). The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment. Ligand-induced recruitment brings the fragments together, forming a functional enzyme that generates a detectable signal.[15][16]
-
Protocol:
-
Cells co-expressing the tagged CCR4 and β-arrestin are plated.
-
The antagonist is added and incubated.
-
A CCR4 agonist is added to stimulate the cells.
-
A detection reagent is added, and the resulting signal (e.g., chemiluminescence) is measured.[15]
-
4. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Principle: This assay quantifies the ability of an antibody to induce the lysis of target cells by effector immune cells.[11]
-
Cells:
-
Target cells: CCR4-expressing cell line.
-
Effector cells: Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs).[11]
-
-
Protocol:
-
Target cells are labeled with a detectable marker, such as a fluorescent dye or a radioactive isotope like ⁵¹Cr.
-
The labeled target cells are incubated with serial dilutions of the antibody (Mogamulizumab).
-
Effector cells are added to the antibody-coated target cells at a specific effector-to-target cell ratio.
-
The co-culture is incubated for several hours.
-
Cell lysis is quantified by measuring the release of the label from the target cells into the supernatant.[11][17]
-
Conclusion
This compound and Mogamulizumab represent two distinct and compelling strategies for targeting the CCR4 pathway. In vitro data highlights that this compound is a potent inhibitor of chemokine-induced signaling and cell migration. In contrast, Mogamulizumab's primary in vitro strength lies in its ability to mediate potent ADCC, leading to the direct elimination of CCR4-expressing cells. The choice between these two modalities in a research or therapeutic context will depend on the desired biological outcome: the blockade of T-cell trafficking versus the depletion of specific T-cell populations. Further head-to-head comparative studies are warranted to fully elucidate their relative in vitro and in vivo efficacy and potential for synergistic applications.
References
- 1. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mogamulizumab - NCI [dctd.cancer.gov]
- 5. Mogamulizumab and the treatment of CCR4-positive T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1/2 study of mogamulizumab, a defucosylated anti-CCR4 antibody, in previously treated patients with cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. "Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma" by José S Enriquez, Xiaohong Wang et al. [digitalcommons.library.tmc.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bioagilytix.com [bioagilytix.com]
- 12. benchchem.com [benchchem.com]
- 13. karger.com [karger.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Comparative Guide to Small Molecule CCR4 Inhibitors: Benchmarking CCR4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immunology and oncology. Its role in mediating the migration of key immune cell populations, such as T helper 2 (Th2) cells and regulatory T cells (Tregs), positions it as a critical node in various pathological processes, including allergic inflammation and tumor immune evasion.[1] A growing number of small molecule inhibitors targeting CCR4 are under investigation, each with distinct pharmacological profiles. This guide provides a comparative analysis of "CCR4 antagonist 4" against other notable small molecule CCR4 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action of CCR4 Antagonists
CCR4 antagonists function by blocking the interaction between the CCR4 receptor and its cognate chemokines, primarily CCL17 (TARC) and CCL22 (MDC).[1] This inhibition disrupts the downstream signaling cascades that lead to the chemotaxis, or directed migration, of CCR4-expressing immune cells to sites of inflammation or tumor microenvironments.[1] By preventing the recruitment of these cells, CCR4 antagonists can modulate the immune response, offering therapeutic potential in a range of diseases.[1]
Performance Comparison of Small Molecule CCR4 Inhibitors
The following table summarizes the in vitro potency of "this compound" in comparison to other well-characterized small molecule CCR4 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or pIC50 values, which are standard measures of a compound's efficacy in inhibiting a specific biological function.
| Antagonist | Assay Type | Target/Cell Line | Ligand | IC50/pIC50 | Reference |
| This compound | CCR4 Binding | Not specified | Not specified | 20 nM | [2][3] |
| MDC-mediated Chemotaxis | Not specified | MDC (CCL22) | 7 nM | [3][4] | |
| Ca2+ Mobilization | Not specified | Not specified | 3 nM | [3][4] | |
| C021 | [35S]GTPγS Binding | Human CCR4 | CCL22 | 18 nM | [5] |
| Chemotaxis | Human cells | Not specified | 140 nM | [5] | |
| AZD2098 | Calcium Influx | hCCR4-expressing CHO cells | CCL22 | pIC50 = 7.5 | [5] |
| K777 | CCL17 Binding | Hut78 | CCL17 | 57 nM | [5] |
| Chemotaxis | Hut78 | CCL17 | 8.9 nM | [5] | |
| GSK2239633A | [125I]-TARC Binding | Human CCR4 | TARC (CCL17) | pIC50 = 7.96 | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize CCR4 antagonists are provided below. These protocols are essential for the accurate and reproducible evaluation of inhibitor performance.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR4 receptor, thereby determining its binding affinity (Ki) or inhibitory concentration (IC50).[7]
Materials:
-
Cell membranes from cells stably expressing human CCR4 (e.g., CHO cells).
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-TARC).[6][7]
-
Unlabeled CCR4 ligand for determining non-specific binding.
-
Test compounds (CCR4 antagonists).
-
Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[1]
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled CCR4 ligand.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
To determine non-specific binding, a high concentration of unlabeled ligand is added to a set of control wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filter mats.
-
The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.[6]
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[8]
Materials:
-
CCR4-expressing cells (e.g., Hut78, CEM, or primary T cells).[8]
-
Chemoattractant: Recombinant human CCL17 or CCL22.[8]
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA).[8]
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes) and 24-well plates.[8]
-
Test compounds.
-
Cell counting method (e.g., flow cytometer, image cytometer, or cell viability reagent).[9]
Procedure:
-
A solution containing the chemoattractant (e.g., CCL17 or CCL22) is placed in the lower chamber of the transwell plate.
-
CCR4-expressing cells, pre-incubated with various concentrations of the test compound or vehicle control, are placed in the upper chamber of the transwell insert.
-
The plate is incubated for a period (e.g., 2-4 hours) to allow for cell migration through the porous membrane of the insert towards the chemoattractant in the lower chamber.[1]
-
The number of migrated cells in the lower chamber is quantified.
-
The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the cell migration induced by the chemoattractant.
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the intracellular calcium flux that occurs upon agonist binding to CCR4, a key downstream signaling event.[10]
Materials:
-
CCR4-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4, Fluo-8).[10]
-
Assay Buffer.
-
Agonist: Recombinant human CCL17 or CCL22.
-
Test compounds.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
CCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
The cells are then stimulated with a specific concentration of the CCR4 agonist (e.g., CCL22).
-
The resulting transient increase in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.
Visualizing Key Pathways and Workflows
To further elucidate the context of CCR4 antagonist evaluation, the following diagrams, generated using the DOT language, illustrate the CCR4 signaling pathway and a typical experimental workflow for screening these inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR4-IN-22 | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Efficacy Showdown: A Comparative Analysis of CCR4 Antagonist 4 and FLX475 in Immunotherapy Research
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 17, 2025 – In the rapidly evolving landscape of cancer immunotherapy, the C-C chemokine receptor 4 (CCR4) has emerged as a critical target for modulating the tumor microenvironment. This guide provides a detailed comparative analysis of two small molecule CCR4 antagonists: "CCR4 antagonist 4" (also known as Compound 22) and FLX475 (tivumecirnon), offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy based on available preclinical and clinical data.
Introduction to CCR4 Antagonism
The CCR4 receptor plays a pivotal role in immune suppression within the tumor microenvironment (TME).[1] It is highly expressed on regulatory T cells (Tregs), a subset of T cells that dampen the anti-tumor immune response.[1][2] The ligands for CCR4, CCL17 and CCL22, are often secreted by tumor cells, creating a chemical gradient that recruits Tregs into the TME.[1][2] By blocking the CCR4 receptor, antagonists can inhibit the infiltration of these immunosuppressive cells, thereby enhancing the body's natural ability to fight cancer.[1][2] Both "this compound" and FLX475 are small molecules designed to inhibit this interaction.
Quantitative Data Summary
A direct head-to-head comparative study of "this compound" and FLX475 has not been identified in the public domain. The following tables summarize the available quantitative data for each compound from various independent studies.
Table 1: In Vitro Potency and Activity
| Parameter | This compound (Compound 22) | FLX475 (Tivumecirnon) |
| Target | C-C Chemokine Receptor 4 (CCR4) | C-C Chemokine Receptor 4 (CCR4) |
| Mechanism of Action | Selective CCR4 antagonist | Potent and selective oral CCR4 antagonist |
| Receptor Binding IC50 | 0.02 µM | Not explicitly reported in nM, but high affinity is implied |
| Chemotaxis Inhibition IC50 | 0.007 µM (MDC-mediated) | Low double-digit nM range in 100% serum |
| Ca2+ Mobilization IC50 | 0.003 µM | Potent inhibition of calcium flux |
Table 2: Preclinical and Clinical Efficacy Overview
| Indication/Model | This compound (Compound 22) | FLX475 (Tivumecirnon) |
| Allergic Inflammation Models | Ameliorates atopic dermatitis-like skin lesions by inhibiting Th2 cell infiltration.[3] Effectively attenuates airway hyperresponsiveness and eosinophilia in a mouse model of asthma.[4] | Not a primary focus of reported studies. |
| Cancer Models (Preclinical) | Inhibited tumor growth in a cutaneous T-cell lymphoma (CTCL) xenograft mouse model (as another Class I antagonist, C021).[5] | Inhibited tumor growth and increased tumor regression as a single agent in syngeneic tumor models.[6] Potentiated the anti-tumor effects of checkpoint inhibitors (anti-PD-L1, anti-CTLA-4).[2] |
| Clinical Trial Evidence | No clinical trial data available. | Has undergone Phase 1/2 clinical trials as a monotherapy and in combination with pembrolizumab (B1139204) in various advanced cancers.[7][8][9][10] |
| Observed Clinical Activity | Not applicable. | Monotherapy: Complete responses observed in patients with EBV+ NK/T cell lymphoma.[11] Combination with Pembrolizumab: Partial responses observed in checkpoint inhibitor-naïve non-small-cell lung cancer (NSCLC) and EBV-positive gastric cancer.[11] |
Mechanism of Action and Signaling Pathway
Both "this compound" and FLX475 function by blocking the binding of the chemokines CCL17 and CCL22 to the CCR4 receptor. This action inhibits the downstream signaling cascade that leads to the migration of Tregs into the tumor microenvironment.
Caption: CCR4 signaling pathway and the inhibitory mechanism of its antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of CCR4 antagonists.
Chemotaxis Assay (Transwell Migration)
This assay is fundamental for assessing the ability of a CCR4 antagonist to inhibit the migration of immune cells towards a chemokine gradient.
Objective: To quantify the inhibition of CCR4-mediated cell migration by "this compound" or FLX475.
Materials:
-
CCR4-expressing cells (e.g., primary human Tregs, or cell lines like HUT78).
-
Transwell inserts (5 µm pore size).
-
Recombinant human CCL17 or CCL22.
-
Test compounds ("this compound" or FLX475).
-
Assay buffer (e.g., RPMI 1640 with 1% BSA).
-
Cell viability dye (e.g., Calcein-AM) or a cell counter.
Procedure:
-
Cell Preparation: Culture and harvest CCR4-expressing cells. Resuspend in assay buffer to a final concentration of 2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of the test antagonist or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add assay buffer containing the chemoattractant (e.g., 10 nM CCL22) to the lower wells of a 24-well plate. Place the Transwell inserts into the wells. Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be achieved by staining the migrated cells with a fluorescent dye and measuring the fluorescence, or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
In Vivo Tumor Model Efficacy Study
Syngeneic mouse tumor models with a competent immune system are essential for evaluating the in vivo efficacy of immunomodulatory agents like CCR4 antagonists.
Objective: To evaluate the anti-tumor efficacy of "this compound" or FLX475, alone or in combination with other immunotherapies.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma).
-
"this compound" or FLX475 formulated for oral administration.
-
Checkpoint inhibitors (e.g., anti-PD-L1 antibody).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle control, antagonist monotherapy, checkpoint inhibitor monotherapy, combination therapy).
-
Dosing: Administer the CCR4 antagonist orally, typically once daily. Administer checkpoint inhibitors as per their established protocol (e.g., intraperitoneal injection twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment.
Caption: A representative workflow for the evaluation of CCR4 antagonists.
Conclusion and Future Directions
The available data indicates that FLX475 is a well-characterized CCR4 antagonist with a substantial body of preclinical and clinical evidence supporting its development as a cancer immunotherapy agent.[6][7][11][12][13] It has demonstrated both single-agent activity and the ability to enhance the efficacy of checkpoint inhibitors in clinical trials.[11]
"this compound" (Compound 22) has shown potent in vitro activity and preclinical efficacy in models of allergic inflammation.[3][4] While its potential in oncology is suggested by the activity of other Class I CCR4 antagonists, there is a clear need for more extensive in vivo cancer model studies and publicly available data to fully assess its comparative efficacy.
For researchers in the field, the choice between these or other CCR4 antagonists will depend on the specific research question, the therapeutic indication of interest, and the availability of the compounds for investigation. The detailed protocols provided herein offer a standardized framework for such evaluations. As more data on novel CCR4 antagonists becomes available, direct comparative studies will be invaluable in determining the most promising candidates for clinical advancement in the fight against cancer.
References
- 1. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapt.com [rapt.com]
- 3. researchgate.net [researchgate.net]
- 4. A new antagonist for CCR4 attenuates allergic lung inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. rapt.com [rapt.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 1/2 Dose-Escalation and Expansion Study of FLX475 Alone and in Combination with Pembrolizumab in Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Facebook [cancer.gov]
- 11. asco.org [asco.org]
- 12. Discovery and early clinical development of FLX475, a potent and selective CCR4 inhibitor - American Chemical Society [acs.digitellinc.com]
- 13. rapt.com [rapt.com]
A Head-to-Head In Vivo Comparison of CCR4 Antagonists for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of different C-C chemokine receptor 4 (CCR4) antagonists, a promising class of molecules in the field of cancer immunotherapy. By blocking the CCR4 pathway, these antagonists aim to inhibit the recruitment of regulatory T cells (Tregs) into the tumor microenvironment, thereby enhancing anti-tumor immune responses. This document summarizes key in vivo performance data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows to aid in the evaluation and selection of these therapeutic agents.
Quantitative Performance Benchmark of CCR4 Antagonists
The following table summarizes the in vivo efficacy of various CCR4 antagonists from preclinical studies. The data is compiled from publicly available research and offers a comparative overview of their anti-tumor activity in different cancer models.
| Antagonist | Class | Tumor Model | Dosing Regimen | Key In Vivo Efficacy |
| FLX475 | Small Molecule | CT26 Colon Carcinoma (Syngeneic) | Oral administration | Showed modest single-agent efficacy and significantly reduced tumor growth when combined with anti-PD-L1 or anti-CTLA-4 antibodies.[1] |
| C021 | Small Molecule (Class I) | Cutaneous T-cell Lymphoma (CTCL) Xenograft (HuT 78 cells) | Intraperitoneal or subcutaneous injections (2 or 5 mg/kg) | Significantly inhibited tumor growth in a dose-dependent manner.[2] |
| AZD-2098 | Small Molecule (Class II) | Cutaneous T-cell Lymphoma (CTCL) Xenograft (HuT 78 cells) | Not specified in detail | Did not show significant tumor growth inhibition in the CTCL xenograft model.[2] |
| Mogamulizumab | Monoclonal Antibody | Cutaneous T-cell Lymphoma (CTCL) | Intravenous infusion (0.1, 0.3, and 1.0 mg/kg) | Demonstrated a global overall response rate of 36.8% in previously treated patients, with a higher response rate of 47.1% in Sézary syndrome.[3][4] |
| AF-399/420/18025 | Small Molecule | Pancreatic Cancer (Syngeneic, Orthotopic) | Prophylactic and therapeutic application | Showed a survival benefit and decreased macrophage density in the tumor.[5] |
CCR4 Signaling Pathway and Antagonist Mechanism of Action
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) primarily expressed on Tregs and other T-cell subsets.[6] Its ligands, CCL17 and CCL22, are often secreted by tumor cells and tumor-associated macrophages. The binding of these chemokines to CCR4 initiates a signaling cascade that leads to the migration of Tregs into the tumor microenvironment, where they suppress the activity of cytotoxic T lymphocytes (CTLs) and other anti-tumor immune cells. CCR4 antagonists block this interaction, thereby preventing Treg infiltration and promoting an immune-permissive tumor microenvironment.
Experimental Protocols for In Vivo Evaluation
The following are generalized protocols for key in vivo experiments cited in the comparison of CCR4 antagonists. These protocols are based on methodologies reported in preclinical studies.
Syngeneic Tumor Model (e.g., CT26 Colon Carcinoma for FLX475)
A syngeneic mouse tumor model is crucial for evaluating immunomodulatory agents as it utilizes mice with a competent immune system.
1. Cell Culture and Implantation:
-
CT26 colon carcinoma cells are cultured in appropriate media.
-
BALB/c mice are subcutaneously inoculated with a specific number of CT26 cells (e.g., 1 x 10^6 cells) in the flank.
2. Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.
3. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
FLX475 is administered orally at a specified dose and schedule.
-
For combination studies, checkpoint inhibitors (e.g., anti-PD-L1 or anti-CTLA-4 antibodies) are administered via intraperitoneal injection.
4. Efficacy Assessment:
-
Primary efficacy is determined by comparing tumor growth inhibition between treated and control groups.
-
At the end of the study, tumors can be excised for further analysis, such as flow cytometry or immunohistochemistry to assess the composition of tumor-infiltrating lymphocytes (TILs), including the ratio of effector T cells to Tregs.
Xenograft Tumor Model (e.g., CTCL for C021 and AZD-2098)
Xenograft models are used to evaluate the efficacy of anti-cancer agents on human cancer cells in an in vivo setting.
1. Cell Culture and Implantation:
-
Human CTCL cell lines (e.g., HuT 78) are cultured in appropriate media.
-
Immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with a specific number of CTCL cells (e.g., 5 x 10^6 cells).
2. Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring tumor volume with calipers.
3. Treatment Administration:
-
Once tumors are established, mice are randomized into treatment groups.
-
C021 or AZD-2098 is administered via intraperitoneal or subcutaneous injection at specified doses and schedules.
4. Efficacy Assessment:
-
The primary endpoint is the inhibition of tumor growth compared to the vehicle control group.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of CCR4 antagonists.
References
- 1. graphviz.org [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
Comparative Analysis of CCR4 Antagonist Cross-Reactivity with Murine CCR4
This guide provides a comparative analysis of the cross-reactivity of a representative small molecule, herein referred to as "CCR4 Antagonist 4," with murine C-C chemokine receptor 4 (CCR4). The performance of this antagonist is compared with other known CCR4 inhibitors, supported by experimental data from in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals working on novel immunotherapies and treatments for inflammatory diseases.
Introduction to CCR4 and its Antagonism
C-C chemokine receptor 4 (CCR4) is a key G protein-coupled receptor (GPCR) involved in immune cell trafficking.[1] Its primary ligands, CCL17 (TARC) and CCL22 (MDC), mediate the migration of various immune cells, including Th2 cells and regulatory T cells (Tregs).[1] Consequently, CCR4 has emerged as a significant therapeutic target for a range of conditions, including allergic inflammatory diseases like atopic dermatitis and asthma, as well as in the tumor microenvironment where it facilitates the infiltration of immunosuppressive Tregs.[2][3] The development of CCR4 antagonists, both small molecules and monoclonal antibodies, is a promising strategy to modulate immune responses in these pathological conditions.[4][5]
Cross-reactivity studies with the murine form of CCR4 are crucial for the preclinical evaluation of these antagonists.[6] Such studies in mouse models allow for the investigation of in vivo efficacy and mechanism of action, providing essential data to support the transition to clinical development.[4]
Quantitative Performance Benchmark
The following tables summarize the in vitro potency and cross-reactivity of several CCR4 antagonists, including representative data for "this compound," based on published findings for various small molecule inhibitors.
Table 1: In Vitro Potency of CCR4 Antagonists (Human and Murine)
| Compound | Assay Type | Species | Ligand Stimulus | IC50 (nM) | Reference |
| This compound | Chemotaxis | Human | MDC | 7 | [2] |
| CCR4 Binding | - | - | 20 | [2] | |
| C-021 | Chemotaxis | Human | CCL22 | 140 | [7] |
| Chemotaxis | Mouse | CCL22 | 39 | [7] | |
| [35S]GTPγS Binding | Human | CCL22 | 18 | [7] | |
| E0001-163 | Chemotaxis | Human | CCL22 | 11.9 | [8] |
| AZD2098 | GTPγS Binding | Human | - | 1.58 | [9] |
| GTPγS Binding | Mouse | - | - | [7] | |
| FLX Bio Antagonist | Chemotaxis | Human | CCL22 | Low double-digit nM | [10] |
| Chemotaxis | Mouse | CCL22 | Low double-digit nM | [10] |
Table 2: Comparison of Small Molecule and Monoclonal Antibody CCR4 Antagonists
| Parameter | Small Molecule (e.g., this compound, FLX475) | Monoclonal Antibody (e.g., Mogamulizumab) | Reference |
| Target | Human CCR4 | Human CCR4 | [5] |
| Binding Affinity (Ki) | nM range | pM range | [5] |
| Mechanism of Action | Allosteric Antagonist | Blocks Ligand Binding, ADCC | [5] |
| Route of Administration | Oral | Intravenous | [5] |
| Selectivity | High vs. other chemokine receptors | Highly Specific | [5] |
Experimental Protocols
Standardized assays are essential for the objective comparison of antagonist performance. The following protocols outline the methodologies used to generate the benchmarking data.
Radioligand Binding Assay (Affinity Determination)
This assay quantifies the affinity of an antagonist for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.[5]
-
Cell Source : Membranes from Chinese Hamsters Ovary (CHO) cells stably expressing human CCR4 are used.[5]
-
Radioligand : [125I]CCL17 is a commonly used radioligand.[11]
-
Procedure : Cell membranes are incubated with the radioligand and varying concentrations of the antagonist. The mixture is incubated to reach equilibrium.[5]
-
Data Collection : Membranes are collected on filter plates, and bound radioactivity is measured using a scintillation counter.[5]
-
Data Analysis : The concentration of the antagonist that inhibits 50% of radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Chemotaxis Assay
This assay measures the ability of an antagonist to block the migration of CCR4-expressing cells towards a chemokine ligand.[1][12]
-
Cell Source : Human regulatory T cells (Tregs) or a T-cell line expressing CCR4 (e.g., CCRF-CEM, HUT78) are used.[5][12] For murine cross-reactivity, in vitro-polarized mouse Th2 cells or splenocytes can be utilized.[8][12]
-
Chemoattractant : Recombinant human or murine CCL22 is used as the chemoattractant.[5]
-
Procedure : A transwell plate is used, with the CCR4-expressing cells placed in the upper chamber and the chemoattractant in the lower chamber. The cells are pre-incubated with the antagonist before being placed in the transwell plate. The plate is incubated for several hours to allow for cell migration.[12]
-
Data Collection : The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry.[12]
-
Data Analysis : The percentage of migration for each condition is calculated relative to the positive control (chemoattractant alone). The percentage of inhibition is then plotted against the antagonist concentration to determine the IC50 value using a non-linear regression curve fit.[1]
In Vivo Efficacy in Murine Models
Syngeneic mouse tumor models are critical for evaluating the in vivo efficacy of immunomodulatory agents like CCR4 antagonists.[4]
-
Animal Model : BALB/c or C57BL/6 mice are commonly used.[6][10]
-
Tumor Cell Implantation : Mice are inoculated with a cancer cell line, such as CT26 colon carcinoma or Pan02 pancreatic tumor cells.[4][10]
-
Treatment : Once tumors are established, mice are treated with the CCR4 antagonist (e.g., via oral gavage) or a vehicle control.[4][10]
-
Efficacy Assessment : Tumor volume is measured regularly over time to assess tumor growth inhibition.[4]
-
Mechanism of Action Analysis : At the end of the study, tumors can be harvested for analysis of the immune cell infiltrate, with a focus on the ratio of CD8+ effector T cells to Foxp3+ regulatory T cells, often assessed by flow cytometry or immunohistochemistry.[4][10]
Visualizations
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 initiates a signaling cascade through Gαi proteins, leading to downstream effects such as cell migration.[1][2] Antagonists block this initial interaction.
Caption: Simplified CCR4 signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for CCR4 Antagonist Screening
The identification and validation of CCR4 antagonists typically follow a multi-step screening process to identify and characterize potent and selective compounds.[1]
Caption: A representative workflow for the in vitro and in vivo evaluation of CCR4 antagonists.
Logical Comparison of CCR4 Antagonist Modalities
CCR4 can be targeted by different therapeutic modalities, primarily small molecules and monoclonal antibodies, each with distinct characteristics.
Caption: A logical comparison of the key features of small molecule and monoclonal antibody CCR4 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Small molecule antagonists of the CC chemokine receptor 4 (CCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Suppressive effects of a novel CC chemokine receptor 4 antagonist on Th2 cell trafficking in ligand- and antigen-induced mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. rapt.com [rapt.com]
- 11. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fully Human Antagonistic Antibodies against CCR4 Potently Inhibit Cell Signaling and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Validating CCR4 Antagonist Efficacy in Primary Human T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "CCR4 antagonist 4" (also known as Compound 22) and other key CCR4 antagonists, focusing on their efficacy in primary human T cells. The data presented is compiled from various studies to offer a comprehensive overview for researchers in immunology and drug development.
Introduction to CCR4 and its Role in T Cell Function
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of various T cell subsets.[1] Expressed predominantly on T helper 2 (Th2) cells, regulatory T cells (Tregs), and some Th17 cells, CCR4 responds to the chemokines CCL17 (TARC) and CCL22 (MDC).[1] This interaction is crucial for the trafficking of these T cells to sites of inflammation, allergic reactions, and the tumor microenvironment.[1] Consequently, antagonizing the CCR4 signaling pathway presents a promising therapeutic strategy for a range of diseases, including allergic inflammatory conditions and various cancers.[1]
Comparative Efficacy of CCR4 Antagonists
This section provides a comparative analysis of the in vitro efficacy of "this compound" and other notable CCR4 antagonists. The data has been collated from multiple sources and, where possible, focuses on activity in human T cells or relevant cell lines. It is important to note that direct head-to-head studies in primary human T cells for all compounds are limited; therefore, comparisons should be made with consideration of the different experimental conditions.
Inhibition of T Cell Migration (Chemotaxis)
A primary function of CCR4 is to direct T cell migration. The ability of an antagonist to block this process is a key indicator of its efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function.
| Antagonist | Cell Type | Chemoattractant | IC50 (nM) | Citation(s) |
| This compound (Compound 22) | Not Specified | MDC (CCL22) | 7 | [2] |
| FLX475 (Tivumecirnon) | Not Specified | CCL22 | 3.5 | [3] |
| C021 | MJ (CTCL cell line) | CCL17 | 186 | [1][4] |
| MJ (CTCL cell line) | CCL22 | 1300 | [1][4] | |
| HuT 78 (CTCL cell line) | CCL17 | 800 | [1][4] | |
| HuT 78 (CTCL cell line) | CCL22 | 830 | [1][4] | |
| AZD-2098 | MJ (CTCL cell line) | CCL17 | 418 | [1][4] |
| MJ (CTCL cell line) | CCL22 | Not specified | [1][4] | |
| HuT 78 (CTCL cell line) | CCL17 | 120 | [1][4] | |
| HuT 78 (CTCL cell line) | CCL22 | 866 | [1][4] | |
| Mogamulizumab | Not Specified | CCL22 | 0.1 | [3] |
Inhibition of T Cell Proliferation
Some CCR4 antagonists have been shown to inhibit the proliferation of T cells, which can be a desirable attribute in the context of T-cell malignancies.
| Antagonist | Cell Line | Proliferation IC50 (µM) | Citation(s) |
| C021 | MJ (CTCL cell line) | 3.21 | [1][4] |
| HuT 78 (CTCL cell line) | 5.98 | [1][4] | |
| AZD-2098 | MJ and HuT 78 (CTCL cell lines) | No inhibition observed | [1][4] |
Inhibition of Cytokine Production
The effect of CCR4 antagonists on cytokine production by primary human T cells is a critical aspect of their immunomodulatory activity. While specific comparative data for "this compound" is limited, the general effect of CCR4 antagonism is to modulate the function of CCR4-expressing T cells, which are key sources of various cytokines. For instance, a study on the small molecule CCR4 antagonist C021 showed a downregulation of IL-5 expression in CTCL cell lines.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of CCR4 antagonists.
Primary Human T Cell Isolation
-
Source: Obtain human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Enrichment: Enrich for CD4+ or CD8+ T cells using negative selection magnetic beads, following the manufacturer's instructions. This method ensures that the T cells are not pre-activated by the isolation process.
-
Purity Check: Assess the purity of the isolated T cells by flow cytometry using anti-CD3, anti-CD4, and anti-CD8 antibodies. Purity should typically be >95%.
-
Culture: Culture the purified primary T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
T Cell Chemotaxis Assay (Transwell Migration Assay)
-
Cell Preparation: Resuspend isolated primary human T cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the T cells with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add chemoattractant (CCL17 or CCL22, typically 10-100 ng/mL) to the lower chamber of a 24-well plate with 5 µm pore size Transwell inserts.
-
Add the pre-incubated T cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or by flow cytometry. Alternatively, cells can be pre-labeled with a fluorescent dye like Calcein-AM, and migration can be quantified by measuring fluorescence in the lower chamber.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
T Cell Proliferation Assay (CFSE-based)
-
Cell Labeling: Label isolated primary human T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM.
-
Activation: Plate the CFSE-labeled T cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL). Add soluble anti-CD28 antibody (1-2 µg/mL) and IL-2 (10-20 U/mL) to the culture medium.
-
Antagonist Treatment: Add serial dilutions of the CCR4 antagonist or vehicle control to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide) and antibodies against T cell surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE dilution profile of the live, single T cell population. Each peak of reduced CFSE fluorescence represents a cell division.
-
-
Data Analysis: Quantify the percentage of divided cells and the proliferation index for each condition.
Intracellular Cytokine Staining and Flow Cytometry
-
Cell Stimulation:
-
Activate isolated primary human T cells with a stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Include an unstimulated control.
-
-
Antagonist Treatment: Add the CCR4 antagonist at the desired concentration during the stimulation period.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines of interest (e.g., IFN-γ, IL-4, IL-17).
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the T cell subsets.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
CCR4 Signaling Pathway
Caption: CCR4 signaling cascade leading to T cell responses.
Experimental Workflow for CCR4 Antagonist Validation
Caption: Workflow for validating CCR4 antagonist efficacy.
Logical Relationship of CCR4 Antagonists
Caption: Classification of evaluated CCR4 antagonists.
References
Comparative Efficacy of CCR4 Antagonists in Cancer Cell Lines: A Guide for Researchers
This guide provides a comparative analysis of the in vitro effects of various C-C chemokine receptor 4 (CCR4) antagonists on different cancer cell lines. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the preclinical efficacy and reproducibility of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to CCR4 Antagonism in Oncology
The C-C chemokine receptor 4 (CCR4) is a key regulator of immune cell trafficking, particularly of regulatory T cells (Tregs) and T helper 2 (Th2) cells.[1] In the tumor microenvironment, the interaction of CCR4 with its ligands, CCL17 and CCL22, facilitates the recruitment of Tregs, which in turn suppress the anti-tumor immune response.[1] Consequently, antagonizing the CCR4 signaling pathway has emerged as a promising strategy in cancer immunotherapy to enhance the body's own defense mechanisms against malignant cells.[1]
This guide focuses on a comparative analysis of different classes of CCR4 antagonists, including small molecule inhibitors and a monoclonal antibody, to provide a comprehensive overview of their effects on cancer cells.
Quantitative Performance Benchmark of CCR4 Antagonists
The following tables summarize the in vitro efficacy of the small molecule CCR4 antagonists, C021 and AZD2098, on cutaneous T-cell lymphoma (CTCL) cell lines. A separate overview is provided for the monoclonal antibody, Mogamulizumab, due to its distinct mechanism of action.
Small Molecule Inhibitors: C021 and AZD2098
The data below is derived from studies on the Mycosis Fungoides (MF) derived cell line, MJ, and the Sézary Syndrome (SS) derived cell line, HuT 78.[2][3]
Table 1: Inhibition of Chemotaxis (IC50 values in nM) [2][3]
| Antagonist | Cell Line | Target Ligand | IC50 (nM) |
| C021 | MJ | CCL17 | 186 |
| CCL22 | 1300 | ||
| HuT 78 | CCL17 | Not Reported | |
| CCL22 | Not Reported | ||
| AZD2098 | MJ | CCL17 | Not Reported |
| CCL22 | Not Reported | ||
| HuT 78 | CCL17 | 120 | |
| CCL22 | 866 |
Table 2: Inhibition of Cell Proliferation (IC50 values in µM) [2][3]
| Antagonist | Cell Line | IC50 (µM) |
| C021 | MJ | 3.21 |
| HuT 78 | 5.98 | |
| AZD2098 | MJ | No Inhibition Observed |
| HuT 78 | No Inhibition Observed |
Table 3: Effects on Apoptosis and Colony Formation [2]
| Antagonist | Cell Line | Induction of Apoptosis | Inhibition of Colony Formation |
| C021 | MJ, HuT 78 | Yes | Yes |
| AZD2098 | MJ, HuT 78 | No | No |
Monoclonal Antibody: Mogamulizumab
Mogamulizumab is a humanized monoclonal antibody that targets CCR4.[4] Its primary mechanism of action is not direct antagonism of signaling but rather the potent induction of antibody-dependent cellular cytotoxicity (ADCC).[5] This process involves the recruitment of immune effector cells, such as Natural Killer (NK) cells, to destroy CCR4-expressing tumor cells.[2][6] Due to its different mechanism, direct IC50 comparisons for chemotaxis or proliferation inhibition are not the primary measure of its in vitro efficacy. Instead, its activity is typically quantified by the extent of ADCC it can induce. Clinical studies have shown its efficacy in reducing circulating malignant T-cells in patients with CTCL.[2]
Signaling Pathways and Experimental Workflows
To better understand the context of the presented data, the following diagrams illustrate the CCR4 signaling pathway and a typical experimental workflow for evaluating CCR4 antagonists.
Caption: Simplified CCR4 signaling cascade leading to chemotaxis.
Caption: Workflow for in vitro evaluation of CCR4 antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Human cutaneous T-cell lymphoma cell lines, MJ (RRID:CVCL_1414) and HuT 78 (RRID:CVCL_0337), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to measure the ability of CCR4 antagonists to inhibit the migration of cancer cells towards a chemoattractant.
-
Cell Preparation: Cells are harvested, washed, and resuspended in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. The cells are pre-incubated with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.
-
Assay Setup: A 24-well plate with 5 µm pore size polycarbonate membrane inserts (Transwell) is used. The lower chamber is filled with 600 µL of serum-free RPMI-1640 containing the chemoattractant (CCL17 or CCL22).
-
Cell Seeding: 100 µL of the pre-incubated cell suspension is added to the upper chamber of the insert.
-
Incubation: The plate is incubated for 4 hours at 37°C in a 5% CO2 incubator.
-
Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The membrane is then fixed and stained (e.g., with Crystal Violet). The number of migrated cells on the lower surface of the membrane is counted under a microscope. The concentration of the antagonist that inhibits 50% of cell migration is calculated as the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of CCR4 antagonists on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubated for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the CCR4 antagonist or vehicle control. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[7][8]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by CCR4 antagonists.
-
Cell Treatment: Cells are treated with the CCR4 antagonist or vehicle control for a specified time.
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and then resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V positive and PI negative cells are considered to be in early apoptosis.
References
- 1. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogamulizumab - NCI [dctd.cancer.gov]
- 3. Clinical and Real-World Effectiveness of Mogamulizumab: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogamulizumab and the treatment of CCR4-positive T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. assaygenie.com [assaygenie.com]
- 7. ashpublications.org [ashpublications.org]
- 8. agilent.com [agilent.com]
A Comparative Guide: CCR4 Antagonist 4 Versus First-Generation CCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of "CCR4 Antagonist 4," a representative next-generation, small molecule C-C chemokine receptor type 4 (CCR4) inhibitor, against the first-in-class CCR4 inhibitor, Mogamulizumab. This objective comparison is supported by experimental data to inform research and development decisions in oncology, inflammatory, and allergic diseases.
Executive Summary
The landscape of CCR4-targeted therapies is evolving from first-generation antibody-based approaches to next-generation small molecule antagonists. Mogamulizumab, a monoclonal antibody, has validated CCR4 as a therapeutic target, primarily in T-cell malignancies, through antibody-dependent cellular cytotoxicity (ADCC). Representing the next wave of innovation, "this compound" is an orally bioavailable small molecule designed for potent and selective allosteric inhibition of the CCR4 receptor. This guide will dissect the key differentiators in their mechanism of action, potency, selectivity, and clinical profiles, supported by detailed experimental methodologies.
Head-to-Head Comparison: Key Performance Metrics
The following tables summarize the quantitative data for Mogamulizumab and representative next-generation small molecule CCR4 antagonists, including compounds such as AZD2098, RPT193, and C021, which collectively inform the profile of "this compound."
Table 1: In Vitro Pharmacology
| Parameter | Mogamulizumab (First-Generation) | "this compound" (Next-Generation Small Molecules) |
| Target | C-C Chemokine Receptor 4 (CCR4) | C-C Chemokine Receptor 4 (CCR4) |
| Modality | Humanized IgG1 Monoclonal Antibody | Small Molecule |
| Mechanism of Action | Antibody-Dependent Cellular Cytotoxicity (ADCC) | Allosteric Antagonism |
| Binding Affinity (Ki) | High affinity for the N-terminal domain of CCR4 | Varies (e.g., C-021 IC50 for [35S]GTPγS binding: 18 nM)[1] |
| Functional Potency (CCL17/CCL22-mediated) | Not applicable (induces cell lysis, does not block signaling) | Chemotaxis IC50: 39 nM (murine), 140 nM (human) for C-021[1]; RPT193 inhibits >90% of chemotaxis[2] Calcium Mobilization pIC50: 7.8 for AZD2098[3] |
| Selectivity | Highly specific for CCR4 | Generally high selectivity against other chemokine receptors[3] |
Table 2: Clinical and Pharmacokinetic Profile
| Parameter | Mogamulizumab (First-Generation) | "this compound" (Next-Generation Small Molecules) |
| Administration | Intravenous infusion[4] | Oral |
| Approved Indications | Relapsed/refractory Mycosis Fungoides and Sézary Syndrome | Under investigation for atopic dermatitis, asthma, and cancer[5][6] |
| Overall Response Rate (ORR) in CTCL | 28-47% in various studies[4][7][8] | Data not yet available for CTCL |
| Progression-Free Survival (PFS) in CTCL | Median of 7.7 months in a Phase 3 trial[4] | Data not yet available for CTCL |
| Common Adverse Events | Infusion-related reactions, skin rashes, fatigue, diarrhea[4] | Generally well-tolerated in Phase 1 studies; mild to moderate adverse events reported for RPT193[2] |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between Mogamulizumab and "this compound" lies in their mechanism of action.
Mogamulizumab: The Cell Depletor
Mogamulizumab functions by flagging CCR4-expressing cells for destruction by the immune system.[9][10][11] Its defucosylated Fc region enhances its binding to FcγRIIIa on natural killer (NK) cells, leading to potent ADCC.[12][13]
"this compound": The Signal Blocker
In contrast, "this compound" acts as a small molecule inhibitor that binds to an allosteric site on the CCR4 receptor. This prevents the natural ligands, CCL17 and CCL22, from binding and initiating downstream signaling pathways that lead to cell migration. This approach aims to inhibit the recruitment of inflammatory or malignant cells without causing cell death.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Membranes: Prepare membranes from a cell line overexpressing human CCR4.
-
Radioligand: Use [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22 at a concentration close to its Kd.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.
-
Define non-specific binding using a high concentration of an unlabeled CCR4 ligand.
-
After incubation to equilibrium, separate bound and free radioligand by vacuum filtration.
-
Measure radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.
-
Cells: Use a CCR4-expressing cell line (e.g., HUT78) or primary T-cells.
-
Apparatus: Utilize a transwell plate with a porous membrane (e.g., 5 µm pore size).
-
Procedure:
-
Place a solution containing a CCR4 ligand (CCL17 or CCL22) in the lower chamber of the transwell.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the cell suspension to the upper chamber.
-
Incubate for 2-4 hours to allow for cell migration.
-
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based method after labeling the cells.
-
Data Analysis: Determine the IC50 of the antagonist by plotting the percentage of migration inhibition against the compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rapt.com [rapt.com]
- 3. researchgate.net [researchgate.net]
- 4. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. drughunter.com [drughunter.com]
- 7. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: CCR4 Antagonist 4 vs. Anti-CCR4 Antibody
A Comparative Guide for Researchers in Oncology and Drug Development
The C-C chemokine receptor 4 (CCR4) has emerged as a compelling target in immuno-oncology, primarily due to its high expression on regulatory T cells (Tregs) that suppress anti-tumor immunity. Therapeutic strategies to disrupt the CCR4 signaling axis largely fall into two categories: small molecule antagonists and monoclonal antibodies. This guide provides a detailed comparison of the in vivo efficacy of a representative small molecule, "CCR4 antagonist 4," and a well-characterized anti-CCR4 antibody, using data from preclinical studies to inform researchers on their distinct mechanisms and potential therapeutic applications.
Executive Summary
Small molecule inhibitors like This compound and anti-CCR4 monoclonal antibodies such as Mogamulizumab both aim to counteract the immunosuppressive effects of CCR4-expressing cells in the tumor microenvironment. However, they achieve this through fundamentally different mechanisms. CCR4 antagonists act by blocking the binding of the chemokines CCL17 and CCL22 to the receptor, thereby inhibiting the migration of Tregs and other CCR4+ cells into the tumor.[1] In contrast, anti-CCR4 antibodies not only block ligand binding but also deplete CCR4-expressing cells through mechanisms like antibody-dependent cellular cytotoxicity (ADCC).[2][3] This distinction has significant implications for their respective efficacy and safety profiles. While small molecule antagonists may offer a more nuanced approach by modulating immune cell trafficking without systemic cell depletion, depleting antibodies can induce a more profound and immediate reduction of immunosuppressive cells.
Quantitative Data Presentation
The following tables summarize key in vitro and in vivo performance metrics for this compound and a representative anti-CCR4 antibody, Mogamulizumab.
Table 1: In Vitro Potency and Mechanism of Action
| Parameter | This compound (Small Molecule) | Mogamulizumab (Monoclonal Antibody) |
| Target | Human CCR4 | Human CCR4 |
| Mechanism of Action | Allosteric Antagonist, blocks ligand binding | Blocks ligand binding, Antibody-Dependent Cellular Cytotoxicity (ADCC)[2][3] |
| Binding Affinity (IC50) | 0.02 µM[4] | High Affinity (pM range) |
| Chemotaxis Inhibition (IC50) | 0.007 µM (MDC-mediated)[4] | Potent inhibition of chemotaxis |
| Calcium Mobilization (IC50) | 0.003 µM[4] | Blocks ligand-induced signaling[2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | This compound (Small Molecule) | Mogamulizumab (Monoclonal Antibody) |
| Animal Model | Chronically Friend retrovirus-infected C57BL/6 mice[5] | Humanized NOD/Shi-scid, IL-2Rγnull (NOG) mice with Hodgkin lymphoma or CTCL xenografts[3] |
| Dosing Regimen | 2.5 µg, single injection 4 hours prior to therapeutic vaccination[5] | 1 mg/kg, intravenous, once weekly for 4 weeks[6] |
| Primary Efficacy Endpoint | Modulation of T cell response and viral load[5] | Tumor growth inhibition and survival[3] |
| Key In Vivo Findings | Did not significantly enhance anti-viral CTL response or reduce viral load in this model.[5] | Potent anti-tumor activity with robust ADCC, increased tumor-infiltrating NK cells, and reduced Tregs.[3] |
| Reported Side Effects | Not reported in the cited study. | Potential for skin-related adverse events and depletion of beneficial immune cells.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative protocols for the in vivo evaluation of a small molecule CCR4 antagonist and an anti-CCR4 antibody.
In Vivo Efficacy Study of a Small Molecule CCR4 Antagonist (Hypothetical Cancer Model)
This protocol is a representative design for evaluating a compound like "this compound" in a cancer setting, based on common practices for similar small molecules.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: CT26 colon carcinoma cells (syngeneic model).
-
Tumor Implantation: Subcutaneously inject 1 x 106 CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose, administered orally).
-
This compound (e.g., 10 mg/kg, administered orally, once daily).
-
Positive control (e.g., anti-PD-1 antibody).
-
-
Treatment Schedule: Begin treatment when tumors reach an average volume of 100 mm3. Administer treatment for 14 consecutive days.
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for analysis of immune cell infiltration (e.g., Tregs, CD8+ T cells) by flow cytometry or immunohistochemistry.
-
-
Statistical Analysis: Analyze tumor growth data using a two-way ANOVA with multiple comparisons.
In Vivo Efficacy Study of an Anti-CCR4 Antibody (Mogamulizumab)
This protocol is based on preclinical studies of Mogamulizumab in a humanized mouse model.[3]
-
Animal Model: NOD/Shi-scid, IL-2Rγnull (NOG) mice.
-
Humanization: Intravenously inject human peripheral blood mononuclear cells (PBMCs) into NOG mice to establish a human immune system.
-
Tumor Cell Line: CCR4-expressing human cell lines such as Hodgkin lymphoma (HL) or cutaneous T-cell lymphoma (CTCL) cells.
-
Tumor Implantation: Subcutaneously inject tumor cells into the humanized NOG mice.
-
Treatment Groups:
-
Control human IgG.
-
Mogamulizumab (e.g., 1 mg/kg, intravenous administration).
-
-
Treatment Schedule: Administer treatment once tumors are established, typically once per week.
-
Efficacy Assessment:
-
Monitor tumor growth and survival of the mice.
-
Analyze tumor-infiltrating immune cells (e.g., NK cells, Tregs) and assess ADCC activity.
-
-
Statistical Analysis: Compare tumor growth and survival curves between treatment groups using appropriate statistical methods (e.g., log-rank test for survival).
Visualizations
CCR4 Signaling Pathway and Inhibition
The binding of CCL17 or CCL22 to CCR4, a G-protein coupled receptor, triggers a signaling cascade that leads to chemotaxis. Both small molecule antagonists and antibodies interfere with this process, but at different levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Fully Human Antagonistic Antibodies against CCR4 Potently Inhibit Cell Signaling and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defucosylated anti-CCR4 monoclonal antibody exercises potent ADCC-mediated antitumor effect in the novel tumor-bearing humanized NOD/Shi-scid, IL-2Rγnull mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1/2 study of mogamulizumab, a defucosylated anti-CCR4 antibody, in previously treated patients with cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Analysis: RPT193 vs. Next-Generation CCR4 Antagonists in Inflammatory Disease
A guide for researchers and drug development professionals on the evolving landscape of C-C motif chemokine receptor 4 (CCR4) inhibition, contextualizing the clinical journey of RPT193 (zelnecirnon) against the profile of emerging preclinical antagonists.
This guide provides a comparative analysis of RPT193, a clinical-stage oral CCR4 antagonist, and a representative next-generation CCR4 antagonist, herein referred to as "CCR4 Antagonist 4," for the treatment of inflammatory diseases. The C-C chemokine receptor 4 (CCR4) is a key mediator in the migration of T-helper 2 (Th2) cells to sites of inflammation, making it a compelling target for diseases such as atopic dermatitis and asthma.[1][2] This document synthesizes preclinical and clinical data to offer an objective comparison, supported by detailed experimental protocols and visual diagrams to elucidate complex biological pathways and drug development workflows.
Mechanism of Action: Targeting the CCR4-Chemokine Axis
The CCR4 receptor is predominantly expressed on Th2 lymphocytes and regulatory T cells (Tregs).[3][4] In inflammatory conditions like atopic dermatitis, inflamed tissues secrete the chemokines CCL17 and CCL22.[3][5] These ligands bind to CCR4 on Th2 cells, initiating a signaling cascade that results in chemotaxis—the directed migration of these cells into the affected tissue (e.g., the skin or lungs).[6] Once present in the tissue, Th2 cells release a payload of cytokines, including IL-4, IL-5, and IL-13, which drive the inflammatory response, characterized by symptoms like itching, redness, and tissue damage.[1][7]
Both RPT193 and next-generation CCR4 antagonists are designed to function as competitive inhibitors at the CCR4 receptor, blocking the binding of CCL17 and CCL22.[8][9] This action is intended to halt the recruitment of Th2 cells, thereby dampening the inflammatory cascade at an upstream point.
References
- 1. rapt.com [rapt.com]
- 2. Targeting chemokine receptors in disease – a case study of CCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy | MDPI [mdpi.com]
- 4. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. rapt.com [rapt.com]
- 7. karger.com [karger.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. rapt.com [rapt.com]
Independent Validation of Published "CCR4 Antagonist 4" Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for "CCR4 antagonist 4" against other known CCR4 antagonists. The information is presented to facilitate independent validation and guide future research and development efforts in the field of immunology and oncology.
Quantitative Performance Comparison
The following table summarizes the key in vitro performance metrics of "this compound" in comparison to other well-characterized CCR4 antagonists. This data highlights the potency and selectivity of these compounds in blocking the CCR4 signaling pathway.
| Compound | Target/Assay | IC50 / ED50 | Selectivity | Reference |
| This compound | CCR4 Binding | 0.02 µM (20 nM) | >500-fold vs. CCR2, CCR3, CXCR3, 5-HT1A, 5-HT6, 5-HT7 | [1] |
| MDC-mediated Chemotaxis | 0.007 µM (7 nM) | - | [2] | |
| Ca2+ Mobilization | 0.003 µM (3 nM) | - | [2] | |
| Murine Allergic Inflammation (in vivo) | 10 mg/kg | - | [1] | |
| C-021 | Human Chemotaxis | 140 nM | - | [3][4] |
| Mouse Chemotaxis | 39 nM | - | [3][4] | |
| [35S]GTPγS Binding | 18 nM | - | [3][4] | |
| GSK2239633A | [125I]-TARC Binding (pIC50) | 7.96 | - | [5] |
| TARC-induced Actin Polymerization (pA2) | 7.11 | - | [6] | |
| Mogamulizumab | Mechanism of Action | Antibody-Dependent Cellular Cytotoxicity (ADCC) | Targets CCR4-expressing cells | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to the CCR4 receptor.
Principle: A radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22) is incubated with cell membranes expressing the CCR4 receptor in the presence of varying concentrations of the unlabeled antagonist. The ability of the antagonist to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined.
Generalized Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing human CCR4.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and serial dilutions of the antagonist compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of cells towards a CCR4 ligand.
Principle: CCR4-expressing cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a CCR4 ligand (chemoattractant), such as CCL17 or CCL22. The antagonist is added to the upper chamber with the cells. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Generalized Protocol:
-
Cell Preparation: CCR4-expressing cells (e.g., T-lymphocytes) are harvested and resuspended in assay medium.
-
Antagonist Pre-incubation: Cells are incubated with various concentrations of the antagonist for a defined period.
-
Assay Setup: The chemoattractant is added to the lower wells of a 24-well plate. Transwell inserts are placed in the wells.
-
Cell Addition: The pre-incubated cell suspension is added to the upper chamber of the transwell inserts.
-
Incubation: The plate is incubated to allow for cell migration.
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface are fixed, stained, and counted under a microscope or quantified using a plate reader after cell lysis and staining.
-
Data Analysis: The IC50 value, the concentration of antagonist that inhibits cell migration by 50%, is determined.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the intracellular calcium release triggered by CCR4 activation.
Principle: CCR4 is a G-protein coupled receptor (GPCR) that, upon ligand binding, can initiate a signaling cascade leading to the release of calcium from intracellular stores. Cells expressing CCR4 are loaded with a calcium-sensitive fluorescent dye. The antagonist is added before stimulating the cells with a CCR4 agonist. A reduction in the fluorescence signal indicates inhibition of calcium mobilization.
Generalized Protocol:
-
Cell Seeding: CCR4-expressing cells are seeded into a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are incubated with varying concentrations of the antagonist.
-
Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured.
-
Agonist Addition: A CCR4 agonist (e.g., CCL22) is added to the wells to stimulate the cells.
-
Fluorescence Reading: The change in fluorescence intensity is monitored over time.
-
Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of the calcium flux.
Visualizations
CCR4 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the binding of chemokines to the CCR4 receptor, leading to cellular responses such as chemotaxis and calcium mobilization. Antagonists block this pathway at the receptor level.
Caption: CCR4 signaling leading to chemotaxis and calcium release, and its inhibition by an antagonist.
Experimental Workflow for Antagonist Evaluation
This diagram outlines the typical workflow for evaluating the efficacy of a CCR4 antagonist using the described in vitro assays.
Caption: A streamlined workflow for the in vitro characterization of a CCR4 antagonist's performance.
Logical Relationship of CCR4 Antagonist Action
This diagram illustrates the logical flow from the presence of a CCR4 antagonist to the ultimate biological outcome of reduced inflammation or tumor cell infiltration.
Caption: The logical cascade of events following the introduction of a CCR4 antagonist.
References
- 1. selectscience.net [selectscience.net]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
CCR4 Antagonists: A Comparative Analysis of IC50 Values Across Different In Vitro Assays
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immunology and oncology due to its crucial role in mediating the migration of regulatory T cells (Tregs) and T helper 2 (Th2) cells.[1][2] The development of small molecule antagonists targeting CCR4 is an active area of research, with several compounds progressing through preclinical and clinical development.[3][4] A critical parameter for characterizing the potency of these antagonists is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process by 50%.
This guide provides a side-by-side comparison of IC50 values for various CCR4 antagonists obtained from different in vitro assays. The data presented here, compiled from publicly available research, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how assay methodology can influence the determination of antagonist potency.
Comparative IC50 Data
The potency of a CCR4 antagonist can vary significantly depending on the assay format, which may measure different aspects of receptor function, from direct ligand binding to downstream cellular responses. The following table summarizes the IC50 values for several CCR4 antagonists across a range of common in vitro assays.
| Antagonist | Assay Type | Cell Line/System | Ligand | IC50 (nM) | pIC50 |
| K777 | CCL17 Binding | Hut78 | CCL17 | 57 | - |
| K777 | Chemotaxis | Hut78 | CCL17 | 8.9 | - |
| AZD2098 | Calcium Influx | hCCR4-expressing CHO cells | CCL22 | - | 7.5 |
| AZD2098 | Chemotaxis | Human Th2 cells | CCL17/CCL22 | - | 6.3 |
| C021 | [35S]GTPγS Binding | Human CCR4 | CCL22 | 18 | - |
| GSK2239633A | Radioligand Binding | CHO cells expressing human CCR4 | [¹²⁵I]-TARC | ~11 | 7.96 |
| Antagonist 3 | Receptor Binding | - | [¹²⁵I]-CCL22 | 9.7 | - |
| Antagonist 3 | Chemotaxis | - | - | 12.5 | - |
| Antagonist 3 | Calcium Mobilization | - | - | 14.8 | - |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.[1][5]
Signaling Pathways and Experimental Workflows
The interaction of chemokines such as CCL17 and CCL22 with CCR4 initiates a signaling cascade that leads to cellular responses like chemotaxis.[1][6] CCR4 antagonists are designed to block these signaling pathways.
Caption: CCR4 signaling cascade and the inhibitory action of an antagonist.
The determination of IC50 values is a multi-step process that begins with preparing the assay components and culminates in data analysis.
Caption: A typical experimental workflow for determining antagonist IC50 values.
Experimental Protocols
Standardized and well-documented experimental protocols are essential for the reproducibility and comparison of IC50 data. Below are detailed methodologies for three common assays used to characterize CCR4 antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR4 receptor.[6][7] It is considered a gold standard for determining the binding affinity of a compound.[6]
-
Objective: To determine the concentration of a CCR4 antagonist that displaces 50% of a specific radiolabeled ligand from the receptor.
-
Materials:
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[7][8]
-
Incubate the mixture to allow binding to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[6]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6]
-
Measure the radioactivity on the filters using a scintillation counter.[6]
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.[6]
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[6]
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Chemotaxis Assay
This functional assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemoattractant.[7][9]
-
Objective: To determine the concentration of a CCR4 antagonist that inhibits the migration of CCR4-expressing cells by 50%.
-
Materials:
-
Procedure:
-
Pre-incubate the CCR4-expressing cells with various concentrations of the antagonist.[7]
-
Place the chemoattractant in the lower chamber of the Transwell plate.[7]
-
Add the antagonist-treated cells to the upper chamber of the Transwell insert.[11]
-
Incubate the plate to allow for cell migration through the porous membrane.[11]
-
Quantify the number of cells that have migrated to the lower chamber.[11]
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the control (chemoattractant alone).[6]
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.[6]
-
Calcium Mobilization Assay
This assay assesses the ability of a CCR4 antagonist to block the increase in intracellular calcium concentration that is induced by agonist binding to the receptor.[6][9] It is a high-throughput compatible functional assay.[6]
-
Objective: To determine the concentration of a CCR4 antagonist that inhibits the agonist-induced calcium flux by 50%.
-
Materials:
-
Procedure:
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[6]
-
Plot the ΔRFU against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Therapeutic Index of CCR4 Antagonist 4 and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of "CCR4 antagonist 4" relative to other immunomodulators targeting the C-C chemokine receptor 4 (CCR4). The objective is to offer a clear, data-driven comparison to aid in research and development decisions. This analysis is based on publicly available preclinical and clinical data.
Introduction to CCR4 Antagonism
The C-C chemokine receptor 4 (CCR4) is a key mediator in the trafficking of lymphocytes, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its ligands, CCL17 and CCL22, are often overexpressed in the tumor microenvironment and at sites of allergic inflammation, leading to the recruitment of these immunosuppressive or pro-inflammatory cell types.[3][4][5] Consequently, antagonizing the CCR4 signaling pathway presents a promising therapeutic strategy for various cancers and allergic diseases.[1][6][7] This guide focuses on a comparative analysis of a specific small molecule, "this compound," against other CCR4-targeting immunomodulators, including the monoclonal antibody mogamulizumab and other small molecule inhibitors.
Quantitative Data Comparison
The therapeutic index, a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety and potential clinical utility. While a definitive therapeutic index for "this compound" is not publicly available due to the lack of in vivo data, we can infer its potential therapeutic window by comparing its in vitro potency with the preclinical and clinical data of other CCR4 antagonists.
Table 1: In Vitro Potency of CCR4 Antagonists
| Compound | Type | Target | Assay | IC50 / pIC50 |
| This compound | Small Molecule | Human CCR4 | Receptor Binding | 0.02 µM |
| Chemotaxis (MDC-mediated) | 0.007 µM | |||
| Ca2+ Mobilization | 0.003 µM | |||
| Mogamulizumab (KW-0761) | Monoclonal Antibody | Human CCR4 | Antibody-Dependent Cellular Cytotoxicity | - |
| FLX475 (Tivumecirnon) | Small Molecule | Human CCR4 | Chemotaxis (human Treg) | Low double-digit nM range[3] |
| C021 | Small Molecule | Human CCR4 | [35S]GTPγS Binding | 18 nM[1] |
| Chemotaxis (human cells) | 140 nM[1] | |||
| Cell Proliferation (MJ cells) | 3.21 µM | |||
| Cell Proliferation (HuT 78 cells) | 5.98 µM[8] | |||
| AZD2098 | Small Molecule | Human CCR4 | Calcium Influx | pIC50 = 7.5-7.8[9] |
| Chemotaxis (human Th2 cells) | pIC50 = 6.3[1] | |||
| GSK2239633 | Small Molecule | Human CCR4 | Receptor Binding ([125I]-TARC) | pIC50 = 7.96[10] |
| Actin Polymerization | pA2 = 7.11[10] |
Table 2: Preclinical and Clinical Therapeutic Window of Selected CCR4 Antagonists
| Compound | Model/Population | Efficacy Data | Toxicity Data | Therapeutic Window Assessment |
| Mogamulizumab | Patients with relapsed PTCL and CTCL | Overall response rate: 35% (5 complete responses) at 1.0 mg/kg weekly.[11] | Most common adverse events: hematologic events, pyrexia, and skin disorders (reversible and manageable).[11] Dose-limiting toxicities not reached in Phase 1.[12] | Established clinical therapeutic window with manageable toxicity profile. |
| FLX475 | Patients with advanced cancers | Monotherapy: Complete responses in EBV+ lymphoma. Combination with pembrolizumab: 31% partial response in NSCLC.[13] | Favorable safety profile as monotherapy and in combination. Two dose-limiting toxicities (asymptomatic QTc prolongation) at 75 mg and 100 mg.[14] | Promising therapeutic window in early clinical trials. |
| C021 | CTCL xenograft mice | Inhibited tumor growth in vivo.[8] | No toxicity data available from the provided search results. | Preclinical efficacy demonstrated, but therapeutic index cannot be determined without toxicity data. |
| GSK2239633 | Healthy male subjects | Mean CCR4 occupancy of 74% at 1500 mg.[15] | Well-tolerated with most adverse events being mild/moderate. No dose-limiting toxicity identified.[15][16] | Clinical development discontinued (B1498344) due to low exposure and target engagement.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key in vitro assays used to characterize CCR4 antagonists.
Chemotaxis Assay (Transwell Migration)
This assay evaluates the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[6][17]
-
Cell Preparation: CCR4-expressing cells (e.g., HUT78) are cultured and resuspended in assay buffer (RPMI 1640 with 1% BSA) to a concentration of 2 x 10^6 cells/mL.[6]
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the CCR4 antagonist or vehicle control for 30 minutes at 37°C.[17]
-
Assay Setup: The lower chamber of a Transwell plate is filled with assay buffer containing a chemoattractant (e.g., CCL17 or CCL22). The cell suspension is added to the upper chamber (Transwell insert with a porous membrane).
-
Incubation: The plate is incubated for a defined period (e.g., 90 minutes to 4 hours) at 37°C in a CO2 incubator to allow for cell migration.[18][19]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells with a fluorescent dye like Calcein-AM and measuring fluorescence, or by direct cell counting.[6]
-
Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration using a non-linear regression curve fit.[6]
Calcium Mobilization Assay
This assay measures a compound's ability to block the intracellular calcium influx triggered by CCR4 activation.[4][6]
-
Cell Preparation: CCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.[20]
-
Antagonist Incubation: The dye-loaded cells are pre-incubated with serial dilutions of the CCR4 antagonist for 15-30 minutes.[6]
-
Calcium Flux Measurement: The cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a flow cytometer. A baseline fluorescence reading is taken before the addition of a CCR4 agonist (e.g., CCL22).[6][20]
-
Agonist Stimulation: The CCR4 agonist is added to the wells to stimulate calcium release, and the change in fluorescence intensity is recorded over time.[4]
-
Data Analysis: The potency of the antagonist is determined by its ability to inhibit the agonist-induced calcium mobilization in a concentration-dependent manner, from which an IC50 value is calculated.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are provided below using Graphviz (DOT language).
CCR4 Signaling Pathway
The binding of chemokines CCL17 or CCL22 to the CCR4 receptor activates intracellular signaling cascades, primarily through Gαi and Gαq proteins. This leads to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and ultimately, cell migration.[6][21][22] CCR4 antagonists block the initial ligand-receptor interaction.
Caption: Simplified CCR4 signaling pathway and the mechanism of action of CCR4 antagonists.
Experimental Workflow for CCR4 Antagonist Screening
The identification and characterization of novel CCR4 antagonists typically follow a multi-step screening process, starting with high-throughput primary screens and progressing to more detailed secondary and functional assays.[6]
Caption: A typical experimental workflow for the screening and selection of CCR4 antagonists.
Conclusion
"this compound" demonstrates high in vitro potency, with nanomolar activity in receptor binding, chemotaxis, and calcium mobilization assays. This positions it as a promising candidate for further development. However, without in vivo efficacy and toxicity data, a direct comparison of its therapeutic index with clinically evaluated compounds like mogamulizumab and FLX475 is not possible. Mogamulizumab has a well-defined therapeutic window in the clinic, albeit with a notable incidence of manageable adverse events such as skin rashes and infusion-related reactions.[23][24][25] FLX475 has shown a favorable safety profile in early clinical trials with encouraging signs of efficacy.[14][26] The discontinuation of GSK2239633 due to poor pharmacokinetic properties, despite a good safety profile, highlights the importance of ADME characteristics in drug development.[15][16]
For "this compound" to advance, the next critical steps will be to assess its in vivo efficacy in relevant animal models and to conduct comprehensive toxicology studies to establish a preclinical therapeutic index. These data will be essential to determine its potential for successful clinical translation compared to other immunomodulators in its class.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR4 - Wikipedia [en.wikipedia.org]
- 3. rapt.com [rapt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1/2 study of mogamulizumab, a defucosylated anti-CCR4 antibody, in previously treated patients with cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Clinical and Real-World Effectiveness of Mogamulizumab: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Mogamulizumab-kpkc: A Novel Therapy for the Treatment of Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rapt.com [rapt.com]
Cross-Validation of CCR4 Antagonist On-Target Effects: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a pharmacological CCR4 antagonist, "CCR4 antagonist 4," with genetic approaches for validating on-target effects. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.
The C-C chemokine receptor 4 (CCR4) is a key mediator in the trafficking of T helper 2 (Th2) cells and regulatory T cells (Tregs), making it a significant target in immunology and oncology.[1] Pharmacological antagonists and genetic methods are two primary approaches to investigate and validate the biological functions of CCR4. This guide focuses on "this compound" (also known as Compound 22) and compares its on-target effects with those achieved through siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the CCR4 gene.
CCR4 Signaling Pathway
The binding of the chemokines CCL17 and CCL22 to CCR4 activates G-protein-coupled signaling cascades, leading to downstream cellular responses such as chemotaxis, calcium mobilization, and cell activation.[1] Pharmacological antagonists competitively block these ligands from binding to the receptor, while genetic methods reduce or eliminate the expression of the CCR4 protein itself.
Figure 1. Simplified diagram of the CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cross-Validation
A typical workflow for cross-validating the on-target effects of a pharmacological antagonist using genetic approaches involves parallel experiments where the target is either blocked by the compound or its expression is reduced/eliminated. The resulting phenotypes and cellular responses are then compared.
Figure 2. Experimental workflow for the cross-validation of CCR4 antagonist on-target effects using genetic approaches.
Quantitative Data Comparison
The following tables summarize the quantitative data for "this compound" and the expected efficiencies of genetic validation methods. Direct comparative studies are limited; therefore, data is compiled from various sources to provide a benchmark for comparison.
Table 1: In Vitro Potency of this compound (Compound 22)
| Assay | Ligand | Cell Type | IC50 | Reference |
| CCR4 Binding | - | - | 0.02 µM | [2] |
| Chemotaxis | MDC | - | 0.007 µM | [2] |
| Ca²⁺ Mobilization | MDC | - | 0.003 µM | [2] |
Table 2: Efficacy of Genetic Approaches for CCR4 Validation
| Genetic Method | Target | Typical Efficacy | Validation Method | Reference |
| siRNA Knockdown | CCR4 mRNA | >80% reduction | qRT-PCR | [3] |
| CRISPR/Cas9 Knockout | CCR4 Gene | >90% knockout | Flow Cytometry, Western Blot | [4] |
Table 3: Qualitative Comparison of On-Target Effects
| Feature | This compound | siRNA Knockdown | CRISPR/Cas9 Knockout |
| Mechanism | Reversible binding to CCR4, blocking ligand interaction. | Transient degradation of CCR4 mRNA, reducing protein expression. | Permanent disruption of the CCR4 gene, ablating protein expression. |
| Onset of Action | Rapid (minutes to hours). | Slower (24-72 hours for optimal knockdown). | Slower (days to weeks to establish stable knockout cell lines). |
| Duration of Effect | Dependent on compound pharmacokinetics. | Transient (typically 3-7 days). | Permanent and heritable in cell progeny. |
| Specificity | Potential for off-target binding to other receptors. | Potential for off-target effects on other mRNAs. | Potential for off-target gene editing. |
| In Vivo Application | Feasible in animal models.[5][6] | Challenging due to delivery and stability. | Feasible through germline-modified animals or ex vivo cell therapy approaches. |
Experimental Protocols
Pharmacological Inhibition with this compound
1. Chemotaxis Assay:
-
Cell Preparation: Use a CCR4-expressing T cell line or primary T cells. Resuspend cells in assay buffer.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of "this compound" or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell®). Add media containing a CCR4 ligand (e.g., 10 nM CCL22) to the lower chamber.[7] Place the pre-incubated cell suspension in the upper chamber.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Calculate the percent inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.[8]
2. Calcium Mobilization Assay:
-
Cell Preparation: Load CCR4-expressing cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Add serial dilutions of "this compound" to the cell plate and incubate for 15-30 minutes.
-
Calcium Flux Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the change in fluorescence upon addition of a CCR4 ligand (e.g., CCL22).[7]
-
Data Analysis: Determine the antagonist's ability to block the ligand-induced increase in intracellular calcium concentration and calculate the IC50.
Genetic Validation Approaches
1. siRNA-Mediated Knockdown of CCR4:
-
siRNA Preparation: Dilute validated CCR4-targeting siRNA and a non-targeting control siRNA in transfection medium.
-
Transfection: In a multi-well plate, seed CCR4-expressing cells to be 60-80% confluent on the day of transfection.[9] Prepare a mixture of siRNA and a suitable transfection reagent, and add it to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform a Western blot to confirm the reduction in CCR4 protein expression.
-
Functional Assays: Perform chemotaxis or other functional assays with the knockdown cells in parallel with cells treated with the non-targeting control siRNA.
2. CRISPR/Cas9-Mediated Knockout of CCR4:
-
gRNA Design and RNP Formulation: Design and synthesize a guide RNA (gRNA) targeting a critical exon of the CCR4 gene. Prepare a ribonucleoprotein (RNP) complex by incubating the gRNA with Cas9 protein.
-
Cell Preparation and Transfection: Isolate and activate primary T cells. Electroporate the CCR4-targeting RNP complex into the activated T cells.[4]
-
Cell Culture and Expansion: Culture the edited cells in appropriate T cell expansion medium.
-
Validation of Knockout:
-
Flow Cytometry: Stain the cells with a fluorescently labeled anti-CCR4 antibody to quantify the percentage of cells that have lost surface expression of the receptor.
-
Genomic DNA Sequencing: Isolate genomic DNA and sequence the target region to confirm the presence of insertions or deletions (indels).
-
-
Functional Assays: Sort the CCR4-knockout and wild-type cells and use them in parallel in functional assays to assess the impact of CCR4 ablation.
Conclusion
Both pharmacological antagonism with "this compound" and genetic approaches like siRNA and CRISPR/Cas9 are valuable tools for validating the on-target effects of CCR4 inhibition. "this compound" offers a rapid and reversible method suitable for in vitro and in vivo studies, with quantifiable potency. Genetic methods, particularly CRISPR/Cas9, provide a more definitive validation by ablating the target protein, though they require more time for setup and validation. The choice of method will depend on the specific research question, the desired duration of the effect, and the experimental system. For comprehensive on-target validation, a combination of both pharmacological and genetic approaches is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Frontiers | Fast and Efficient Genome Editing of Human FOXP3+ Regulatory T Cells [frontiersin.org]
- 5. C-C chemokine receptor type 4 antagonist Compound 22 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR4 is critically involved in effective antitumor immunity in mice bearing intradermal B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of CCR4 Antagonist 4
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of "CCR4 antagonist 4," a small molecule inhibitor. As specific Safety Data Sheet (SDS) and established disposal procedures for a compound precisely named "this compound" are not publicly available, the following procedures are based on established best practices for the handling and disposal of new or uncharacterized small molecule inhibitors in a laboratory setting.[1] It is imperative to treat this and any uncharacterized compound as a potentially hazardous chemical of unknown toxicity and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to adhere to the following safety precautions to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1] For procedures involving potential splashing, a face shield and a solid-front barrier gown are recommended.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information.[1] The use of secondary containment is also recommended to prevent spills.[1][4]
-
Spill Response: In the event of a spill, it should be treated as a major incident. Evacuate the area, notify your supervisor and the EHS department, and follow their specific procedures for hazardous chemical spills.[1][4] Spill cleanup materials should also be treated as hazardous waste.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][5]
-
Waste Collection: Collect all waste materials contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), gloves, and spill cleanup materials, in a designated, leak-proof hazardous waste container.[5] It is advisable to use a container that is compatible with the chemical; plastic is often preferred.[5][6] Do not mix incompatible wastes.[5]
-
Labeling: As soon as the first piece of waste is added, clearly label the container with a "Hazardous Waste" tag.[5] The label must include the full chemical name ("this compound"), the approximate quantity, and the date accumulation started.[5][7] All chemical constituents in a mixture must be identified.[8]
-
On-Site Accumulation: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6] The container must be kept tightly closed except when adding waste.[1][6] The SAA should have secondary containment to capture any potential leaks.[1]
-
Disposal of Empty Containers: A container that held this compound should be considered hazardous waste unless properly decontaminated.[5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5][9] The rinseate should be added to the appropriate hazardous waste container.[5] After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.[4]
-
Requesting Pickup: Once the waste container is full (do not overfill), or if it has been in storage for the maximum allowed time (often up to 12 months), arrange for a pickup by your institution's EHS department.[5][6][10]
Quantitative Waste Accumulation Guidelines
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are based on federal regulations and may be subject to stricter state or institutional rules.
| Waste Category | Maximum Volume/Weight | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | 12 months (or until limit is reached) |
Data sourced from University of Pennsylvania and Central Washington University guidelines.[6][8][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
While no specific experimental protocols for the disposal of CCR4 antagonists are available, the step-by-step disposal procedure provided above serves as the primary protocol for safely managing this waste stream. For research purposes, assays such as Chemotaxis (Transwell Migration) Assays and Receptor Occupancy Assays are used to determine the efficacy of CCR4 antagonists, but these do not pertain to disposal.[11] The critical protocol to follow for safety and compliance is the institutional hazardous waste management procedure.
This guide is intended to provide a foundation for the safe disposal of this compound. Always prioritize your institution's specific guidelines and consult with your EHS department to ensure full compliance and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uri.edu [web.uri.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. odu.edu [odu.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling CCR4 antagonist 4
This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling CCR4 antagonist 4. Strict adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, this compound should be handled as a potent compound with the potential for biological activity at low doses. A thorough risk assessment is mandatory before any handling. The following table summarizes the recommended Personal Protective Equipment (PPE).
| Operation | Minimum Required PPE | Rationale |
| General Laboratory Access | - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat | Provides a basic barrier against accidental contact. |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) | Minimizes inhalation of airborne particles and protects against splashes.[1] |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or disposable gown | Protects against splashes and direct contact with the solution.[1] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical advice if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receipt and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any available hazard information.
Handling and Solution Preparation
-
Engineering Controls: All manipulations of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood or a glove box to control exposure. Ensure safety showers and eyewash stations are readily accessible.
-
Weighing: Use an analytical balance located in an area with minimal air currents or within a containment enclosure. Utilize appropriate tools, such as anti-static spatulas and weigh paper, for transferring the powder.
-
Solution Preparation: Slowly add the solvent to the pre-weighed powder to prevent splashing. Ensure all equipment, such as vials and stir bars, is clean and compatible with the chosen solvent.
Storage
-
Store the compound in a tightly sealed, clearly labeled container.
-
For long-term stability of the solid compound, storage at -20°C or below is often recommended. For stock solutions, aliquot into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
-
The storage location should be in a cool, dry, and well-ventilated area, clearly marked, and with access restricted to authorized personnel.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.
Waste Segregation and Containerization
Proper segregation of waste is essential for safe handling and disposal.
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all excess solutions and contaminated solvents in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps Waste: Needles and syringes should be disposed of in a designated sharps container. If the syringe contains residual compound, it may need to be treated as hazardous chemical waste. Do not recap needles.
All waste containers must be clearly labeled with a hazardous waste tag detailing the contents. Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
